molecular formula C23H24N4O6 B1676299 Merimepodib CAS No. 198821-22-6

Merimepodib

カタログ番号: B1676299
CAS番号: 198821-22-6
分子量: 452.5 g/mol
InChIキー: JBPUGFODGPKTDW-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Merimepodib (VX-497) is a novel noncompetitive inhibitor of IMPDH. This compound is orally bioavailable and inhibits the proliferation of primary human, mouse, rat, and dog lymphocytes at concentrations of approximately 100 nM.
This compound is an inosine monophosphate dehydrogenase (IMPDH) inhibitor with activity against hepatitis C virus (HCV). IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, and treatment with this compound reduces the intracellular guanine nucleotide levels that are required for RNA and DNA synthesis, resulting in antiproliferative and antiviral effect.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPUGFODGPKTDW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173639
Record name Merimepodib
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Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

198821-22-6
Record name Merimepodib
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Record name Merimepodib [USAN:INN]
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Record name Merimepodib
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Record name Merimepodib
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Record name MERIMEPODIB
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Merimepodib: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merimepodib (formerly VX-497) is a potent, orally bioavailable, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, this compound depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), a fundamental building block for DNA and RNA synthesis.[2][3] This mechanism of action confers upon this compound a broad spectrum of antiviral and immunosuppressive activities.[1][4][5] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: IMPDH Inhibition

This compound's primary molecular target is inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo purine (B94841) biosynthesis pathway. IMPDH catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step in the biosynthesis of guanine nucleotides.

The inhibitory action of this compound on IMPDH is noncompetitive, meaning it does not compete with the natural substrate (IMP) for the active site. This inhibition leads to a significant reduction in the intracellular concentration of guanosine triphosphate (GTP).[3] As GTP is essential for the synthesis of viral RNA and DNA, its depletion effectively halts viral replication.[3][6] Furthermore, the antiviral effect of this compound can be reversed by the addition of exogenous guanosine, which bypasses the IMPDH-inhibited pathway and replenishes the GTP pools.[7][8]

Quantitative Data Summary

The antiviral activity of this compound has been quantified against a range of viruses in various cell-based assays. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: Antiviral Activity of this compound (IC50/EC50)

Virus FamilyVirusAssay TypeCell LineIC50/EC50 (µM)Citation
PicornaviridaeFoot and Mouth Disease Virus (FMDV) O/MYA98/BY/2010CPE ReductionIBRS-27.859[9]
PicornaviridaeFoot and Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013CPE ReductionIBRS-22.876[9]
FlaviviridaeZika Virus (ZIKV)RNA ReplicationVero0.6[7][8]
FlaviviridaeBovine Viral Diarrhea Virus (BVDV)--6-19[3]
FlaviviridaeDengue Virus--6-19[3]
HerpesviridaeHerpes Simplex Virus-1 (HSV-1)--6-19[3]
ParamyxoviridaeParainfluenza-3 Virus--6-19[3]
TogaviridaeVenezuelan Equine Encephalomyelitis Virus (VEEV)--6-19[3]
PoxviridaeMonkeypox Virus (MPXV)DNA ReductionHuh7IC50 not specified, but dose-dependent reduction observed[6]
CoronaviridaeSARS-CoV-2Viral Titer ReductionVero3.3 (significant reduction)[1][10]
HepadnaviridaeHepatitis B Virus (HBV)-HepG2.2.2.150.38[3]

Table 2: Cytotoxicity of this compound (CC50)

Cell LineCC50 (µM)Citation
IBRS-247.74[9]
HepG2.2.2.155.2[3]

Experimental Protocols

IMPDH Enzymatic Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on IMPDH.

Materials:

  • Recombinant human IMPDH2

  • IMPDH assay buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA)

  • Inosine monophosphate (IMP) solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in IMPDH assay buffer.

  • In a 96-well plate, add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the IMPDH enzyme to all wells except the no-enzyme control.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to all wells. Final concentrations should be in the range of 100-500 µM for NAD+ and 200-250 µM for IMP.

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time (kinetic mode) at 37°C. The increase in absorbance corresponds to the formation of NADH.

  • Calculate the initial reaction velocity (rate of NADH formation) for each this compound concentration.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Viral Titer Reduction Assay (TCID50)

This protocol details a method to assess the antiviral efficacy of this compound by quantifying the reduction in infectious virus particles.

Materials:

  • Susceptible host cells (e.g., Vero cells for SARS-CoV-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed a 96-well plate with host cells and incubate overnight to form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cell monolayers with the this compound dilutions for a specified period (e.g., 4 hours or overnight) before infection.[1][10]

  • Remove the medium containing this compound and infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.05.[10]

  • After a 1-hour adsorption period, remove the viral inoculum, wash the cells with PBS, and add back the fresh medium containing the corresponding concentrations of this compound.[10]

  • Incubate the plate for a period appropriate for the virus to cause a cytopathic effect (CPE), typically 3-5 days.

  • After incubation, fix the cells with 10% formalin for 30 minutes.

  • Stain the cells with crystal violet solution for 5-10 minutes, then wash gently with water.

  • Visually score the wells for the presence or absence of CPE.

  • Calculate the 50% tissue culture infectious dose (TCID50) for the treated and untreated wells using the Reed-Muench method. The reduction in viral titer is a measure of the antiviral activity.

Western Blot for Viral Protein Expression

This protocol outlines a method to evaluate the effect of this compound on the expression of specific viral proteins.

Materials:

  • Host cells and virus

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to a viral protein (e.g., FMDV VP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Infect host cells with the virus in the presence of various concentrations of this compound as described in the viral titer reduction assay.

  • At a specific time point post-infection, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control, such as β-actin, should be used to ensure equal protein loading.

Visualizations

Signaling Pathway of this compound's Antiviral Action

Merimepodib_Mechanism cluster_pathway De Novo Purine Synthesis cluster_intervention Pharmacological Intervention cluster_effect Downstream Effects IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP Viral_Replication Viral RNA/DNA Synthesis GTP->Viral_Replication Required for Host_Cell Host Cell Proliferation GTP->Host_Cell Required for This compound This compound IMPDH IMPDH This compound->IMPDH Noncompetitive Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for IMPDH Inhibition Assay

IMPDH_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - IMPDH enzyme - IMP and NAD+ substrates start->prep_reagents plate_setup Plate Setup: Add this compound and IMPDH to 96-well plate prep_reagents->plate_setup incubation Incubate at RT for 15 min plate_setup->incubation reaction_start Initiate Reaction: Add IMP and NAD+ incubation->reaction_start measurement Measure Absorbance at 340 nm (Kinetic) reaction_start->measurement analysis Data Analysis: Calculate initial velocities and determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for IMPDH enzymatic inhibition assay.

Experimental Workflow for Viral Titer Reduction Assay

Viral_Titer_Workflow start Start seed_cells Seed host cells in 96-well plate start->seed_cells pretreatment Pre-treat cells with this compound dilutions seed_cells->pretreatment infection Infect cells with virus (low MOI) pretreatment->infection incubation Incubate for 3-5 days infection->incubation fix_stain Fix and stain cells with crystal violet incubation->fix_stain scoring Score for cytopathic effect (CPE) fix_stain->scoring calculation Calculate TCID50 and viral titer reduction scoring->calculation end End calculation->end

Caption: Workflow for viral titer reduction (TCID50) assay.

References

Merimepodib's IMPDH Inhibition Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Mechanism, Experimental Evaluation, and Clinical Applications of a Potent Immunosuppressive and Antiviral Agent.

Introduction

Merimepodib (formerly VX-497) is a potent, orally bioavailable, noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical, rate-limiting role in the de novo synthesis of guanine (B1146940) nucleotides. By targeting this key metabolic pathway, this compound effectively depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), a molecule essential for DNA and RNA synthesis. This mechanism of action confers upon this compound both immunosuppressive and broad-spectrum antiviral properties, making it a subject of significant interest in drug development. This technical guide provides a comprehensive overview of the this compound IMPDH inhibition pathway, detailing its mechanism of action, experimental evaluation protocols, and a summary of its clinical investigations.

Core Mechanism of Action: IMPDH Inhibition

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the de novo purine (B94841) biosynthesis pathway that leads to the production of guanine nucleotides. Rapidly proliferating cells, such as activated lymphocytes and virus-infected cells, have a high demand for guanine nucleotides, making them particularly susceptible to the effects of IMPDH inhibition.

This compound functions as a noncompetitive inhibitor of IMPDH, meaning it binds to a site on the enzyme distinct from the active site for either IMP or NAD+. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. The inhibitory effect of this compound is reversible and can be overcome by the addition of exogenous guanosine, which can be converted to guanine nucleotides via the salvage pathway.

Signaling Pathway of this compound's Action

Merimepodib_Pathway cluster_Purine_Synthesis De Novo Purine Synthesis cluster_Cellular_Processes Cellular Processes IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA_Synthesis DNA & RNA Synthesis GTP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Viral_Replication Viral Replication DNA_RNA_Synthesis->Viral_Replication This compound This compound IMPDH_Enzyme IMPDH Enzyme This compound->IMPDH_Enzyme

Caption: this compound noncompetitively inhibits IMPDH, blocking GTP synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity against various cell lines and viruses, as well as its pharmacokinetic properties.

Table 1: In Vitro Efficacy of this compound
Target Cell Line / VirusAssay TypeParameterValue (µM)Reference(s)
CEM (Human Leukemia) CellsCell ProliferationIC500.38[1]
Zika Virus (ZIKV)RNA ReplicationEC500.6[2][3][4]
Foot and Mouth Disease Virus (FMDV) - Strain O/MYA98/BY/2010Antiviral ActivityIC507.859[5]
Foot and Mouth Disease Virus (FMDV) - Strain A/GD/MM/CHA/2013Antiviral ActivityIC502.876[5]
Herpes Simplex Virus-1 (HSV-1)Antiviral ActivityIC506 - 19[6]
Parainfluenza-3 VirusAntiviral ActivityIC506 - 19[6]
Bovine Viral Diarrhea Virus (BVDV)Antiviral ActivityIC506 - 19[6]
Venezuelan Equine Encephalomyelitis Virus (VEEV)Antiviral ActivityIC506 - 19[6]
Dengue VirusAntiviral ActivityIC506 - 19[6]
SARS-CoV-2Antiviral Activity-Significant reduction at 3.3[7][8]
Table 2: Cytotoxicity of this compound
Cell LineAssay TypeParameterValue (µM)Reference(s)
IBRS-2 CellsMTS AssayCC5047.74[5]
HepG2.2.15 Cells-CC505.2[1][6]
Table 3: Human Pharmacokinetic Parameters (Limited Data)
ParameterValueConditionReference(s)
Plasma Concentration~2.5 µM (1154 ng/ml)50 mg oral dose[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the activity of this compound.

IMPDH Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring IMPDH activity by monitoring the production of NADH.[9][10]

Objective: To determine the in vitro inhibitory effect of this compound on IMPDH enzyme activity.

Materials:

  • Purified recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Substrate Solution: Inosine Monophosphate (IMP)

  • Cofactor Solution: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, IMP, and NAD+ at desired final concentrations.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

  • Initiate the enzymatic reaction by adding the purified IMPDH2 enzyme to each well.

  • Immediately place the microplate in the reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 15-30 minutes) at 37°C.

  • Calculate the rate of NADH production (increase in absorbance over time) for each concentration of this compound.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

IMPDH_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, IMP, NAD+) start->prep_reagents add_inhibitor Add this compound (or DMSO control) prep_reagents->add_inhibitor add_enzyme Add IMPDH Enzyme add_inhibitor->add_enzyme measure_abs Measure Absorbance at 340 nm (kinetic) add_enzyme->measure_abs calculate_rate Calculate Rate of NADH Production measure_abs->calculate_rate determine_ic50 Determine IC50 calculate_rate->determine_ic50 end End determine_ic50->end

Caption: Workflow for an IMPDH enzyme inhibition assay.

Cell Viability (MTS) Assay

This protocol is based on the methodology used to assess the cytotoxicity of this compound.[11]

Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (CC50).

Materials:

  • Cell line of interest (e.g., IBRS-2, Vero, Huh7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for a specified period (e.g., 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the this compound concentration to determine the CC50 value.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add this compound (or DMSO control) seed_cells->add_compound incubate_cells Incubate (e.g., 72h) add_compound->incubate_cells add_mts Add MTS Reagent incubate_cells->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_absorbance Measure Absorbance incubate_mts->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50 end End determine_cc50->end

Caption: Workflow for a cell viability (MTS) assay.

Antiviral Activity Assay (Plaque Reduction Assay)

This is a general protocol for determining the antiviral efficacy of a compound.

Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (EC50).

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed host cells in multi-well plates to form a confluent monolayer.

  • Infect the cell monolayers with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).

  • Remove the viral inoculum and wash the cells.

  • Add an overlay medium containing various concentrations of this compound (or DMSO as a control).

  • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fix the cells and stain with a suitable dye to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the control.

  • Plot the percentage of plaque reduction against the this compound concentration to determine the EC50 value.

Clinical Investigations

This compound has been evaluated in several clinical trials for its potential therapeutic effects in various diseases.

Hepatitis C (NCT00088504)

A Phase 2b study was conducted to evaluate this compound in combination with pegylated interferon alfa-2a and ribavirin (B1680618) in patients with chronic Hepatitis C who had not responded to prior therapy.[10][12] The trial aimed to determine if the addition of this compound could improve the treatment response.[10] In a related Phase 2a trial, the addition of this compound to pegylated interferon and ribavirin was well-tolerated and showed an enhanced antiviral effect at 24 weeks.[13] At the end of 48 weeks of treatment, the safety profile remained consistent, and a sustained viral response was observed in some patients 24 weeks post-treatment.[14] One study reported that in treatment-compliant patients, the combination of 100 mg this compound with interferon-α resulted in a greater reduction in mean HCV-RNA compared to interferon-α alone (-1.78 log vs -0.86 log).[1]

COVID-19 (NCT04410354)

A Phase 2, randomized, double-blind, placebo-controlled study was initiated to assess the safety and efficacy of this compound in combination with remdesivir (B604916) in adult patients with advanced COVID-19.[7][9] The trial was designed to enroll approximately 80 patients.[9] However, the trial was stopped in October 2020 as it was deemed unlikely to meet its primary safety endpoints.[7] In vitro studies had previously suggested that this compound could suppress SARS-CoV-2 replication, with a 10 µM concentration reducing viral titers by 4 logs after overnight pretreatment of Vero cells.[7][8]

Conclusion

This compound's mechanism of action as a noncompetitive inhibitor of IMPDH provides a sound rationale for its investigation as both an immunosuppressive and antiviral agent. The depletion of intracellular GTP pools selectively targets rapidly proliferating cells, a hallmark of both immune responses and viral infections. While clinical development has faced challenges, the extensive preclinical data and the well-understood mechanism of action continue to make IMPDH inhibition a compelling strategy for the development of novel therapeutics. This technical guide provides a foundational understanding of the this compound IMPDH inhibition pathway to aid researchers and drug development professionals in their ongoing efforts in this field.

References

An In-Depth Technical Guide to the Immunosuppressive Effects of Merimepodib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merimepodib (also known as VX-497) is a potent, reversible, and non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of lymphocytes. By depleting the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), this compound exerts a significant cytostatic effect on T and B lymphocytes, making it a compound of interest for its immunosuppressive properties. This technical guide provides a comprehensive overview of the core immunosuppressive effects of this compound, including its mechanism of action, quantitative effects on lymphocyte proliferation and cytokine production, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Immunosuppression

This compound's primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway. This pathway is crucial for the synthesis of guanine nucleotides (GMP, GDP, and GTP). Lymphocytes, particularly activated T and B cells, have a high demand for purines to support their proliferation and are highly dependent on the de novo pathway, making them especially susceptible to IMPDH inhibition.

The inhibition of IMPDH by this compound leads to a depletion of the intracellular guanosine triphosphate (GTP) pool. GTP is essential for DNA and RNA synthesis, as well as for the function of small GTP-binding proteins (GTPases) that are critical for various cellular processes, including signal transduction, cytoskeletal rearrangement, and cell proliferation.

Signaling Pathway of IMPDH Inhibition

The depletion of GTP pools by this compound has downstream effects on several signaling pathways crucial for lymphocyte activation and function. Key among these are pathways regulated by small GTPases of the Ras superfamily, such as the Ras and Rho families.

cluster_0 De Novo Purine Synthesis cluster_1 Downstream Effects of GTP Depletion Inosine Monophosphate (IMP) Inosine Monophosphate (IMP) IMPDH IMPDH Inosine Monophosphate (IMP)->IMPDH Xanthosine Monophosphate (XMP) Xanthosine Monophosphate (XMP) Guanosine Monophosphate (GMP) Guanosine Monophosphate (GMP) Xanthosine Monophosphate (XMP)->Guanosine Monophosphate (GMP) Guanosine Diphosphate (GDP) Guanosine Diphosphate (GDP) Guanosine Monophosphate (GMP)->Guanosine Diphosphate (GDP) Guanosine Triphosphate (GTP) Guanosine Triphosphate (GTP) Guanosine Diphosphate (GDP)->Guanosine Triphosphate (GTP) GTP Depletion GTP Depletion IMPDH->Xanthosine Monophosphate (XMP) This compound This compound This compound->IMPDH Reduced DNA/RNA Synthesis Reduced DNA/RNA Synthesis GTP Depletion->Reduced DNA/RNA Synthesis Impaired GTPase Function Impaired GTPase Function GTP Depletion->Impaired GTPase Function Inhibition of Lymphocyte Proliferation Inhibition of Lymphocyte Proliferation Reduced DNA/RNA Synthesis->Inhibition of Lymphocyte Proliferation Impaired GTPase Function->Inhibition of Lymphocyte Proliferation Decreased Cytokine Production Decreased Cytokine Production Impaired GTPase Function->Decreased Cytokine Production A Isolate Human PBMCs B Plate PBMCs (1x10^5 cells/well) A->B C Add this compound (serial dilutions) B->C D Add Mitogen (e.g., PHA) or Antigen C->D E Incubate for 72 hours D->E F Pulse with [3H]-Thymidine (1 µCi/well) for 18 hours E->F G Harvest Cells and Measure Radioactivity F->G H Calculate % Inhibition and IC50 G->H A Generate mo-DCs from Donor A (Stimulators) C Co-culture Stimulators and Responders (1:10 ratio) A->C B Isolate & CFSE-label T cells from Donor B (Responders) B->C D Add this compound (serial dilutions) C->D E Incubate for 5-7 days D->E F Stain with T-cell markers (CD3, CD4, CD8) E->F G Analyze CFSE dilution by Flow Cytometry F->G H Determine % Proliferation and IC50 G->H

Merimepodib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merimepodib (formerly known as VX-497) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. This mode of action confers upon this compound broad-spectrum antiviral and immunosuppressive properties. Developed initially by Vertex Pharmaceuticals, this compound has been investigated in clinical trials for various indications, including hepatitis C and COVID-19. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Development

This compound was identified by Vertex Pharmaceuticals as a novel small molecule inhibitor of IMPDH. The discovery process involved screening for compounds with potent inhibitory activity against IMPDH, leading to the identification of the N-[3-[3-[3-Methoxy-4-(5-oxazolyl)phenyl]ureido]benzyl]carbamic acid tetrahydrofuran-3(S)-yl ester, designated VX-497. Its development trajectory has seen it enter Phase 2 clinical trials for chronic hepatitis C, and it has been repurposed for other viral infections, including those caused by the Zika virus and SARS-CoV-2.

This compound Development Timeline Discovery Discovery Preclinical Studies Preclinical Studies Discovery->Preclinical Studies Identification of VX-497 Phase I Trials Phase I Trials Preclinical Studies->Phase I Trials Safety & Tolerability Phase II Trials (HCV) Phase II Trials (HCV) Phase I Trials->Phase II Trials (HCV) Efficacy in Patients Further Investigations (Zika, COVID-19) Further Investigations (Zika, COVID-19) Phase II Trials (HCV)->Further Investigations (Zika, COVID-19) Repurposing

Figure 1: Logical flow of this compound's development.

Chemical Synthesis

A robust five-step manufacturing process for this compound has been developed, enabling its production on a multi-kilogram scale. The synthesis involves the coupling of two key intermediates: 3-methoxy-4-(1,3-oxazol-5-yl)aniline and (S)-tetrahydrofuran-3-yl (3-(aminomethyl)phenyl)carbamate.

Synthesis of 3-methoxy-4-(1,3-oxazol-5-yl)aniline:

The synthesis of this key intermediate begins with the oxidation of 3-methoxy-4-methylnitrobenzene to 2-methoxy-4-nitrobenzaldehyde.[1] This aldehyde then undergoes cyclization with tosylmethyl isocyanide in the presence of potassium carbonate to yield 3-methoxy-4-(5-oxazolyl)nitrobenzene.[1] Finally, the nitro group is reduced via catalytic hydrogenation to afford the desired aniline (B41778) derivative.[1]

Overall Synthesis of this compound:

The final steps of the synthesis involve the reaction of 3-methoxy-4-(1,3-oxazol-5-yl)aniline with a suitable carbonylating agent, followed by coupling with (S)-tetrahydrofuran-3-yl (3-(aminomethyl)phenyl)carbamate to form the urea (B33335) linkage and complete the synthesis of this compound. A notable aspect of the process development was the use of phosgene (B1210022) in a controlled manner and the optimization of Schotten-Baumann reaction conditions to minimize impurity formation.[2][3]

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the de novo synthesis of guanine nucleotides (GTP and dGTP).

By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, which are essential for a variety of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. This depletion has a profound impact on rapidly proliferating cells, such as lymphocytes and virus-infected cells, which are highly dependent on the de novo purine (B94841) synthesis pathway.

IMPDH Signaling Pathway IMP IMP IMPDH IMPDH IMP->IMPDH Substrate XMP XMP IMPDH->XMP Catalyzes GTP GTP XMP->GTP Leads to DNA_RNA_Synthesis DNA/RNA Synthesis GTP->DNA_RNA_Synthesis This compound This compound This compound->IMPDH Inhibits

Figure 2: this compound's inhibition of the IMPDH pathway.

Biological Activity and Quantitative Data

This compound has demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. Its efficacy is attributed to the depletion of intracellular guanine nucleotide pools, which are essential for viral replication. Furthermore, its inhibitory effect on lymphocyte proliferation underpins its immunosuppressive properties.

Parameter Value Assay/Model Reference
IC50 0.38 µMHepatitis B Virus (HBV) in HepG2 2.2.15 cells[4]
0.6 µMZika Virus (ZIKV) RNA replication[5]
6-19 µMHSV-1, parainfluenza-3, BVDV, VEEV, dengue virus[4]
CC50 5.2 µMHepG2 2.2.15 cells[4]
Ki 7 nMHuman IMPDH isoform II
ED50 30-35 mg/kgInhibition of primary IgM antibody response in mice[1]

Experimental Protocols

The evaluation of this compound's biological activity involves a series of standardized in vitro assays.

Experimental Workflow Compound This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT/MTS) Compound->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., CPE, Plaque Reduction) Compound->Antiviral_Assay Data_Analysis Data Analysis (IC50, CC50, SI) Cytotoxicity_Assay->Data_Analysis Mechanism_Assay Mechanism of Action Assay (e.g., IMPDH Inhibition, Guanosine (B1672433) Reversal) Antiviral_Assay->Mechanism_Assay Antiviral_Assay->Data_Analysis Mechanism_Assay->Data_Analysis

Figure 3: General experimental workflow for evaluating this compound.

IMPDH Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on IMPDH enzyme activity.

Principle: The assay measures the conversion of IMP to XMP by recombinant human IMPDH, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product. The rate of formazan production is proportional to IMPDH activity.

Materials:

  • Recombinant human IMPDH2

  • IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)

  • Inosine Monophosphate (IMP) solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

  • Diaphorase

  • INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a standardized amount of recombinant IMPDH2 to each well.

  • Add the this compound dilutions to the respective wells. Include a no-drug control and a positive control (e.g., mycophenolic acid).

  • Prepare a reaction mixture containing IMP, NAD+, diaphorase, and INT in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals.

  • Calculate the rate of formazan production (change in absorbance per minute) for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell-Based Antiviral Assay (e.g., Zika Virus)

Objective: To determine the antiviral efficacy of this compound against a specific virus in a cell culture model.

Principle: This assay measures the ability of the compound to inhibit virus-induced cytopathic effect (CPE) or to reduce the viral yield.

Materials:

  • Vero cells (or other susceptible cell line)

  • Zika virus stock

  • Cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT or MTS reagent for cell viability assessment, or reagents for plaque assay/qRT-PCR for viral yield.

Procedure (CPE Reduction Assay):

  • Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with a predetermined titer of Zika virus. Include uninfected and virus-only controls.

  • Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-5 days).

  • Assess cell viability using the MTT or MTS assay.

  • Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value.

Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic concentration of this compound on host cells.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[6][7][8]

Materials:

  • Host cell line (e.g., Vero, Huh-7)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After cell attachment, add serial dilutions of this compound to the wells. Include a no-drug control.

  • Incubate the plate for a period equivalent to the antiviral assay (e.g., 3-5 days).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).

  • Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value.

Guanosine Reversal Assay

Objective: To confirm that the antiviral activity of this compound is due to the inhibition of IMPDH.

Principle: If the antiviral effect is mediated by the depletion of guanine nucleotides, the addition of exogenous guanosine should rescue the cells from the drug's effect by replenishing the guanine nucleotide pool via the salvage pathway.

Procedure:

  • Perform the cell-based antiviral assay as described above.

  • In a parallel set of experiments, add a fixed, non-toxic concentration of guanosine to the cell culture medium along with the serial dilutions of this compound.

  • After the incubation period, assess the antiviral activity (e.g., by CPE reduction).

  • Compare the EC50 values of this compound in the presence and absence of guanosine. A significant increase in the EC50 value in the presence of guanosine confirms the mechanism of action.[5]

Conclusion

This compound is a well-characterized IMPDH inhibitor with demonstrated broad-spectrum antiviral and immunosuppressive activities. Its discovery and development have provided valuable insights into the therapeutic potential of targeting the de novo purine biosynthesis pathway. The detailed chemical synthesis and robust experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working on novel antiviral and immunosuppressive agents. Further investigation into the clinical applications of this compound and other IMPDH inhibitors remains a promising area of research.

References

Merimepodib's Antiviral Activity Against RNA Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merimepodib (MMPD), a potent, reversible, and noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), has demonstrated broad-spectrum antiviral activity against a diverse range of RNA viruses. By targeting this key host enzyme, this compound disrupts the de novo synthesis of guanine (B1146940) nucleotides, a pathway essential for viral replication. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of its in vitro efficacy data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: IMPDH Inhibition

This compound exerts its antiviral effect by inhibiting the host cell enzyme IMPDH. This enzyme is responsible for the rate-limiting step in the de novo synthesis of purines, specifically the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). XMP is a crucial precursor for the synthesis of guanosine (B1672433) monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP).[1] Viral RNA-dependent RNA polymerases require a steady supply of nucleotide triphosphates, including GTP, to replicate the viral genome.[2]

By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanine nucleotides, thereby hindering viral RNA synthesis and subsequent replication.[3] This host-directed mechanism of action suggests a higher barrier to the development of viral resistance compared to direct-acting antivirals.[4] The antiviral effects of this compound can be reversed by the addition of exogenous guanosine, which bypasses the IMPDH-catalyzed step via salvage pathways, confirming its specific mechanism of action.[5][6]

IMPDH_Pathway cluster_DeNovo De Novo Purine Synthesis cluster_Target Viral Replication cluster_Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP ViralRNA Viral RNA Replication GTP->ViralRNA Required Substrate This compound This compound This compound->Inhibition IMPDH IMPDH Inhibition->IMPDH Inhibition

Figure 1: Mechanism of Action of this compound.

In Vitro Efficacy Against RNA Viruses

This compound has been evaluated against a variety of RNA viruses, demonstrating a broad spectrum of activity. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Antiviral Activity of this compound (EC₅₀/IC₅₀)

Virus FamilyVirusStrain(s)Cell LineEC₅₀/IC₅₀ (µM)Reference(s)
FlaviviridaeZika Virus (ZIKV)Not SpecifiedVero0.6[5][7]
PicornaviridaeFoot-and-Mouth Disease Virus (FMDV)O/MYA98/BY/2010IBRS-27.859[3][8]
PicornaviridaeFoot-and-Mouth Disease Virus (FMDV)A/GD/MM/CHA/2013IBRS-22.876[3][8]
CoronaviridaeSARS-CoV-2Not SpecifiedVero~3.3*[9][10]
ParamyxoviridaeParainfluenza-3 VirusNot SpecifiedNot Specified6 - 19[6]
FlaviviridaeBovine Viral Diarrhea Virus (BVDV)Not SpecifiedNot Specified6 - 19[6]
TogaviridaeVenezuelan Equine Encephalomyelitis (VEEV)Not SpecifiedNot Specified6 - 19[6]
FlaviviridaeDengue Virus (DENV)Not SpecifiedNot Specified6 - 19[6]

*Note: Concentration that significantly reduced viral titers.

Table 2: Cytotoxicity of this compound (CC₅₀)

Cell LineCC₅₀ (µM)Reference(s)
IBRS-247.74[3][8]
CCRF-CEM5.2[6]
Huh-7> 10[6]

Table 3: Viral Titer Reduction Data

VirusCell LineThis compound Concentration (µM)Pretreatment TimeTiter Reduction (log₁₀)Reference(s)
SARS-CoV-2Vero10Overnight4.0[9][10]
SARS-CoV-2Vero104 hours3.0[9][10]
SARS-CoV-2Vero54 hours1.5[4]
SARS-CoV-2Vero3.34 hours> 1.0[4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.

Cytotoxicity Assay (MTS Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound, which is the concentration that reduces cell viability by 50%.

  • Cell Seeding: Seed IBRS-2 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[8]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control with medium and a vehicle control (e.g., 0.5% DMSO).[8]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[8]

  • MTS Reagent Preparation: Prepare the MTS reagent solution according to the manufacturer's instructions, typically by dissolving MTS powder in a physiologically balanced salt solution (e.g., DPBS) to a concentration of 2 mg/mL, and adding an electron coupling reagent like PES.[11][12]

  • Reagent Addition: Add 20 µL of the MTS reagent to each well.[11][13]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[11][13]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate (e.g., IBRS-2 at 3x10^4 cells/well) start->seed_cells add_compound Add serial dilutions of this compound and controls (Vehicle, No Drug) seed_cells->add_compound incubate_72h Incubate for 72 hours at 37°C, 5% CO2 add_compound->incubate_72h add_mts Add MTS reagent to each well incubate_72h->add_mts incubate_4h Incubate for 1-4 hours at 37°C add_mts->incubate_4h read_absorbance Read absorbance at 490 nm incubate_4h->read_absorbance calculate_cc50 Calculate CC50 value from dose-response curve read_absorbance->calculate_cc50 end End calculate_cc50->end Antiviral_Workflow start Start seed_cells Seed host cells in multi-well plate start->seed_cells pretreat Pre-treat cells with this compound (e.g., 4h or overnight) seed_cells->pretreat infect Infect cells with RNA virus (e.g., MOI = 0.1) pretreat->infect treat Wash and add fresh medium with This compound infect->treat incubate_collect Incubate and collect supernatant at various time points treat->incubate_collect quantify Quantify viral titer (Plaque Assay or TCID50) incubate_collect->quantify calculate_ec50 Calculate EC50 or viral load reduction quantify->calculate_ec50 end End calculate_ec50->end

References

Merimepodib (VX-497): A Technical Guide for Zika Virus Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The emergence of Zika virus (ZIKV), a member of the Flaviviridae family, as a global health concern has underscored the urgent need for effective antiviral therapeutics.[1][2][3] ZIKV infection has been linked to severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults.[1][2][3] Merimepodib (MMPD, also known as VX-497), a potent, orally bioavailable inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), has demonstrated significant antiviral activity against ZIKV and other RNA viruses, positioning it as a promising candidate for further investigation.[1][2][4] This document provides a comprehensive technical overview of this compound's application in ZIKV research, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Host Nucleotide Synthesis

This compound exerts its antiviral effect not by targeting a viral protein directly, but by inhibiting a crucial host enzyme: inosine-5′-monophosphate dehydrogenase (IMPDH).[1][2][5] IMPDH is the rate-limiting enzyme in the de novo biosynthesis pathway of guanine (B1146940) nucleotides.[6] It catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical precursor for the synthesis of guanosine (B1672433) triphosphate (GTP).[5]

Rapidly replicating RNA viruses like Zika virus are highly dependent on the host cell's nucleotide pool to synthesize their genomes.[7] By inhibiting IMPDH, this compound depletes the intracellular pool of GTP.[5][8] This guanosine starvation effectively halts viral RNA synthesis and, consequently, viral replication.[1][4] The mechanism is consistent with the observation that the antiviral activity of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium, which replenishes the GTP pool via the guanine salvage pathway.[1][2][9]

Merimepodib_MoA cluster_denovo De Novo Guanosine Biosynthesis cluster_salvage Salvage Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP ZIKV_Replication ZIKV RNA Replication GTP->ZIKV_Replication Guanosine_ex Exogenous Guanosine Guanosine_ex->GMP HGPRT This compound This compound (VX-497) IMPDH_node This compound->IMPDH_node ZIKV_Replication->ZIKV_Replication

Caption: this compound's mechanism of action against Zika virus.

Quantitative Antiviral Activity Data

In vitro studies have consistently demonstrated this compound's potent activity against Zika virus across various cell lines. The key quantitative metrics are summarized below.

ParameterValueCell LineReference
EC50 0.6 µM-[1][2][3][9]
IC50 0.6 ± 0.2 µMHuh7[10][11]
IC90 1.0 ± 0.2 µMHuh7[10][11]
CC50 >10 µMHuh7[10][11]
Selectivity Index (SI) >17Huh7[10][11]
Table 1: In Vitro Efficacy and Cytotoxicity of this compound against Zika Virus.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for evaluating the anti-ZIKV activity of this compound.

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

  • Cell Seeding: Seed Vero cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of this compound in cell culture medium.

  • Dosing: Remove the existing medium from the cells and add the prepared this compound dilutions. Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "no cells" background control.

  • Incubation: Incubate the plates for a period that mirrors the antiviral assay duration (e.g., 1, 3, or 7 days).[9]

  • Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Read luminescence on a plate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

This assay quantifies the ability of this compound to inhibit the production of infectious ZIKV particles.

  • Cell Seeding: Seed host cells (e.g., Vero cells) in multi-well plates (e.g., 24-well or 48-well) and grow to confluence.

  • Infection: Infect the cells with Zika virus at a specified multiplicity of infection (MOI), for example, 0.1.[9]

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum, wash the cells, and add fresh culture medium containing various concentrations of this compound (e.g., 3.3 µM and 10 µM).[9] Include an untreated virus control.

  • Incubation & Sampling: Incubate the plates. Collect aliquots of the supernatant at multiple time points post-infection (e.g., Day 0, 1, 2, 3, and 5).[9]

  • Quantification (Plaque Assay): Determine the virus titer (plaque-forming units per mL, PFU/mL) in the collected supernatants using a standard plaque assay on a susceptible cell line (e.g., Vero).

  • Analysis: Compare the virus titers from the treated samples to the untreated control to determine the extent of inhibition. Calculate the 50% effective concentration (EC50), the concentration of the drug that reduces virus titer by 50%.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Sampling cluster_quantification Quantification seed 1. Seed Vero Cells (24-well plate) infect 2. Infect with ZIKV (MOI = 0.1) seed->infect 24h treat 3. Add this compound (e.g., 3.3 µM, 10 µM) infect->treat 1h Adsorption incubate 4. Incubate & Collect Supernatant treat->incubate timepoints Days 0, 1, 2, 3, 5 incubate->timepoints plaque 5. Perform Plaque Assay incubate->plaque analyze 6. Calculate Virus Titer (PFU/mL) & Determine EC50 plaque->analyze

Caption: Workflow for a Zika virus titer reduction assay.

This experiment confirms that this compound's antiviral activity is due to IMPDH inhibition.

  • Protocol: Follow the Virus Titer Reduction Assay protocol as described above.

  • Experimental Arms:

    • Cells + ZIKV (Untreated Control)

    • Cells + ZIKV + this compound (e.g., 10 µM)

    • Cells + ZIKV + this compound (10 µM) + Exogenous Guanosine (e.g., 100 µM)[9]

  • Analysis: Measure the virus titer for each condition. A significant increase in virus titer in condition 3 compared to condition 2 indicates that the antiviral effect of this compound was reversed by guanosine, confirming the mechanism of action.[1][9]

Combination Therapy Potential

Research indicates that this compound can be used in combination with other antiviral agents to achieve enhanced suppression of Zika virus production.[1][2] Studies have shown potential synergy with drugs like ribavirin (B1680618) and favipiravir (B1662787) (T-705), suggesting that targeting both host nucleotide synthesis and other viral processes could be a powerful therapeutic strategy.[1][2][9]

This compound is a potent host-targeted inhibitor of Zika virus replication. Its well-defined mechanism of action, favorable in vitro efficacy, and high selectivity index make it a valuable tool for ZIKV research and a compelling candidate for further therapeutic development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to investigate this compound's potential in combating Zika virus infection.

References

Merimepodib's Impact on SARS-CoV-2 Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the investigational drug Merimepodib (MMPD) and its inhibitory effects on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) replication. This compound, a potent, noncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), targets a crucial host enzyme required for the de novo synthesis of guanine (B1146940) nucleotides. By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound effectively curtails viral RNA synthesis, a critical step in the replication cycle of many RNA viruses, including SARS-CoV-2. This document summarizes key quantitative data from in vitro studies, provides detailed experimental protocols for assessing antiviral efficacy, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The COVID-19 pandemic spurred an urgent global effort to identify and develop effective antiviral therapies. This compound (also known as VX-497) emerged as a promising candidate due to its broad-spectrum antiviral activity against a range of RNA viruses.[1][2] Its mechanism of action, targeting a host cellular enzyme rather than a viral-specific protein, presents a high barrier to the development of viral resistance.[3] This guide delves into the technical details of this compound's anti-SARS-CoV-2 activity, offering a comprehensive resource for the scientific community.

Quantitative Data on In Vitro Efficacy

This compound has demonstrated significant, dose-dependent inhibition of SARS-CoV-2 replication in vitro. The following tables summarize the key quantitative findings from published studies.

Table 1: Dose-Dependent Inhibition of SARS-CoV-2 Viral Titer by this compound in Vero Cells [1][3][4][5][6]

This compound (MMPD) Concentration (µM)Pretreatment TimeReduction in Viral Titer (log₁₀)p-value
10Overnight~4<0.0001
104 hours~30.0004
54 hours~1.50.0004
3.34 hours>10.001
2.54 hoursSignificant InhibitionNot specified

Table 2: Comparative Efficacy of this compound and Remdesivir (B604916) in Vero Cells (24 hours post-infection) [7]

DrugConcentration (µM)Pretreatment TimeReduction in Viral Titer (log₁₀)
This compound2.54 hoursSignificant Inhibition
Remdesivir2.54 hoursSignificant Inhibition
This compound54 hours~0.2 log greater than 2.5 µM
Remdesivir54 hours~2.4 log greater than 2.5 µM

Table 3: Synergistic Effect of this compound and Remdesivir in Vero Cells [7]

This compound (µM)Remdesivir (µM)Pretreatment TimeOutcome
1.252.54 hoursViral titer below detectable limit

Mechanism of Action: IMPDH Inhibition

This compound's primary mechanism of action is the inhibition of the host enzyme inosine-5'-monophosphate dehydrogenase (IMPDH).[1][3][8] This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides by converting inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[9][10] The subsequent depletion of the guanosine triphosphate (GTP) pool is detrimental to viral replication, as GTP is an essential building block for the synthesis of viral RNA by the RNA-dependent RNA polymerase (RdRp).[3][6] The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, confirming its mechanism of action.[2]

This compound This compound (MMPD) IMPDH IMPDH (Inosine Monophosphate Dehydrogenase) This compound->IMPDH Inhibits XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalyzes conversion IMP Inosine Monophosphate (IMP) IMP->IMPDH Substrate GTP Guanosine Triphosphate (GTP) XMP->GTP Leads to GTP pool SARS_CoV_2_RNA_Synthesis SARS-CoV-2 RNA Synthesis (via RdRp) GTP->SARS_CoV_2_RNA_Synthesis Essential Substrate Viral_Replication Viral Replication SARS_CoV_2_RNA_Synthesis->Viral_Replication Leads to

Caption: this compound inhibits IMPDH, disrupting GTP synthesis and SARS-CoV-2 replication.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antiviral activity of this compound against SARS-CoV-2.

Cell Culture and Virus Propagation
  • Cell Line: Vero E6 cells (ATCC CRL-1586), derived from the kidney of an African green monkey, are highly susceptible to SARS-CoV-2 infection.[11]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[11]

  • Virus Strain: SARS-CoV-2 isolate (e.g., USA-WA1/2020) is propagated in Vero E6 cells. Viral titers are determined using a plaque assay or TCID50 assay. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

start Start culture_vero Culture Vero E6 Cells in DMEM + 10% FBS start->culture_vero infect_cells Infect confluent monolayer with SARS-CoV-2 culture_vero->infect_cells incubate_cpe Incubate and monitor for Cytopathic Effect (CPE) infect_cells->incubate_cpe harvest_supernatant Harvest supernatant containing progeny virus incubate_cpe->harvest_supernatant titer_virus Titer virus stock (Plaque Assay/TCID50) harvest_supernatant->titer_virus end End titer_virus->end

Caption: Workflow for the propagation and titration of SARS-CoV-2 in Vero E6 cells.

Plaque Assay for Viral Titer Quantification

The plaque assay is the gold standard for quantifying infectious virus particles.[11][12]

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density to achieve a confluent monolayer on the day of infection.[12]

  • Virus Dilutions: Prepare ten-fold serial dilutions of the virus stock in serum-free DMEM.[11]

  • Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of each virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.[2]

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of DMEM containing 0.6% agarose (B213101) and 2% FBS.[12]

  • Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin for at least 4 hours.[5] Remove the agarose overlay and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.[5]

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the plaques, which appear as clear zones against the stained cell monolayer. Calculate the viral titer in Plaque-Forming Units per milliliter (PFU/mL).[5]

50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cultures.[11][13]

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate to form a confluent monolayer.[14]

  • Virus Dilutions: Prepare ten-fold serial dilutions of the virus stock in DMEM with 2% FBS.[11]

  • Infection: Inoculate replicate wells (e.g., 8 replicates per dilution) with each virus dilution. Include a cell control (no virus).[15]

  • Incubation: Incubate the plate at 37°C for 3-5 days.[11]

  • CPE Observation: Observe the wells for the presence of CPE under a microscope.

  • Calculation: Calculate the TCID50/mL using the Reed-Muench or Spearman-Karber method.[13]

Antiviral Efficacy Assay (Plaque Reduction Assay)
  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Cell Treatment: Pre-treat confluent monolayers of Vero E6 cells in 6-well plates with the different concentrations of this compound for a specified duration (e.g., 4 hours or overnight).[1][6]

  • Infection: Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.01.[16]

  • Plaque Assay: Proceed with the plaque assay protocol as described in section 4.2.

  • Data Analysis: Count the number of plaques in the treated wells and compare them to the untreated virus control wells. Calculate the 50% effective concentration (EC₅₀), the concentration of the drug that inhibits 50% of plaque formation.

Quantitative Reverse Transcription PCR (RT-qPCR) for Viral RNA Quantification

RT-qPCR can be used to quantify the amount of viral RNA in cell culture supernatants or cell lysates.[17][18]

  • RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit.[19]

  • One-Step RT-qPCR: Perform a one-step RT-qPCR using primers and a probe specific for a conserved region of the SARS-CoV-2 genome (e.g., the N gene or RdRp gene).[17]

  • Standard Curve: Generate a standard curve using in vitro transcribed RNA of a known concentration to allow for absolute quantification of viral RNA copies.[17]

  • Data Analysis: Analyze the amplification data to determine the number of viral RNA copies in each sample.

Signaling Pathways and Cellular Interactions

This compound's antiviral activity is a consequence of its targeted disruption of the host cell's nucleotide metabolism. The SARS-CoV-2 replication cycle is intricately linked with and dependent on host cellular machinery.

cluster_host_cell Host Cell Cytoplasm cluster_purine_synthesis De Novo Purine (B94841) Synthesis cluster_viral_replication SARS-CoV-2 Replication IMP IMP IMPDH IMPDH IMP->IMPDH XMP XMP IMPDH->XMP GTP GTP Pool XMP->GTP RdRp RNA-dependent RNA Polymerase (RdRp) GTP->RdRp Required Substrate Viral_RNA Viral Genomic RNA Viral_RNA->RdRp New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA This compound This compound This compound->IMPDH Inhibition

Caption: this compound disrupts the host purine synthesis pathway, starving the viral RdRp of GTP.

Clinical Development

Based on the promising preclinical data, this compound has advanced to clinical trials. A Phase 2, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of oral this compound in combination with intravenous remdesivir in adult patients with advanced COVID-19.[14] The study aimed to enroll approximately 80 patients.[14]

Conclusion

This compound represents a compelling host-targeted antiviral strategy against SARS-CoV-2. Its mechanism of action, the inhibition of IMPDH, leads to a depletion of the guanine nucleotide pool essential for viral RNA synthesis. Robust in vitro data demonstrate its potent and dose-dependent inhibition of SARS-CoV-2 replication, with synergistic effects observed in combination with direct-acting antivirals like remdesivir. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug developers working to combat the ongoing threat of COVID-19 and other emerging viral diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of COVID-19.

References

Merimepodib: A Technical Whitepaper on its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merimepodib (also known as VX-497) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, essential building blocks for DNA and RNA. By targeting IMPDH, this compound effectively depletes the intracellular pool of guanine nucleotides, leading to profound effects on cellular proliferation and viral replication. This whitepaper provides an in-depth technical guide to the cellular pathways affected by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of IMPDH and Guanine Nucleotide Depletion

The primary molecular target of this compound is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo biosynthesis of guanosine (B1672433) monophosphate (GMP) from inosine monophosphate (IMP).[1][2] GMP is subsequently converted to guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). GTP is indispensable for a multitude of cellular processes, including:

  • DNA and RNA Synthesis: As a direct precursor for nucleic acid polymerization.

  • Signal Transduction: GTP-binding proteins (G proteins) are crucial molecular switches in numerous signaling cascades.

  • Energy Metabolism: GTP is involved in various metabolic reactions.

This compound's inhibition of IMPDH leads to a significant reduction in the intracellular concentration of these essential guanine nucleotides. This depletion has cytostatic effects on rapidly dividing cells, such as lymphocytes, and potently inhibits the replication of a wide range of RNA and DNA viruses that are heavily reliant on the host cell's nucleotide pools for their propagation.[1][2]

Merimepodib_Mechanism cluster_pathway De Novo Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Nucleic_Acids DNA & RNA Synthesis GTP->Nucleic_Acids This compound This compound IMPDH_inhibition Inhibition IMPDH_inhibition->IMP caption Mechanism of this compound Action

Caption: this compound inhibits IMPDH, blocking guanine nucleotide synthesis.

Quantitative Data on Cellular Effects

The efficacy of this compound has been quantified across various antiviral and antiproliferative studies. The following tables summarize key parameters such as the half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50).

Table 1: Antiviral Activity of this compound

VirusCell LineAssay TypeEC50 / IC50 (µM)Reference
Zika Virus (ZIKV)VeroRNA Replication Assay0.6[1][3]
SARS-CoV-2VeroViral Titer Reduction3.3 (significant reduction)[4][5]
Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010IBRS-2CPE Reduction7.859[6]
Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013IBRS-2CPE Reduction2.876[6]
Hepatitis C Virus (HCV) RepliconHuh-7Replicon Assay0.5[7]
Herpes Simplex Virus-1 (HSV-1)--6 - 19
Parainfluenza-3 Virus--6 - 19
Bovine Viral Diarrhea Virus (BVDV)--6 - 19
Venezuelan Equine Encephalomyelitis Virus (VEEV)--6 - 19
Dengue Virus--6 - 19

Table 2: Antiproliferative and Cytotoxic Effects of this compound

Cell LineAssay TypeIC50 / CC50 (µM)Reference
Human T-lymphocytes (Primary)Proliferation Assay~0.1[8]
Mouse Lymphocytes (Primary)Proliferation Assay~0.1[8]
Rat Lymphocytes (Primary)Proliferation Assay~0.1[8]
Dog Lymphocytes (Primary)Proliferation Assay~0.1[8]
CCRF-CEM (Human Leukemia)Proliferation Assay0.43 - 0.49
IBRS-2 (Swine Kidney)MTS Assay47.74[6]
Huh-7 (Human Hepatoma)MTS Assay> 10

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

IMPDH Enzyme Activity Assay

This assay quantifies the enzymatic activity of IMPDH by measuring the production of NADH, a byproduct of the conversion of IMP to XMP.

Materials:

  • Purified IMPDH enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)

  • Inosine Monophosphate (IMP) solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

  • This compound (or other inhibitors) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, IMP, and NAD+ at their final desired concentrations.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the 96-well plate.

  • Initiate the reaction by adding the purified IMPDH enzyme to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the absorbance at 340 nm every minute for a set period (e.g., 30-60 minutes) to monitor the formation of NADH.

  • Calculate the rate of reaction (V) from the linear phase of the absorbance curve.

  • Determine the IC50 value of this compound by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Viral Titer Reduction Assay (Plaque Assay)

This assay determines the concentration of infectious virus particles following treatment with an antiviral compound.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Complete growth medium

  • Virus stock of known titer

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Overlay medium (e.g., growth medium containing 1% agarose)

  • Fixing solution (e.g., 10% formaldehyde (B43269) in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Seed the host cells in tissue culture plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the virus stock in a serum-free medium.

  • Remove the growth medium from the cell monolayers and infect the cells with the diluted virus for 1-2 hours at 37°C.

  • During or after infection, treat the cells with various concentrations of this compound or a vehicle control.

  • After the adsorption period, remove the virus inoculum and overlay the cells with the overlay medium containing the respective concentrations of this compound.

  • Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days).

  • After incubation, fix the cells with the fixing solution for at least 1 hour.

  • Remove the overlay and stain the cell monolayer with the staining solution.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) and determine the percentage of viral titer reduction at each this compound concentration.

Plaque_Assay_Workflow start Seed Host Cells infect Infect with Virus start->infect treat Treat with this compound infect->treat overlay Add Agarose Overlay treat->overlay incubate Incubate for Plaque Formation overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count Count Plaques fix_stain->count end Calculate Viral Titer Reduction count->end caption Viral Plaque Reduction Assay Workflow

Caption: Workflow for the Viral Plaque Reduction Assay.

Cytotoxicity Assay (MTS Assay)

This colorimetric assay measures cell viability and proliferation to determine the cytotoxic effects of a compound.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, add the MTS reagent to each well.

  • Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Measure the absorbance of each well at 490-500 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Lymphocyte Proliferation Assay (CFSE-based)

This assay uses the fluorescent dye CFSE to track cell division and assess the antiproliferative effects of a compound on lymphocytes.

Materials:

  • Isolated peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • This compound

  • Flow cytometer

Procedure:

  • Label the lymphocytes with CFSE according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Culture the CFSE-labeled cells in the presence of a mitogen to stimulate proliferation.

  • Simultaneously, treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the cells for 3-5 days at 37°C.

  • Harvest the cells and analyze them by flow cytometry.

  • The CFSE fluorescence intensity will be halved with each cell division. Analyze the CFSE histograms to determine the percentage of cells that have proliferated in each treatment group.

  • Calculate the inhibition of proliferation at each this compound concentration relative to the mitogen-stimulated control.

Quantification of Intracellular Guanine Nucleotides by HPLC

This method allows for the direct measurement of intracellular guanine nucleotide pools.

Materials:

  • Cells treated with this compound or vehicle

  • Ice-cold perchloric acid (PCA)

  • Potassium carbonate (K2CO3) for neutralization

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)

  • Guanine nucleotide standards (GMP, GDP, GTP)

Procedure:

  • Culture and treat cells with this compound for the desired time.

  • Harvest the cells and rapidly quench metabolic activity.

  • Extract the nucleotides by lysing the cells in ice-cold PCA.

  • Centrifuge to pellet the protein precipitate.

  • Neutralize the supernatant with K2CO3.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant and inject it into the HPLC system.

  • Separate the nucleotides using a gradient elution on the C18 column.

  • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantify the concentration of GMP, GDP, and GTP by comparing the peak areas to a standard curve generated with known concentrations of the nucleotide standards.

HPLC_Workflow start Cell Treatment extraction Nucleotide Extraction (PCA) start->extraction neutralization Neutralization (K2CO3) extraction->neutralization hplc HPLC Separation neutralization->hplc detection UV Detection (254 nm) hplc->detection quantification Quantification detection->quantification end Determine Guanine Nucleotide Levels quantification->end caption Guanine Nucleotide Quantification Workflow

Caption: Workflow for quantifying intracellular guanine nucleotides.

Affected Cellular Pathways and Signaling

The depletion of guanine nucleotides by this compound has downstream consequences on several cellular pathways:

  • Cell Cycle Progression: Guanine nucleotides are essential for the progression of the cell cycle, particularly through the G1 phase. Their depletion can lead to a G1 cell cycle arrest, preventing cells from entering the S phase and replicating their DNA.[9]

  • Signal Transduction: The function of numerous G proteins, which are critical for transmitting signals from cell surface receptors to intracellular effectors, is dependent on GTP binding. Reduced GTP levels can therefore disrupt a wide array of signaling pathways.

  • Viral Replication: Viruses, especially RNA viruses, have high demands for nucleotides to replicate their genomes. By limiting the availability of guanine nucleotides, this compound effectively starves the virus of a critical resource, thereby inhibiting its replication.[1][4]

Conclusion

This compound's well-defined mechanism of action, centered on the inhibition of IMPDH and the subsequent depletion of guanine nucleotides, makes it a compelling molecule for antiviral and immunosuppressive applications. The quantitative data and detailed experimental protocols provided in this whitepaper offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting this fundamental cellular pathway. The provided diagrams visually summarize the core concepts, facilitating a clearer understanding of this compound's impact at the cellular level.

References

The Pharmacodynamics of Merimepodib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merimepodib (formerly VX-497) is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for a variety of cellular processes, including DNA and RNA synthesis. By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), leading to potent antiviral and immunosuppressive effects. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Core Mechanism of Action: IMPDH Inhibition

This compound's primary pharmacological effect is the inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway. IMPDH catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a precursor for the synthesis of guanine nucleotides (GMP, GDP, and GTP).[1][2]

As a noncompetitive inhibitor, this compound binds to a site on the IMPDH enzyme distinct from the substrate-binding site, thereby preventing the enzyme from catalyzing its reaction regardless of the substrate concentration.[3] This leads to a significant reduction in the intracellular pool of guanine nucleotides, which are vital for numerous cellular functions, including:

  • Viral Replication: Many viruses, particularly RNA viruses, are highly dependent on the host cell's nucleotide pool for the replication of their genetic material. Depletion of GTP pools by this compound effectively stalls viral RNA synthesis.[4]

  • Lymphocyte Proliferation: The proliferation of T and B lymphocytes is heavily reliant on the de novo purine synthesis pathway. By inhibiting IMPDH, this compound exerts an antiproliferative effect on these immune cells, forming the basis of its immunosuppressive activity.[3]

The inhibitory effect of this compound on viral replication can be reversed by the addition of exogenous guanosine, which can be converted to guanine nucleotides via the salvage pathway, thus bypassing the IMPDH-dependent de novo pathway. This reversal effect is a key experimental validation of this compound's mechanism of action.[4][5][6]

Signaling Pathway of this compound's Action

Merimepodib_Mechanism Mechanism of Action of this compound cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_effects Downstream Effects IMP IMP IMPDH IMPDH IMP->IMPDH XMP XMP GMP GMP XMP->GMP GTP GTP GMP->GTP Viral_RNA_Synthesis Viral RNA Synthesis GTP->Viral_RNA_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation GTP->Lymphocyte_Proliferation IMPDH->XMP NAD+ -> NADH This compound This compound This compound->IMPDH Inhibition

Caption: this compound inhibits IMPDH, blocking GTP synthesis.

Quantitative Pharmacodynamic Data

The antiviral and cytotoxic activities of this compound have been quantified in numerous in vitro studies against a broad spectrum of viruses. The key parameters measured are:

  • IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits viral replication by 50%.

  • EC50 (50% Effective Concentration): The concentration of the drug that produces 50% of its maximal effect.

  • CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes the death of 50% of host cells.

  • SI (Selectivity Index): The ratio of CC50 to IC50 or EC50, indicating the therapeutic window of the drug.

Table 1: In Vitro Antiviral Activity of this compound
VirusCell LineAssayIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
SARS-CoV-2 VeroTCID50~3.3 - 5.0>100>20-30[1][4]
Hepatitis C Virus (HCV) Huh-7 (Replicon)Luciferase0.1 - 0.3>50>167-500[3]
Zika Virus (ZIKV) VeroPlaque Assay0.6>10>16.7[5][6]
Zika Virus (ZIKV) Huh-7RNA Replication0.6>10>16.7[6]
Ebola Virus (EBOV) VeroPlaque Assay~3.3 - 10>100>10-30[5]
Lassa Virus (LASV) VeroPlaque Assay~3.3 - 10>100>10-30[5]
Chikungunya Virus (CHIKV) VeroPlaque Assay~3.3 - 10>100>10-30[5]
Junin Virus (JUNV) VeroPlaque Assay~3.3 - 10>100>10-30[5]
Hepatitis B Virus (HBV) HepG2.2.15ELISA0.385.213.7[3]
Herpes Simplex Virus-1 (HSV-1) VeroPlaque Assay6 - 19>100>5-16[3]
Parainfluenza-3 Virus MA-104Plaque Assay6 - 19>100>5-16[3]
Bovine Viral Diarrhea Virus (BVDV) MDBKPlaque Assay6 - 19>100>5-16[3]
Venezuelan Equine Encephalitis Virus (VEEV) VeroPlaque Assay6 - 19>100>5-16[3]
Dengue Virus VeroPlaque Assay6 - 19>100>5-16[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacodynamics of this compound.

Viral Replication Assays

This assay determines the viral titer by assessing the cytopathic effect (CPE) in infected cells.[1][7]

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • SARS-CoV-2 viral stock

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[8]

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM.

  • Pre-treatment (Optional but recommended): Remove the culture medium and add the diluted this compound to the cells. Incubate for a specified period (e.g., 4 hours or overnight) at 37°C.[1]

  • Infection: Prepare 10-fold serial dilutions of the SARS-CoV-2 stock. Remove the medium (and compound, if pre-treated) and infect the cells with 100 µL of each viral dilution. Include a no-virus control.

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After incubation, remove the viral inoculum and add 100 µL of fresh DMEM containing the respective concentrations of this compound.

  • Observation: Incubate the plates for 3-5 days at 37°C and observe daily for the appearance of CPE using an inverted microscope.

  • Endpoint Determination: Score each well for the presence or absence of CPE.

  • Calculation: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method.

This assay quantifies the number of infectious virus particles.[5][9]

Materials:

  • Vero cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Zika virus stock

  • This compound stock solution

  • Overlay medium (e.g., 1.2% Avicel in DMEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Prepare serial dilutions of the Zika virus stock. Infect the cell monolayers with 200 µL of each dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Treatment and Overlay: After adsorption, remove the inoculum and overlay the cells with 2 mL of overlay medium containing the desired concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 4-5 days until plaques are visible.

  • Fixation and Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 10-15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

This assay measures the replication of a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).[10][11]

Materials:

  • Huh-7 cells stably expressing an HCV replicon with a luciferase reporter

  • DMEM with 10% FBS, non-essential amino acids, and G418 (for selection)

  • This compound stock solution

  • Luciferase assay reagent

  • 96-well plates

Protocol:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 48-72 hours at 37°C.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication relative to the vehicle control and determine the EC50 value.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12][13]

Materials:

  • Host cell line (e.g., Vero, Huh-7)

  • Culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound as in the antiviral assays. Incubate for the same duration.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

This assay quantifies ATP, an indicator of metabolically active cells.[5][14]

Materials:

  • Host cell line

  • Culture medium

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

Protocol:

  • Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with serial dilutions of this compound.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Calculation: Determine the CC50 value by plotting the luminescent signal against the drug concentration.

Guanosine Reversal Assay

This experiment confirms that the antiviral activity of this compound is due to the depletion of guanine nucleotides.[5][15]

Protocol:

  • Perform a viral replication assay (e.g., plaque assay or TCID50) as described above.

  • In a parallel set of experiments, co-administer a fixed concentration of this compound with varying concentrations of guanosine (e.g., 10-100 µM).

  • A reversal of the antiviral effect of this compound in the presence of guanosine confirms its mechanism of action.

Experimental Workflow for In Vitro Antiviral and Cytotoxicity Testing

Experimental_Workflow In Vitro Testing Workflow for this compound cluster_setup Assay Setup cluster_assays Parallel Assays cluster_antiviral_steps Antiviral Assay Steps cluster_cytotoxicity_steps Cytotoxicity Assay Steps cluster_analysis Data Analysis Cell_Culture Host Cell Culture (e.g., Vero, Huh-7) Plate_Seeding Seed Cells in Multi-well Plates Cell_Culture->Plate_Seeding Compound_Dilution Serial Dilution of this compound Antiviral_Assay Antiviral Assay (Infected Cells) Compound_Dilution->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (Uninfected Cells) Compound_Dilution->Cytotoxicity_Assay Plate_Seeding->Antiviral_Assay Plate_Seeding->Cytotoxicity_Assay Infection Infect with Virus Antiviral_Assay->Infection Incubation_CT Incubate (same duration as antiviral) Cytotoxicity_Assay->Incubation_CT Incubation_AV Incubate (e.g., 48-72h) Infection->Incubation_AV Endpoint_AV Measure Viral Replication (TCID50, Plaque, qPCR, Luciferase) Incubation_AV->Endpoint_AV Calculate_EC50 Calculate EC50/IC50 Endpoint_AV->Calculate_EC50 Endpoint_CT Measure Cell Viability (MTT, CellTiter-Glo) Incubation_CT->Endpoint_CT Calculate_CC50 Calculate CC50 Endpoint_CT->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: Workflow for in vitro antiviral and cytotoxicity assays.

Clinical Pharmacodynamics

This compound has been evaluated in several clinical trials, primarily for the treatment of chronic Hepatitis C and more recently for COVID-19.

Hepatitis C Virus (HCV)

In a Phase 2b study (NCT00088504), this compound was evaluated in combination with pegylated interferon alfa-2a and ribavirin (B1680618) in patients with chronic HCV who had not responded to prior therapy.[16] The study was a randomized, double-blind, placebo-controlled trial. Patients received either this compound (two different dose levels) or a placebo, in addition to the standard of care. The primary endpoint was the proportion of patients with undetectable HCV RNA after 24 weeks of treatment.

COVID-19

A Phase 2 clinical trial (NCT04410354) was initiated to assess the safety and efficacy of this compound in combination with remdesivir (B604916) in adult patients with advanced COVID-19.[17] This was a randomized, double-blind, placebo-controlled study where patients received either oral this compound or a placebo in addition to intravenous remdesivir.

Conclusion

This compound is a well-characterized IMPDH inhibitor with a clear mechanism of action that translates to broad-spectrum antiviral activity in vitro. Its pharmacodynamics have been extensively studied using a variety of established experimental protocols. The depletion of intracellular guanine nucleotide pools remains the cornerstone of its pharmacological effects. While clinical development has faced challenges, the robust preclinical data for this compound continue to make it a valuable tool for research into IMPDH inhibition as a therapeutic strategy for viral diseases and immunosuppression. Further investigation into its potential in combination therapies and for emerging viral threats may be warranted.

References

Merimepodib's Reversible Inhibition Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Merimepodib (formerly VX-497) is a potent, reversible, and noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2][3][4] By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound effectively curtails DNA and RNA synthesis, leading to significant antiviral and immunosuppressive effects.[5][6] This technical guide provides an in-depth analysis of the reversible inhibition kinetics of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for kinetic analysis, and visualizing the relevant biological pathways. The inhibition by this compound can be reversed by the addition of exogenous guanosine, confirming its specific mechanism of action.[7][8]

Mechanism of Action

This compound exerts its biological effects by targeting IMPDH, a crucial enzyme that catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[2][5] This reaction is the first committed step in the pathway that synthesizes guanine nucleotides.[9] The depletion of these nucleotides inhibits the proliferation of cells that are highly dependent on the de novo pathway, such as lymphocytes, and hinders the replication of various viruses.[6]

Kinetic studies have characterized this compound as a noncompetitive inhibitor of IMPDH.[8][10][11] This classification indicates that this compound binds to an allosteric site on the enzyme, distinct from the active site where the substrate (IMP) binds. Consequently, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. This mode of inhibition leads to a decrease in the maximum reaction velocity (Vmax) without affecting the Michaelis constant (Km) for the substrate.

Quantitative Kinetic Data

The potency of this compound as an IMPDH inhibitor has been quantified in various studies. The inhibition constant (Ki), a direct measure of the inhibitor's binding affinity, along with the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%, are key parameters.

ParameterValueCell Line/ConditionsReference
Ki 7 nMNot Specified[1]
IC50 (Lymphocyte Proliferation) ~100 nMPrimary human, mouse, rat, and dog lymphocytes[6]
IC50 (Antiviral Activity - FMDV O/MYA98/BY/2010) 7.859 µMNot Specified[12]
IC50 (Antiviral Activity - FMDV A/GD/MM/CHA/2013) 2.876 µMNot Specified[12]
EC50 (Antiviral Activity - Zika Virus) 0.6 µMNot Specified[7]

Experimental Protocols

The determination of the kinetic parameters of this compound's inhibition of IMPDH typically involves spectrophotometric enzyme assays. Below is a detailed methodology for such an experiment.

IMPDH Inhibition Assay (Spectrophotometric)

Objective: To determine the kinetic parameters (Ki, IC50) of this compound's inhibition of IMPDH.

Principle: The enzymatic activity of IMPDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+.

Materials:

  • Purified recombinant human IMPDH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT

  • Substrate: Inosine monophosphate (IMP)

  • Cofactor: Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Inhibitor: this compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare stock solutions of IMP, NAD+, and this compound in appropriate solvents. A series of dilutions of this compound should be prepared to determine the IC50 and Ki.

  • Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of IMPDH enzyme, and varying concentrations of this compound. Include control wells with no inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of IMP and NAD+ to all wells. The final volume in each well should be consistent.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • IC50 Determination: Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Ki Determination (Dixon Plot): To determine the inhibition constant (Ki) for noncompetitive inhibition, perform the assay at multiple fixed concentrations of the substrate (IMP) while varying the inhibitor concentration. Plot the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) for each substrate concentration. The lines should intersect on the x-axis, and the absolute value of the x-intercept will be equal to Ki.

Visualizations

IMPDH Signaling Pathway

The following diagram illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides and the point of inhibition by this compound.

IMPDH_Pathway cluster_purine De Novo Purine Synthesis cluster_synthesis Cellular Processes cluster_inhibition Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits Guanosine Exogenous Guanosine Guanosine->GMP Salvage Pathway

Caption: IMPDH pathway and this compound's point of inhibition.

Experimental Workflow for Ki Determination

The workflow for determining the inhibition constant (Ki) of this compound is depicted below.

Ki_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis reagents Prepare Reagents: - IMPDH Enzyme - Buffers - Substrate (IMP) - Cofactor (NAD+) - Inhibitor (this compound) setup Set up reactions in 96-well plate with varying [IMP] and [this compound] reagents->setup measure Measure NADH production (Absorbance at 340 nm) over time setup->measure velocity Calculate initial reaction velocities (v) measure->velocity dixon Construct Dixon Plot (1/v vs. [I]) for each [IMP] velocity->dixon ki Determine Ki from the x-intercept of the Dixon Plot dixon->ki

Caption: Workflow for determining the inhibition constant (Ki).

Mechanism of Noncompetitive Inhibition

The logical relationship in noncompetitive inhibition is illustrated in the following diagram.

Noncompetitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) ES->P k_cat EI->ESI + S

References

Merimepodib's Impact on Lymphocyte Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Merimepodib (formerly VX-497) is a potent, reversible, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2][3] This pathway is critical for the synthesis of DNA and RNA, particularly in rapidly dividing cells such as activated lymphocytes. By depleting the intracellular pool of guanine nucleotides, this compound exerts a significant antiproliferative effect on both T and B lymphocytes, underpinning its immunosuppressive and antiviral properties.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound on lymphocyte proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Mechanism of Action: Inhibition of IMPDH and Guanine Nucleotide Depletion

The primary molecular target of this compound is IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This is an essential step in the de novo synthesis of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). Lymphocytes, especially when activated, have a high demand for guanine nucleotides to support their proliferation and effector functions. This compound's inhibition of IMPDH leads to a state of guanine nucleotide depletion within these cells.[1][2]

The consequences of this depletion are profound, leading to a halt in the cell cycle. Specifically, in T lymphocytes, the reduction in guanine nucleotide levels results in a G1 phase cell cycle arrest. This is achieved through the inhibition of retinoblastoma protein (pRb) phosphorylation and a block in the cell's entry into the S phase, where DNA replication occurs. The expression of cyclin D3, a key component of the cyclin-dependent kinase (CDK) activity required for pRb phosphorylation, is significantly reduced. Furthermore, the degradation of the CDK inhibitor p27(Kip1) is prevented, leading to its accumulation and further inhibition of cell cycle progression.

The specificity of this compound's action on this pathway is demonstrated by the fact that its antiproliferative effects on lymphocytes can be reversed by the addition of exogenous guanosine, which bypasses the IMPDH-catalyzed step.[1]

Quantitative Data on the Antiproliferative Effects of this compound

The immunosuppressive activity of this compound has been quantified in several studies. The following tables summarize the key findings regarding its impact on lymphocyte proliferation and related functions.

Parameter Cell Type Concentration/Dose Effect Reference
In vitro Inhibition of ProliferationPrimary human, mouse, rat, and dog lymphocytes~100 nMInhibition of proliferation[1][5]
In vivo Inhibition of Primary IgM Antibody ResponseMiceED50: 30-35 mg/kg (oral administration)Dose-dependent inhibition[1][5]

ED50: The dose that produces 50% of the maximal effect.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the impact of this compound on lymphocyte proliferation.

In Vitro Lymphocyte Proliferation Assay

This protocol describes a method to measure the dose-dependent inhibition of mitogen-stimulated lymphocyte proliferation by this compound using a dye dilution assay with flow cytometric analysis.

3.1.1. Materials

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

  • This compound (VX-497) stock solution.

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).

  • Mitogen (e.g., Phytohemagglutinin - PHA, or anti-CD3/CD28 antibodies).

  • Complete RPMI-1640 medium.

  • Fetal Bovine Serum (FBS).

  • 96-well cell culture plates.

  • Flow cytometer.

3.1.2. Method

  • Cell Preparation and Staining:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Wash and resuspend the cells in pre-warmed PBS.

    • Label the cells with CFSE at a final concentration of 1-5 µM for 10 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells and resuspend in complete medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in complete medium.

    • Plate 100 µL of the CFSE-labeled cell suspension into each well of a 96-well plate.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-drug control.

    • Add 50 µL of the mitogen (e.g., PHA at a final concentration of 1.25 µg/mL) to all wells except for the unstimulated control wells.

  • Incubation:

    • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Analyze the cells by flow cytometry, gating on the lymphocyte population.

    • Measure the CFSE fluorescence intensity. Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

  • Data Analysis:

    • Determine the percentage of proliferating cells for each this compound concentration.

    • Plot the percentage of proliferation against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits lymphocyte proliferation by 50%.

Cell Viability Assay

To ensure that the observed antiproliferative effects are not due to cytotoxicity, a viability assay should be performed in parallel.

3.2.1. Materials

  • Cells from the proliferation assay.

  • Viability dye (e.g., Propidium Iodide - PI or 7-Aminoactinomycin D - 7-AAD).

  • Flow cytometer.

3.2.2. Method

  • Staining:

    • After harvesting the cells from the proliferation assay, add the viability dye to a final concentration according to the manufacturer's instructions.

  • Analysis:

    • Analyze the cells by flow cytometry.

    • Determine the percentage of viable (dye-negative) and non-viable (dye-positive) cells for each this compound concentration.

Visualizations

Signaling Pathway of this compound's Action on Lymphocyte Proliferation

Merimepodib_Signaling_Pathway cluster_0 De Novo Guanine Nucleotide Synthesis cluster_1 Cell Cycle Regulation in T-Lymphocytes IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP Guanine_Depletion Guanine Nucleotide Depletion GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP dGTP Deoxyguanosine Triphosphate (dGTP) GTP->dGTP DNA_RNA_Synthesis DNA/RNA Synthesis GTP->DNA_RNA_Synthesis dGTP->DNA_RNA_Synthesis CyclinD_CDK46 Cyclin D / CDK4/6 pRb_P p-pRb CyclinD_CDK46->pRb_P Phosphorylation pRb pRb E2F E2F pRb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Proliferation Lymphocyte Proliferation S_Phase_Genes->Proliferation p27 p27(Kip1) CyclinE_CDK2 Cyclin E / CDK2 p27->CyclinE_CDK2 Inhibition CyclinE_CDK2->pRb_P Phosphorylation This compound This compound (VX-497) IMPDH IMPDH This compound->IMPDH Guanine_Depletion->CyclinD_CDK46 Downregulation Guanine_Depletion->p27 Stabilization DNA_RNA_Synthesis->Proliferation

Caption: this compound inhibits IMPDH, leading to guanine nucleotide depletion and subsequent cell cycle arrest.

Experimental Workflow for Assessing this compound's Effect on Lymphocyte Proliferation

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment and Culture cluster_2 Data Acquisition and Analysis PBMC_Isolation Isolate PBMCs from whole blood CFSE_Labeling Label lymphocytes with CFSE proliferation dye PBMC_Isolation->CFSE_Labeling Plating Plate CFSE-labeled cells in 96-well plate CFSE_Labeling->Plating Treatment Add serial dilutions of this compound and mitogen (e.g., PHA) Plating->Treatment Incubation Incubate for 4-5 days at 37°C, 5% CO2 Treatment->Incubation Harvesting Harvest cells and stain with viability dye Incubation->Harvesting Flow_Cytometry Acquire data on flow cytometer Harvesting->Flow_Cytometry Analysis Analyze proliferation (CFSE dilution) and viability Flow_Cytometry->Analysis IC50_Calculation Calculate IC50 from dose-response curve Analysis->IC50_Calculation

Caption: Workflow for determining the IC50 of this compound on lymphocyte proliferation.

Conclusion

This compound is a potent inhibitor of lymphocyte proliferation through its targeted inhibition of IMPDH and subsequent depletion of intracellular guanine nucleotide pools. This mechanism of action leads to a cell cycle arrest in the G1 phase, effectively preventing the clonal expansion of activated T and B lymphocytes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other IMPDH inhibitors. The visualizations of the signaling pathway and experimental workflow further clarify the core concepts underlying this compound's impact on lymphocyte function.

References

Methodological & Application

Merimepodib: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (also known as VX-497 or MMPD) is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[3][4] By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound exhibits broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[1][5] It also possesses antiproliferative and immunosuppressive properties, making it a compound of significant interest in virology, oncology, and immunology research.[3][5]

These application notes provide detailed protocols for utilizing this compound in cell culture-based experiments to evaluate its antiviral efficacy and cytotoxic profile.

Mechanism of Action: Inhibition of De Novo Guanine Synthesis

This compound targets IMPDH, the rate-limiting enzyme in the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This is a crucial step in the de novo pathway for guanine nucleotide biosynthesis.[3][6] Inhibition of IMPDH leads to a reduction in the cellular pool of GTP, which is vital for viral replication and the proliferation of rapidly dividing cells, such as lymphocytes.[3][4] The antiviral and antiproliferative effects of this compound can be reversed by the addition of exogenous guanosine, which replenishes the guanine nucleotide pool through the salvage pathway.[7]

Merimepodib_Mechanism_of_Action cluster_pathway De Novo Purine (B94841) Synthesis Pathway PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP ViralReplication Viral RNA/DNA Synthesis (Viral Replication) GTP->ViralReplication Required for IMPDH->XMP NAD+ to NADH This compound This compound This compound->IMPDH

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data for this compound's antiviral activity (IC50/EC50) and its effect on cell viability (CC50) across various cell lines and viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50/EC50, indicates the compound's therapeutic window.

VirusCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Foot and Mouth Disease Virus (FMDV) O/MYA98/BY/2010IBRS-27.85947.746.07[8]
Foot and Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013IBRS-22.87647.7416.60[8]
Zika Virus (ZIKV)Vero0.6>100>167[9]
SARS-CoV-2Vero~3.3>100>30[10][11]
Hepatitis B Virus (HBV)HepG2 2.2.150.3805.214[5]
Dengue Virus-6 - 19--[5]
Herpes Simplex Virus-1 (HSV-1)-6 - 19--[5]
Parainfluenza-3 Virus-6 - 19--[5]
Bovine Viral Diarrhea Virus (BVDV)-6 - 19--[5]
Venezuelan Equine Encephalomyelitis Virus (VEEV)-6 - 19--[5]
Human Leukemia (CCRF-CEM)CCRF-CEM0.43 - 0.49--[5]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.

Materials:

  • This compound powder (CAS No. 198821-22-6)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, light-protected microcentrifuge tubes or vials

Protocol:

  • This compound is soluble in DMSO.[1][2] To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the this compound powder in fresh, anhydrous DMSO. For instance, to make a 10 mM stock solution from 1 mg of this compound (MW: 452.46 g/mol ), add 221 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antiviral activity and cytotoxicity of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation cluster_assays Assays cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plates treat_cells Treat Cells with This compound Dilutions prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells infect_cells Infect Cells with Virus (e.g., MOI 0.1) treat_cells->infect_cells Pre-treatment or Co-treatment incubate Incubate for 24-72 hours infect_cells->incubate mts_assay Cytotoxicity Assay (MTS/MTT) incubate->mts_assay tcid50_assay Viral Titer Assay (TCID50/Plaque) incubate->tcid50_assay qpcr_assay Viral Load Assay (qRT-PCR) incubate->qpcr_assay wb_assay Viral Protein Assay (Western Blot) incubate->wb_assay calc_cc50 Calculate CC50 mts_assay->calc_cc50 calc_ic50 Calculate IC50/EC50 tcid50_assay->calc_ic50 qpcr_assay->calc_ic50 wb_assay->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si calc_cc50->calc_si

Caption: A general workflow for assessing this compound's effects.

Cytotoxicity Assay (MTS Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).

Materials:

  • 96-well cell culture plates

  • Host cells (e.g., Vero, IBRS-2) in complete growth medium

  • This compound stock solution and serial dilutions

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 1 x 10^4 to 3 x 10^4 cells/well) in 100 µL of medium.[7][12]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare 2-fold serial dilutions of this compound in culture medium.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing the same concentration of DMSO as the highest drug concentration (vehicle control).

  • Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).[7]

  • Add 20 µL of MTS reagent to each well.[13]

  • Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.

Antiviral Activity Assay (TCID50 Reduction Assay)

This assay measures the ability of this compound to inhibit viral replication by quantifying the reduction in infectious virus titer.

Materials:

  • 96-well cell culture plates

  • Host cells in complete growth medium

  • Virus stock with a known titer

  • This compound stock solution and serial dilutions

  • Infection medium (low serum, e.g., 2% FBS)

Protocol:

  • Seed cells in a 96-well plate and incubate for 24 hours as described in the cytotoxicity assay.

  • On the day of the experiment, treat the cells with serial dilutions of this compound for a predetermined time. Pre-treatment for 4 to 16 hours before infection has been shown to be effective.[10][11]

  • Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 100 TCID50.[7]

  • Incubate the plate at 37°C for 1 hour to allow for viral adsorption.

  • Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding this compound dilutions.

  • Incubate for 48-72 hours or until cytopathic effect (CPE) is observed in the virus control wells.[7]

  • The endpoint is the determination of the viral titer in each well, typically by observing CPE. The 50% tissue culture infective dose (TCID50) is then calculated using the Reed-Muench or Spearman-Kärber method.

  • The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the viral titer by 50% compared to the virus control.

Viral Load Quantification (qRT-PCR)

This method quantifies the amount of viral RNA in the cell culture supernatant or cell lysate, providing a direct measure of viral replication.

Materials:

  • Samples from the antiviral assay (supernatant or cell lysates)

  • Viral RNA extraction kit (e.g., QIAamp® Viral RNA Mini Kit)

  • qRT-PCR master mix

  • Virus-specific primers and probes

  • qRT-PCR instrument

Protocol:

  • Collect supernatant or lyse cells at various time points post-infection from the antiviral assay.

  • Extract viral RNA according to the manufacturer's protocol of the chosen kit.[14]

  • Set up the qRT-PCR reaction using a master mix containing reverse transcriptase, DNA polymerase, dNTPs, and virus-specific primers and a fluorescent probe.

  • Perform the qRT-PCR using a thermal cycler with an initial reverse transcription step, followed by PCR amplification cycles.[15]

  • Quantify the viral RNA copies by comparing the cycle threshold (Cq) values of the samples to a standard curve generated from a known quantity of viral RNA or a plasmid containing the target sequence.[14]

  • Determine the IC50 value based on the reduction in viral RNA levels in treated versus untreated samples.

Viral Protein Detection (Western Blot)

Western blotting can be used to assess the effect of this compound on the expression of specific viral proteins.

Materials:

  • Cell lysates from the antiviral assay

  • Protein lysis buffer with protease inhibitors

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to a viral protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Prepare cell lysates from treated and untreated infected cells.

  • Determine the protein concentration of each lysate using a suitable assay (e.g., BCA).

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[16]

  • Block the membrane for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., overnight at 4°C).[17]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., for 1 hour at room temperature).

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. The reduction in the intensity of the viral protein band in treated samples indicates inhibition.

Conclusion

This compound is a valuable tool for studying the role of the de novo guanine nucleotide synthesis pathway in viral replication and cell proliferation. The protocols outlined in these application notes provide a framework for researchers to effectively design and execute experiments to investigate the in vitro activity of this compound. Careful optimization of cell densities, drug concentrations, and incubation times for specific cell line-virus systems is recommended to ensure robust and reproducible data.

References

Application Notes and Protocols for In Vitro Antiviral Assays Using Merimepodib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (also known as VX-497) is a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a crucial role in the de novo biosynthesis of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a critical building block for DNA and RNA synthesis.[3][5] Consequently, this disruption of nucleotide metabolism leads to broad-spectrum antiviral and immunosuppressive effects.[6] this compound has demonstrated in vitro activity against a wide range of RNA and DNA viruses, making it a valuable tool for antiviral research and drug development.[7]

These application notes provide detailed protocols for assessing the antiviral efficacy of this compound in vitro, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Mechanism of Action: IMPDH Inhibition

This compound's primary antiviral mechanism is the targeted inhibition of IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This is a rate-limiting step in the de novo synthesis of guanine nucleotides.[4][8] Viruses, particularly RNA viruses, are highly dependent on the host cell's nucleotide pool for their rapid replication.[5] By reducing the availability of GTP, this compound effectively curtails viral genome replication and transcription.[4] The antiviral effect of this compound can often be reversed by the addition of exogenous guanosine, confirming its mechanism of action.[4]

This compound's Mechanism of Action IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP ViralReplication Viral RNA/DNA Synthesis GTP->ViralReplication IMPDH->XMP NAD+ -> NADH This compound This compound This compound->IMPDH Inhibition

Mechanism of IMPDH inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against various viruses. This data is essential for selecting appropriate starting concentrations for your experiments.

VirusVirus FamilyCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
Zika Virus (ZIKV)FlaviviridaeVero0.6>100>167[7]
Foot-and-Mouth Disease Virus (FMDV) - O/MYA98/BY/2010PicornaviridaeIBRS-27.8647.746.08[9]
Foot-and-Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013PicornaviridaeIBRS-22.8847.7416.58[9]
Hepatitis B Virus (HBV)HepadnaviridaeHepG2 2.2.150.385.213.7[10]
Herpes Simplex Virus-1 (HSV-1)Herpesviridae6 - 19[10]
Parainfluenza-3 VirusParamyxoviridae6 - 19[10]
Bovine Viral Diarrhea Virus (BVDV)Flaviviridae6 - 19[10]
Venezuelan Equine Encephalomyelitis Virus (VEEV)Togaviridae6 - 19[10]
Dengue VirusFlaviviridae6 - 19[10]
SARS-CoV-2CoronaviridaeVero~3.3 (significant titer reduction)[7]

Experimental Protocols

Here are detailed protocols for common in vitro antiviral assays that can be adapted for use with this compound.

Cytotoxicity Assay (e.g., MTS or MTT Assay)

Objective: To determine the concentration of this compound that is toxic to the host cells (CC50). This is crucial for distinguishing between antiviral activity and non-specific cytotoxicity.

Materials:

  • Host cell line appropriate for the virus of interest

  • Complete growth medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, remove the growth medium.

  • Prepare serial dilutions of this compound in complete growth medium. It is important to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Add the diluted this compound to the wells in triplicate. Include untreated cell controls.

  • Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).

  • At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in the presence of this compound.

Materials:

  • Confluent monolayers of host cells in 6- or 12-well plates

  • Virus stock with a known titer

  • Serum-free medium

  • This compound stock solution

  • Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution

  • Formaldehyde (B43269) solution (4%)

Protocol:

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • (Optional pre-treatment) Add the this compound dilutions to the cells and incubate for a specified period (e.g., 1-4 hours).

  • Infect the cells with a dilution of virus that will produce a countable number of plaques (typically 50-100 PFU/well).

  • Incubate for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.

  • Remove the virus inoculum.

  • Overlay the cells with the overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with 4% formaldehyde for at least 30 minutes.

  • Carefully remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control (no drug). The EC50 is the concentration of this compound that reduces the plaque number by 50%.

Virus Yield Reduction Assay

Objective: To measure the effect of this compound on the production of infectious progeny virus.

Materials:

  • Confluent monolayers of host cells in 24- or 48-well plates

  • Virus stock

  • This compound stock solution

  • Apparatus for titrating virus (e.g., 96-well plates for TCID50 or 6-well plates for plaque assay)

Protocol:

  • Seed plates with host cells and grow to confluency.

  • Prepare serial dilutions of this compound in infection medium.

  • Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01 to 1. Allow adsorption for 1-2 hours.

  • Remove the virus inoculum, wash the cells, and add the medium containing the different concentrations of this compound.

  • Incubate for a full replication cycle (e.g., 24-48 hours).

  • Harvest the cell culture supernatants (and/or cell lysates).

  • Determine the viral titer in the harvested samples using a plaque assay or a TCID50 assay.[11]

  • The reduction in viral titer in the this compound-treated samples compared to the untreated virus control indicates the antiviral activity. The EC50 is the concentration that reduces the virus yield by 50%.

Quantitative PCR (qPCR) Assay

Objective: To quantify the effect of this compound on the accumulation of viral nucleic acids.

Materials:

  • Confluent monolayers of host cells

  • Virus stock

  • This compound stock solution

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix

  • Virus-specific primers and probes

  • Real-time PCR instrument

Protocol:

  • Conduct the infection and treatment with this compound as described in the Virus Yield Reduction Assay (steps 1-5).

  • At the end of the incubation period, harvest the cells and/or supernatant.

  • Extract total RNA or DNA from the samples.

  • For RNA viruses, perform reverse transcription to generate cDNA.

  • Perform qPCR using primers and probes specific to a viral gene.

  • Quantify the viral nucleic acid levels relative to a standard curve or using the ΔΔCt method, normalizing to a host housekeeping gene.

  • The reduction in viral nucleic acid in the this compound-treated samples compared to the untreated virus control indicates antiviral activity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vitro antiviral assay using this compound.

General In Vitro Antiviral Assay Workflow Start Start Cell_Seeding Seed Host Cells in Plates Start->Cell_Seeding Incubate_24h Incubate 24h to Confluency Cell_Seeding->Incubate_24h Prepare_Drug Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Drug Add_Drug Add this compound to Cells Prepare_Drug->Add_Drug Infect_Cells Infect Cells with Virus Add_Drug->Infect_Cells Incubate_Replication Incubate for Viral Replication (24-72h) Infect_Cells->Incubate_Replication Assay_Endpoint Assay Endpoint Measurement Incubate_Replication->Assay_Endpoint Plaque_Assay Plaque Assay: Fix, Stain, Count Plaques Assay_Endpoint->Plaque_Assay Yield_Assay Yield Reduction: Harvest Supernatant, Titer Virus Assay_Endpoint->Yield_Assay qPCR_Assay qPCR: Extract Nucleic Acid, Amplify Assay_Endpoint->qPCR_Assay Cytotoxicity_Assay Cytotoxicity Assay: Add MTS/MTT, Read Absorbance Assay_Endpoint->Cytotoxicity_Assay Parallel Experiment Data_Analysis Data Analysis: Calculate EC50 and CC50 Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis qPCR_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Workflow for in vitro antiviral assays.

References

Application Notes and Protocols for Merimepodib in Vero Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (also known as VX-497 or MMPD) is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme plays a critical role in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[4][5] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides, thereby exerting antiviral and immunosuppressive effects.[2][4] These application notes provide detailed protocols for studying the antiviral activity of this compound in Vero cells, a commonly used cell line in virology research.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a key step in guanine nucleotide synthesis.[4][5] This inhibition leads to a reduction in guanosine (B1672433) triphosphate (GTP), which is vital for viral replication. The antiviral effect of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium, confirming its mechanism of action.[6]

cluster_0 De Novo Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP ViralReplication Viral RNA/DNA Synthesis GTP->ViralReplication Essential for IMPDH->XMP Catalyzes conversion This compound This compound This compound->IMPDH Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound against various viruses in Vero and other cell lines.

Virus (Strain)Cell LineParameterValue (µM)Reference
SARS-CoV-2 (USA-WA1/2020)Vero-3.3 - 10[7][8]
Zika Virus (ZIKV)VeroEC500.6[6][9]
Foot and Mouth Disease Virus (O/MYA98/BY/2010)-IC507.859[10]
Foot and Mouth Disease Virus (A/GD/MM/CHA/2013)-IC502.876[10]
Hepatitis B Virus (HBV)HepG2 2.2.15IC500.38[1]
Various RNA/DNA VirusesVariousIC506 - 19[1]
--CC5047.74[10]
-HepG2 2.2.15CC505.2[1]

Experimental Protocols

Protocol 1: Antiviral Assay for this compound in Vero Cells

This protocol is adapted from studies on SARS-CoV-2 and can be modified for other viruses.[8]

1. Materials:

  • Vero cells (e.g., CCL-81, ATCC)
  • Dulbecco's Modified Eagle Medium (DMEM)
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin solution
  • This compound (stock solution prepared in DMSO, then diluted in DMEM)
  • Virus stock of known titer
  • 96-well or 24-well cell culture plates
  • Sterile PBS

2. Cell Culture:

  • Maintain Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[8]
  • Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

3. Drug Pretreatment:

  • Prepare serial dilutions of this compound in DMEM. A concentration range of 0.1 µM to 50 µM is a good starting point.
  • When cells are confluent, remove the growth medium and wash once with sterile PBS.
  • Add 1 mL per well of media containing the desired concentrations of this compound. Include a "no-drug" control.
  • Incubate the plates for a predetermined pretreatment period (e.g., 4 hours or overnight) at 37°C.[7][8]

4. Viral Infection:

  • After pretreatment, remove the drug-containing media.
  • Inoculate the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.05.[8] The viral inoculum should also contain the respective concentrations of this compound.
  • Incubate for 1 hour at 37°C to allow for viral adsorption.
  • After incubation, remove the inoculum, and wash the cells three times with DMEM to remove unbound virus.[8]
  • Add fresh media containing the corresponding concentrations of this compound to each well.

5. Sample Collection and Analysis:

  • Collect supernatant samples at various time points post-infection (e.g., 0, 16, 24, 48 hours).[8]
  • Quantify the viral titer in the supernatants using standard methods such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.
  • The EC50 (50% effective concentration) can be calculated by plotting the percentage of viral inhibition against the drug concentration.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

1. Materials:

  • Vero cells
  • Complete growth medium (DMEM + 10% FBS + 1% Pen-Strep)
  • This compound
  • 96-well clear-bottom plates
  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)

2. Procedure:

  • Seed Vero cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
  • Allow cells to adhere overnight.
  • Prepare serial dilutions of this compound in the complete growth medium.
  • Remove the medium from the cells and add the drug dilutions. Include a "no-drug" control and a "cells-only" background control.
  • Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
  • Measure cell viability according to the manufacturer's instructions for the chosen reagent.

3. Data Analysis:

  • Calculate the percentage of cell viability for each drug concentration relative to the "no-drug" control.
  • Determine the CC50 (50% cytotoxic concentration) by plotting the percentage of cell viability against the drug concentration.

Experimental Workflow and Signaling Pathway Diagrams

cluster_workflow Experimental Workflow A Seed Vero cells in multi-well plates B Pretreat cells with this compound (4h or overnight) A->B C Infect cells with virus (e.g., MOI 0.05) B->C D Incubate for 1 hour C->D E Wash cells to remove unbound virus D->E F Add fresh media with this compound E->F G Collect supernatant at different time points F->G H Quantify viral titer (Plaque assay/TCID50) G->H I Determine EC50 H->I

References

Application Notes and Protocols for Animal Model Studies with Merimepodib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (MMPD, VX-497) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[1] Consequently, inhibiting IMPDH can lead to the depletion of intracellular guanine nucleotide pools, thereby exerting antiviral and antiproliferative effects.[1] this compound has demonstrated a broad spectrum of antiviral activity against several RNA viruses in vitro and has been investigated for its potential in treating various viral infections and cancers.[3][4][5][6][7][8]

These application notes provide a summary of the available data from animal model studies with this compound and detailed protocols for its use in antiviral, anti-inflammatory, and anti-cancer research settings.

Mechanism of Action

This compound targets IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanosine (B1672433) monophosphate (GMP). By inhibiting IMPDH, this compound reduces the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA and DNA synthesis and cellular proliferation.[1] This mechanism of action is particularly effective against rapidly replicating viruses and cancer cells that have a high demand for nucleotides.[6][8] The antiviral effect of this compound can often be reversed by the addition of exogenous guanosine, confirming its mechanism through IMPDH inhibition.[4][5]

IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Replication Viral RNA/DNA Synthesis & Cell Proliferation GTP->Replication This compound This compound (VX-497) This compound->IMPDH Inhibits IMPDH->XMP Catalyzes

Mechanism of action of this compound.

Data Presentation

In Vitro Antiviral Activity of this compound
VirusCell LineIC50 / EC50 (µM)CC50 (µM)Reference(s)
Foot-and-Mouth Disease Virus (FMDV) O/MYA98/BY/2010IBRS-27.85947.74[2][9]
Foot-and-Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013IBRS-22.87647.74[2][9]
Zika Virus (ZIKV)Vero0.6>33[3][4][5]
Hepatitis B Virus (HBV)HepG2 2.2.150.385.2[10]
Human Cytomegalovirus (HCMV)MRC-50.1>3.88[10]
Herpes Simplex Virus-1 (HSV-1)Vero6>100[11]
Parainfluenza-3 VirusBS-C-119>100[11]
Venezuelan Equine Encephalomyelitis Virus (VEEV)Vero11>100[11]
SARS-CoV-2Vero3.3 - 10 (significant viral titer reduction)Not specified[7]
In Vivo Efficacy of this compound in an FMDV Suckling Mouse Model
Animal ModelThis compound DoseVirus ChallengeKey OutcomeReference(s)
3-day-old BALB/c suckling mice30 µg (intranasal)100 LD50 FMDV O/MYA98/BY/2010 (subcutaneous)Significantly prolonged survival time compared to control.[9]

Experimental Protocols

Antiviral Efficacy Study: Foot-and-Mouth Disease Virus (FMDV) in Suckling Mice

This protocol details the in vivo evaluation of this compound's antiviral activity against FMDV in a suckling mouse model.[9]

1. Animal Model:

  • Species: Mouse

  • Strain: BALB/c

  • Age: 3 days old

  • Housing: Maintained on a 12-hour light/dark cycle at 23°C with a relative humidity of 50-55%.

2. Materials:

  • This compound (VX-497)

  • Vehicle: Phosphate-buffered saline (PBS) containing 10% DMSO and 5% Tween-80

  • FMDV strain O/MYA98/BY/2010

  • Sterile syringes and needles

3. Experimental Workflow:

Start Start: 3-day-old BALB/c suckling mice (n=12/group) Group Divide into two groups: - Control Group - this compound Group Start->Group Control_Treat Administer 100 µL Vehicle (intranasal) Group->Control_Treat Merimepodib_Treat Administer 30 µg this compound in 100 µL Vehicle (intranasal) Group->Merimepodib_Treat Wait Wait 2 hours Control_Treat->Wait Merimepodib_Treat->Wait Infection Infect all mice with 100 LD50 FMDV (subcutaneous) Wait->Infection Monitor Monitor survival and observe for FMD symptoms for up to 5 days Infection->Monitor Endpoint Endpoint Analysis: - Survival curve analysis - Morphological observation - Histopathology of heart tissue (at 34 hpi) Monitor->Endpoint End End Endpoint->End

FMDV suckling mouse model workflow.

4. Procedure:

  • Animal Grouping: Randomly divide the 3-day-old BALB/c suckling mice into a control group and a this compound treatment group (n=12 mice per group).

  • Drug Administration:

    • Control Group: Administer 100 µL of the vehicle (PBS with 10% DMSO and 5% Tween-80) intranasally.

    • This compound Group: Administer 30 µg of this compound dissolved in 100 µL of the vehicle intranasally.

  • Virus Challenge: Two hours after treatment, infect each mouse subcutaneously in the cervical dorsal area with 100 LD50 of FMDV O/MYA98/BY/2010 in a volume of 100 µL.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for up to 5 days post-infection and record survival.

    • Observe for the onset and severity of FMD symptoms.

    • For histopathological analysis, a subset of mice can be euthanized at 34 hours post-infection, and heart tissues collected, fixed in 4% formaldehyde, and processed for H&E staining.

Anti-inflammatory Activity Study: LPS-Induced Inflammation Model (Representative Protocol)

This is a representative protocol for evaluating the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced systemic inflammation mouse model. Specific parameters may require optimization.

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 or BALB/c

  • Age: 8-10 weeks old

2. Materials:

  • This compound (VX-497)

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) or PBS with appropriate solubilizing agents)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

3. Experimental Workflow:

Start Start: 8-10 week-old mice Group Divide into groups: - Vehicle + Saline - Vehicle + LPS - this compound + LPS Start->Group Treatment Administer this compound or Vehicle (e.g., oral gavage or i.p.) Group->Treatment Wait Wait (e.g., 1 hour) Treatment->Wait Induction Induce inflammation with LPS (i.p.) or Saline for control Wait->Induction Time_course Collect samples at specified time points (e.g., 2, 6, 24 hours post-LPS) Induction->Time_course Analysis Endpoint Analysis: - Measure serum cytokine levels (ELISA) - Histopathology of target organs (e.g., lung, liver) - Gene expression analysis of inflammatory markers (qPCR) Time_course->Analysis End End Analysis->End

LPS-induced inflammation model workflow.

4. Procedure:

  • Animal Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign them to experimental groups.

  • Drug Administration: Administer this compound at the desired dose(s) or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the study objectives and pharmacokinetic properties of the compound.

  • Inflammation Induction: After a predetermined time following drug administration (e.g., 1 hour), inject mice intraperitoneally with LPS (e.g., 1-5 mg/kg) or sterile saline for the control group.

  • Sample Collection and Analysis:

    • At selected time points post-LPS injection (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture or retro-orbital bleeding for serum separation.

    • Euthanize the animals and harvest target organs (e.g., lungs, liver, spleen) for histopathology or gene expression analysis.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

Anti-Cancer Efficacy Study: Xenograft Tumor Model (Representative Protocol)

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a human cancer cell line-derived xenograft (CDX) mouse model.

1. Animal Model:

  • Species: Mouse

  • Strain: Immunodeficient (e.g., NOD-scid gamma (NSG), NU/NU)

  • Age: 6-8 weeks old

2. Materials:

  • Human cancer cell line of interest

  • Matrigel

  • This compound (VX-497)

  • Vehicle for this compound

  • Calipers for tumor measurement

3. Experimental Workflow:

Start Start: 6-8 week-old immunodeficient mice Implantation Implant human cancer cells subcutaneously Start->Implantation Tumor_growth Monitor tumor growth until palpable Implantation->Tumor_growth Grouping Randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose) Tumor_growth->Grouping Treatment Initiate daily treatment with this compound or Vehicle Grouping->Treatment Monitoring Monitor tumor volume and body weight (e.g., twice weekly) Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor growth inhibition - Survival analysis - Immunohistochemistry of tumor tissue Monitoring->Endpoint End End Endpoint->End

Xenograft tumor model workflow.

4. Procedure:

  • Cell Culture and Implantation: Culture the selected human cancer cell line under standard conditions. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Begin daily administration of this compound at various doses or vehicle to the respective groups. The route of administration should be consistent throughout the study.

  • Monitoring and Efficacy Evaluation:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Concluding Remarks

This compound has shown promising antiviral and antiproliferative activities in a range of in vitro and in vivo models. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of this IMPDH inhibitor. It is crucial to adapt and optimize these protocols based on the specific research questions, animal models, and pathogen or cancer type being studied. Further research is warranted to explore the in vivo efficacy of this compound against a broader range of viruses and cancers, and to elucidate its pharmacokinetic and toxicological profiles in more detail.

References

Preparing Merimepodib Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Merimepodib (also known as VX-497) is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[2][3] By depleting intracellular guanine nucleotide pools, this compound exhibits broad-spectrum antiviral and immunosuppressive activities.[4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings, ensuring accurate and reproducible results.

Chemical Properties and Storage

A thorough understanding of this compound's chemical properties is crucial for proper handling and storage.

PropertyValueReference
Molecular Formula C23H24N4O6[6][7][8]
Molecular Weight 452.46 g/mol [1][6][7]
Appearance Off-white to light yellow solid[6]
CAS Number 198821-22-6[6][7][8]

Storage Conditions: Proper storage of this compound is essential to maintain its stability and activity.

FormStorage TemperatureDurationReference
Powder -20°C3 years[6]
4°C2 years[6]
In Solvent -80°C2 years[1][6]
-20°C1 year[1][6]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[1][6]

Solubility of this compound

The solubility of this compound varies depending on the solvent. It is practically insoluble in water and ethanol.[1][9]

SolventSolubilityReference
DMSO ≥ 31 mg/mL (≥ 68.51 mM)[6][7]
30 mg/mL[8]
90 mg/mL (198.91 mM)[1][9]
DMF 30 mg/mL[8]
DMSO:PBS (pH 7.2) (1:6) 0.14 mg/mL[8]

Note: The use of fresh, anhydrous DMSO is critical, as hygroscopic DMSO can negatively impact the solubility of the compound.[1][6]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before use.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of this compound (Molecular Weight = 452.46 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM stock, add 1 mL of DMSO to 4.52 mg of this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If precipitation occurs, gentle warming in a water bath or sonication can be used to aid dissolution.[6]

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C as per the storage guidelines.

Stock Solution Preparation Table (for DMSO):

Desired ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 2.2101 mL11.0507 mL22.1014 mL
5 mM 0.4420 mL2.2101 mL4.4203 mL
10 mM 0.2210 mL1.1051 mL2.2101 mL

Table adapted from MedChemExpress product information.[6]

Protocol 2: Preparation of Formulation for In Vivo Administration

This protocol provides an example of a vehicle formulation suitable for oral administration in animal models.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a concentrated this compound stock in DMSO: For example, prepare a 25 mg/mL solution.

  • Solvent Addition Sequence: The order of solvent addition is critical for maintaining solubility. Prepare the final formulation by adding each component sequentially as follows (for a final volume of 1 mL):[6] a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound in DMSO stock solution. b. Mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of saline to reach the final volume of 1 mL.

  • Final Concentration: This procedure results in a 2.5 mg/mL this compound solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solution should be clear.[6][7]

  • Administration: The formulation should be prepared fresh before each administration.

Alternative In Vivo Formulations: [6][7]

% DMSO% Co-solventFinal Concentration
10%90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10%90% Corn Oil≥ 2.5 mg/mL
5%95% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL

Mechanism of Action and Visualization

This compound's primary mechanism of action is the inhibition of IMPDH, which is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[2][3] This leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby exerting antiproliferative and antiviral effects.[2] The antiviral activity of this compound can be reversed by the addition of exogenous guanosine.[5][6]

Merimepodib_Pathway cluster_pathway De Novo Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA This compound This compound (VX-497) This compound->Inhibition Inhibition->IMPDH Inhibition

Caption: this compound inhibits IMPDH, blocking GTP synthesis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing a this compound stock solution for in vitro experiments.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex/Sonicate Until Dissolved dissolve->mix filter Optional: Filter Sterilize (0.22 µm) mix->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use

Caption: Workflow for preparing this compound stock solution.

References

Merimepodib EC50 Determination in Viral Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (also known as VX-497 or MMPD) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1] This enzyme plays a crucial role in the de novo synthesis of guanine (B1146940) nucleotides.[2] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a critical building block for DNA and RNA synthesis.[2][3] This mechanism of action confers broad-spectrum antiviral activity against a range of RNA and DNA viruses, as their replication is highly dependent on the host cell's nucleotide supply.[4][5] This document provides detailed protocols for determining the 50% effective concentration (EC50) of this compound in various viral assays and summarizes its antiviral activity.

Mechanism of Action

This compound targets the cellular enzyme IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanine nucleotides.[2] Inhibition of IMPDH leads to a reduction in intracellular GTP levels.[3] GTP is essential for numerous cellular processes that are often hijacked by viruses, including:

  • Viral Genome Replication: As a precursor for GTP, it is directly incorporated into newly synthesized viral RNA and DNA.

  • Viral Protein Synthesis: GTP is a key energy source for the initiation and elongation steps of protein translation.

  • Signal Transduction: GTP-binding proteins (G proteins) are involved in various signaling pathways that can be modulated by viral infections.

The depletion of the GTP pool by this compound effectively stalls these processes, leading to the inhibition of viral replication.[3] The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, confirming its mechanism of action.[6]

Data Presentation: this compound Antiviral Activity

The following table summarizes the reported EC50 values of this compound against various viruses. The EC50 represents the concentration of the drug that inhibits viral replication by 50% in in-vitro assays.

Virus FamilyVirusEC50 (µM)Assay TypeCell LineReference
FlaviviridaeZika Virus (ZIKV)0.6RNA Replication AssayHuh7[4][6][7]
FiloviridaeEbola Virus (EBOV)Not explicitly quantified, but demonstrated activityVirus Production AssayVero[4][6]
ArenaviridaeLassa Virus (LASV)Not explicitly quantified, but demonstrated activityVirus Production AssayVero[4][6]
TogaviridaeChikungunya Virus (CHIKV)Not explicitly quantified, but demonstrated activityVirus Production AssayVero[4][6]
ArenaviridaeJunin Virus (JUNV)Not explicitly quantified, but demonstrated activityVirus Production AssayVero[4][6]
CoronaviridaeSARS-CoV-2~3.3 (significantly reduced viral titers)Viral Titer Reduction AssayVero[8]

Note: The activity against Ebola, Lassa, Chikungunya, and Junin viruses was demonstrated through a significant reduction in virus production, though a specific EC50 value was not reported in the primary reference.[4][6]

Experimental Protocols

General Cell and Virus Propagation

Cell Lines:

  • Vero E6 Cells (ATCC CRL-1586): Suitable for the propagation of Zika Virus, Ebola Virus, Lassa Virus, Chikungunya Virus, Junin Virus, and SARS-CoV-2.[4][9]

  • Huh7 Cells (JCRB0403): A human hepatoma cell line suitable for Zika Virus replication studies.[4]

Culture Conditions:

  • Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Virus Propagation:

  • Infect a confluent monolayer of the appropriate cell line with the desired virus at a low multiplicity of infection (MOI), typically 0.01 to 0.1.

  • Incubate the infected cells until a significant cytopathic effect (CPE) is observed.

  • Harvest the supernatant containing the virus, clarify by centrifugation to remove cell debris, and store at -80°C in small aliquots.

  • The titer of the virus stock should be determined using a plaque assay or TCID50 assay.

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells. It is crucial to assess the therapeutic index (Selectivity Index, SI = CC50/EC50).

Materials:

  • 96-well cell culture plates

  • Confluent monolayer of the desired cell line (e.g., Vero E6, Huh7)

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed the 96-well plates with the appropriate cell line at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest drug concentration (cell control).

  • Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the cell control.

  • The CC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Antiviral Assay (EC50 Determination)

A. Plaque Reduction Assay (for plaque-forming viruses like Zika Virus)

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent monolayer of the appropriate cell line (e.g., Vero E6)

  • Virus stock of known titer

  • This compound stock solution

  • Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Seed 6-well or 12-well plates with Vero E6 cells and grow to confluency.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Pre-treat the confluent cell monolayers with the different concentrations of this compound for a specified time (e.g., 1-2 hours) before infection.

  • Infect the cells with the virus at an MOI that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the corresponding concentrations of this compound to each well.

  • Incubate the plates at 37°C until visible plaques are formed (typically 3-7 days, depending on the virus).

  • Fix the cells with 4% formaldehyde (B43269) for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).

  • The EC50 value is the concentration of this compound that reduces the number of plaques by 50% and is determined by plotting the percentage of plaque reduction against the log concentration of the drug.

B. TCID50 (50% Tissue Culture Infectious Dose) Assay (for viruses that cause CPE but may not form distinct plaques, like SARS-CoV-2)

Materials:

  • 96-well cell culture plates

  • Confluent monolayer of the appropriate cell line (e.g., Vero E6)

  • Virus stock of known titer

  • This compound stock solution

  • Cell culture medium

Protocol:

  • Seed 96-well plates with Vero E6 cells and grow to confluency.

  • Prepare serial dilutions of this compound in cell culture medium.

  • In a separate 96-well plate, prepare 10-fold serial dilutions of the virus.

  • Add the diluted this compound to the cell plates, followed by the addition of the serially diluted virus (typically 100 TCID50 per well). Include cell controls (no virus, no drug), virus controls (virus, no drug), and drug toxicity controls (no virus, with drug).

  • Incubate the plates at 37°C and observe daily for the appearance of CPE.

  • After a set incubation period (e.g., 3-5 days), score each well for the presence or absence of CPE.

  • The EC50 can be determined by various methods, including visual CPE scoring or by using a cell viability assay (like the MTT assay described above) to quantify the protective effect of the drug.

  • Calculate the percentage of protection for each drug concentration relative to the virus control.

  • The EC50 value is the concentration of this compound that protects 50% of the cells from virus-induced CPE.

Visualizations

G cluster_0 De Novo Purine Synthesis Pathway cluster_1 Viral Replication Cycle IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP Viral_RNA_DNA Viral RNA/DNA Synthesis GTP->Viral_RNA_DNA Precursor Viral_Proteins Viral Protein Synthesis GTP->Viral_Proteins Energy Source GTP_depletion GTP Depletion GTP->GTP_depletion Inhibition_Replication Inhibition of Viral Replication Viral_RNA_DNA->Inhibition_Replication Viral_Proteins->Inhibition_Replication Virion_Assembly Virion Assembly & Release This compound This compound IMPDH_Node IMPDH This compound->IMPDH_Node Inhibits GTP_depletion->Viral_RNA_DNA Blocks GTP_depletion->Viral_Proteins Blocks

Caption: Mechanism of action of this compound.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment and Infection cluster_2 Day 2-5: Incubation cluster_3 Day 5: Data Acquisition cluster_4 Data Analysis Seed_Cells Seed host cells in a 96-well plate Prepare_Dilutions Prepare serial dilutions of this compound Add_Compound Add compound dilutions to cells Prepare_Dilutions->Add_Compound Infect_Cells Infect cells with virus (e.g., 100 TCID50) Add_Compound->Infect_Cells Incubate Incubate plates at 37°C Infect_Cells->Incubate Score_CPE Score for Cytopathic Effect (CPE) Incubate->Score_CPE MTT_Assay Alternatively, perform MTT assay for cell viability Incubate->MTT_Assay Calculate_Protection Calculate % protection vs. virus control Score_CPE->Calculate_Protection MTT_Assay->Calculate_Protection Determine_EC50 Determine EC50 using dose-response curve Calculate_Protection->Determine_EC50

Caption: Workflow for EC50 determination by TCID50 assay.

References

Application Notes and Protocols for Merimepodib Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (MMPD, formerly VX-497) is a potent, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1] This enzyme plays a critical role in the de novo biosynthesis of guanine (B1146940) nucleotides.[2] By inhibiting IMPDH, this compound depletes the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for the synthesis of viral DNA and RNA.[2][3] This mechanism of action confers broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[4][5] The antiviral effect of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium, confirming its specific mechanism of action.[4]

These application notes provide a detailed protocol for a plaque reduction assay to determine the antiviral efficacy of this compound against various viruses.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated against several viruses in different cell lines. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀).

Table 1: Antiviral Activity of this compound against Various Viruses

VirusCell LineEC₅₀ / IC₅₀ (µM)Reference
Zika Virus (ZIKV)Vero0.6[5]
Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010IBRS-27.859[6]
Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013IBRS-22.876[6]
SARS-CoV-2Vero~3.3-10 (significant titer reduction)[7]
Hepatitis B Virus (HBV)HepG2 2.2.150.38[8]
Herpes Simplex Virus-1 (HSV-1)6 - 19[8]
Parainfluenza-3 Virus6 - 19[8]
Bovine Viral Diarrhea Virus (BVDV)6 - 19[8]
Venezuelan Equine Encephalomyelitis Virus (VEEV)6 - 19[8]
Dengue Virus6 - 19[8]

Table 2: Cytotoxicity of this compound in Different Cell Lines

Cell LineCC₅₀ (µM)Reference
IBRS-247.74[6]
HepG2 2.2.155.2[8]

Experimental Protocols

Plaque Reduction Assay Protocol

This protocol is a general guideline and may require optimization depending on the specific virus and cell line used.

Materials:

  • Susceptible host cells (e.g., Vero, IBRS-2)

  • Virus stock of known titer

  • This compound (stock solution prepared in an appropriate solvent like DMSO)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 2x Plaque Medium (2x concentration of cell culture medium)

  • Agarose (B213101) or Avicel RC-591

  • Neutral Red or Crystal Violet staining solution

  • Fixing solution (e.g., 10% formaldehyde (B43269) or 70% ethanol)

  • 6-well or 12-well cell culture plates

  • Sterile tubes and pipettes

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the appropriate host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.[9] For example, plate Vero cells at 5 x 10⁵ cells per well in a 6-well plate.[9]

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in cell culture medium at 2x the final desired concentrations.

  • Virus Infection:

    • On the day of the experiment, check the cell monolayers for confluency.

    • Aspirate the growth medium from the wells and wash the monolayer once with sterile PBS.

    • Prepare serial dilutions of the virus stock in serum-free medium to obtain a concentration that yields 50-100 plaques per well.

    • Infect the cells by adding a small volume of the virus dilution to each well (e.g., 200-400 µL for a 6-well plate).[9]

    • Incubate for 1-2 hours at 37°C to allow for virus adsorption, gently rocking the plates every 15-20 minutes to ensure even distribution of the inoculum and to prevent the monolayer from drying out.[4][9]

  • Overlay Application:

    • During the virus adsorption period, prepare the overlay medium.

    • For an Agarose Overlay: Mix equal volumes of a 2x plaque medium (containing 2x the final concentration of this compound) with a molten 0.6-1.0% agarose solution that has been cooled to 40-42°C.[9]

    • For an Avicel Overlay: Mix equal volumes of 2x plaque medium (with this compound) with a 1.2-2.4% Avicel solution.[9]

    • After the virus adsorption period, aspirate the virus inoculum from the wells.

    • Gently add the overlay medium to each well (e.g., 2 mL for a 6-well plate).

    • Include virus control wells (no drug) and cell control wells (no virus, no drug).

    • Allow the overlay to solidify at room temperature for 20-30 minutes.[10]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period appropriate for the virus to form visible plaques (typically 2-10 days).

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells. For an agarose overlay, you can add the fixing solution directly on top. For an Avicel overlay, it is often aspirated first.[9] A common fixing solution is 10% formaldehyde for at least 30 minutes.[9]

    • Carefully remove the overlay.

    • Stain the cell monolayer with a staining solution, such as 0.1% crystal violet in 20% ethanol, for 15-20 minutes.[9][10]

    • Gently wash the wells with water to remove excess stain and allow the plates to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).

    • The EC₅₀ value is the concentration of this compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action of this compound

Merimepodib_Mechanism cluster_nucleotide_synthesis De Novo Guanine Nucleotide Synthesis cluster_viral_replication Viral Replication IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH IMPDH_edge IMPDH_edge GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Viral_Polymerase Viral RNA/DNA Polymerase GTP->Viral_Polymerase Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome This compound This compound (VX-497) This compound->Inhibition Plaque_Reduction_Workflow A 1. Seed Cells (e.g., Vero) in multi-well plate B 2. Incubate to form a confluent monolayer A->B C 3. Infect with Virus (1-2 hours adsorption) B->C E 5. Add Overlay Medium containing this compound C->E D 4. Prepare this compound dilutions D->E F 6. Incubate (2-10 days for plaque formation) E->F G 7. Fix and Stain (e.g., Crystal Violet) F->G H 8. Count Plaques and Calculate % Inhibition G->H

References

Application Note: Evaluating the Antiviral Efficacy of Merimepodib using a TCID50 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (formerly VX-497) is an orally bioavailable, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a crucial role in the de novo synthesis of guanine (B1146940) nucleotides.[3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), a critical building block for DNA and RNA synthesis.[3] This mechanism makes IMPDH inhibitors a promising class of broad-spectrum antiviral agents, as many viruses rely on the host cell's nucleotide supply for replication.[4] this compound has demonstrated in vitro activity against a range of RNA and DNA viruses, including Hepatitis C virus (HCV), Zika virus, Foot and Mouth Disease Virus (FMDV), and SARS-CoV-2.[4][5][6]

The 50% Tissue Culture Infectious Dose (TCID50) assay is a widely used method in virology to quantify the infectious titer of a virus that produces a cytopathic effect (CPE) in cultured cells.[7] This endpoint dilution assay is particularly useful for viruses that do not form distinct plaques.[8] The TCID50 assay can be adapted to evaluate the efficacy of antiviral compounds by measuring the reduction in viral titer in the presence of the drug. This application note provides a detailed protocol for utilizing a TCID50 assay to determine the antiviral activity of this compound.

Principle of the Method

This protocol describes the determination of the 50% effective concentration (EC50) of this compound, which is the concentration of the compound that reduces the viral titer by 50%. The assay involves infecting susceptible host cells with a known titer of virus in the presence of serial dilutions of this compound. After an incubation period, the extent of viral CPE is assessed for each drug concentration. The viral titers (TCID50/mL) are then calculated for each concentration, and the EC50 value is determined from the dose-response curve. A parallel cytotoxicity assay is also performed to determine the 50% cytotoxic concentration (CC50) of this compound on the host cells to ensure that the observed antiviral effect is not due to cell death caused by the compound. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various viruses from published studies.

Table 1: Antiviral Activity of this compound against various viruses

VirusCell LineAssay MethodEC50 / IC50 (µM)Reference
Foot and Mouth Disease Virus (O/MYA98/BY/2010)BHK-21CPE7.859[5]
Foot and Mouth Disease Virus (A/GD/MM/CHA/2013)BHK-21CPE2.876[5]
SARS-CoV-2VeroTCID50~3.3-5.0[4][6]

Table 2: Cytotoxicity of this compound

Cell LineAssay MethodCC50 (µM)Reference
BHK-21MTS47.74[5]

Experimental Protocols

Protocol 1: TCID50 Assay for Antiviral Efficacy of this compound

Materials:

  • Susceptible host cell line (e.g., Vero, BHK-21)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock with a known titer

  • This compound

  • 96-well flat-bottom cell culture plates

  • Sterile PBS

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Cell Seeding:

    • Trypsinize and count the host cells.

    • Seed the 96-well plates with an appropriate cell density to achieve 80-90% confluency on the day of infection (e.g., 1 x 10^4 to 5 x 10^4 cells per well).[8][9]

    • Incubate the plates overnight at 37°C with 5% CO2.[9]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. The final concentrations should bracket the expected EC50 value.

  • Infection and Treatment:

    • Examine the cell monolayer for confluency.

    • Remove the growth medium from the wells.

    • Add 100 µL of the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with the highest concentration of DMSO used (vehicle control).

    • Prepare serial 10-fold dilutions of the virus stock in cell culture medium.

    • Add 100 µL of each virus dilution to a set of replicate wells (typically 4-8 wells per dilution) for each this compound concentration being tested.

    • Include a virus control set of wells with no this compound.

    • Incubate the plates at 37°C with 5% CO2.

  • Observation of Cytopathic Effect (CPE):

    • Observe the plates daily under an inverted microscope for the appearance of CPE.[7]

    • The incubation period will vary depending on the virus and cell line used (typically 3-7 days).[]

    • Record the number of positive (showing CPE) and negative (no CPE) wells for each dilution and each this compound concentration.

  • Calculation of TCID50:

    • Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL for each this compound concentration.[]

  • Determination of EC50:

    • Plot the TCID50/mL values against the corresponding this compound concentrations.

    • The EC50 is the concentration of this compound that causes a 50% reduction in the viral titer compared to the virus control.

Protocol 2: Cytotoxicity Assay

Materials:

  • Host cell line (same as in the antiviral assay)

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed a 96-well plate with the same cell density as in the antiviral assay.

    • Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium at the same concentrations used in the antiviral assay.

    • Remove the growth medium and add 100 µL of the diluted compound to the wells. Include cell control and vehicle control wells.

    • Incubate for the same duration as the antiviral assay.

  • Cell Viability Measurement:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculation of CC50:

    • Calculate the percentage of cell viability for each this compound concentration relative to the cell control.

    • Plot the percentage of cell viability against the this compound concentration.

    • The CC50 is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

Merimepodib_MoA cluster_pathway De Novo Purine Synthesis Pathway cluster_inhibition Mechanism of Action cluster_viral_replication Viral Replication IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP Viral_RNA_Polymerase Viral RNA Polymerase GTP->Viral_RNA_Polymerase Required Substrate Replication_Inhibited Viral Replication Inhibited GTP->Replication_Inhibited Depletion of GTP This compound This compound IMPDH_enzyme IMPDH Enzyme This compound->IMPDH_enzyme Inhibits Viral_RNA Viral RNA Synthesis Viral_RNA_Polymerase->Viral_RNA

Caption: Mechanism of action of this compound.

TCID50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Seed host cells in 96-well plate B1 Add this compound dilutions to cells A1->B1 A2 Prepare serial dilutions of this compound A2->B1 A3 Prepare serial dilutions of virus stock B2 Infect cells with virus dilutions A3->B2 B1->B2 B3 Incubate for 3-7 days B2->B3 C1 Observe and record CPE B3->C1 C2 Calculate TCID50/mL for each drug concentration C1->C2 C3 Determine EC50 value C2->C3

Caption: Experimental workflow for TCID50 antiviral assay.

Discussion and Conclusion

The TCID50 assay is a reliable and reproducible method for evaluating the in vitro efficacy of antiviral compounds like this compound. The provided protocols detail the necessary steps to determine the EC50 and CC50 values, which are critical for assessing the compound's potency and therapeutic window.

This compound's mechanism of action, the inhibition of IMPDH, leads to the depletion of intracellular GTP pools, thereby hindering viral replication. This has been demonstrated against a variety of viruses. It is important to note that the efficacy of this compound can be virus and cell-type dependent. Therefore, optimization of the assay conditions, such as cell density and incubation time, may be necessary for different virus-cell systems.

While this compound has shown promise in preclinical studies, its clinical development has faced challenges. A Phase 2 trial in combination with remdesivir (B604916) for COVID-19 was halted.[11] Previously, it was in Phase 2 trials for Hepatitis C.[12][13] Despite these setbacks, the study of IMPDH inhibitors as broad-spectrum antivirals remains an active area of research. The protocols and information provided in this application note offer a framework for researchers to further investigate the antiviral potential of this compound and other IMPDH inhibitors.

References

Application Notes and Protocols: The Combined Use of Merimepodib and Remdesivir in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to identify effective antiviral therapies has led to the investigation of combination drug regimens. This document provides detailed application notes and protocols for the combined use of Merimepodib (MMPD) and Remdesivir (RDV), two antiviral agents with distinct mechanisms of action that have been studied in tandem for their potential synergistic effects against SARS-CoV-2. This compound is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, while Remdesivir is a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp). In vitro studies have demonstrated that the combination of these two compounds can lead to a potentiation of antiviral activity, reducing viral replication to undetectable levels.[1][2]

This document outlines the scientific basis for this combination therapy, provides detailed protocols for in vitro synergy studies, and summarizes the available quantitative data. It also includes information on the clinical development of this combination, including the termination of a Phase 2 clinical trial due to safety concerns, to provide a comprehensive resource for researchers in the field.

Mechanism of Action

The synergistic antiviral effect of this compound and Remdesivir stems from their complementary attacks on the viral replication cycle.

  • This compound (IMPDH Inhibition): As a noncompetitive inhibitor of IMPDH, this compound depletes the intracellular pool of guanine nucleotides.[1][3] RNA viruses, such as coronaviruses, are heavily reliant on these nucleotides for the synthesis of their genetic material. By limiting the availability of this essential building block, this compound creates an environment that is hostile to viral replication.[1][3]

  • Remdesivir (RdRp Inhibition): Remdesivir is a prodrug that is metabolized into its active triphosphate form, an adenosine (B11128) nucleotide analog. This analog competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp enzyme. Once incorporated, Remdesivir causes delayed chain termination, effectively halting viral genome replication.

The proposed synergy arises from a two-pronged assault: this compound's depletion of guanine nucleotides weakens the virus's ability to synthesize its RNA, while Remdesivir directly targets and inhibits the machinery responsible for this synthesis.

G cluster_host Host Cell cluster_virus SARS-CoV-2 De Novo Purine Synthesis De Novo Purine Synthesis IMPDH IMPDH De Novo Purine Synthesis->IMPDH Guanine_Nucleotides Guanine_Nucleotides IMPDH->Guanine_Nucleotides RdRp RdRp Guanine_Nucleotides->RdRp Required for Viral_RNA Viral_RNA Viral_RNA->RdRp Viral RNA Synthesis Viral RNA Synthesis RdRp->Viral RNA Synthesis This compound This compound This compound->IMPDH Inhibits Remdesivir Remdesivir Remdesivir->RdRp Inhibits

Fig. 1: Dual inhibitory mechanism of this compound and Remdesivir.

Quantitative Data Summary

In vitro studies have demonstrated the potent synergistic activity of this compound and Remdesivir against SARS-CoV-2. The following tables summarize the key quantitative findings from a study by Bukreyeva et al. published in F1000Research.[1]

Table 1: Antiviral Activity of this compound and Remdesivir as Single Agents in Vero Cells [1]

DrugConcentration (µM)Treatment TimeViral Titer Reduction (log10 TCID50/mL)
This compound10Overnight Pre-treatment4
This compound104-hour Pre-treatment3
This compound3.3Pre-treatmentSignificant Reduction
This compound2.54-hour Pre-treatmentMore effective than Remdesivir at the same concentration
Remdesivir2.54-hour Pre-treatmentLess effective than this compound at the same concentration

Table 2: Synergistic Antiviral Activity of this compound and Remdesivir Combination in Vero Cells [1]

This compound (µM)Remdesivir (µM)Treatment TimeOutcome
1.252.54-hour Pre-treatmentViral titer below the detectable limit
0.310.314-hour Pre-treatmentSignificant reduction in viral production

These data indicate that the combination of this compound and Remdesivir can achieve a more profound antiviral effect at lower concentrations than either drug alone, a hallmark of synergy.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro synergy of this compound and Remdesivir against SARS-CoV-2, adapted from published studies.[1][4][5]

Protocol 1: In Vitro Antiviral Synergy Assay using TCID50

This protocol determines the 50% tissue culture infective dose (TCID50) to quantify the reduction in infectious virus production.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • SARS-CoV-2 isolate

  • This compound (stock solution in DMSO)

  • Remdesivir (stock solution in DMSO)

  • 96-well cell culture plates

  • Crystal violet solution (0.5% in 20% methanol)

  • Formalin (10% solution)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to form a monolayer.

  • Drug Preparation: Prepare serial dilutions of this compound and Remdesivir, both individually and in combination, in DMEM. A checkerboard titration matrix is recommended to assess synergy.

  • Cell Treatment: Remove the culture medium from the cells and add the prepared drug dilutions. For pre-treatment protocols, incubate the cells with the drugs for a specified period (e.g., 4 hours) before infection.[1]

  • Virus Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours.

  • TCID50 Assay:

    • After incubation, perform serial 10-fold dilutions of the supernatant from each well in a separate 96-well plate containing fresh Vero E6 cell monolayers.

    • Incubate these plates for 3-5 days.

    • Fix the cells with 10% formalin for at least 1 hour.

    • Stain the cells with crystal violet solution and wash with water.

    • Observe the wells for cytopathic effect (CPE) and calculate the TCID50/mL using the Reed-Muench method.

  • Data Analysis: Analyze the data using a synergy model such as the Bliss independence model or Loewe additivity model to determine if the drug combination is synergistic, additive, or antagonistic.[6][7]

G start Start seed_cells Seed Vero E6 cells in 96-well plates start->seed_cells prepare_drugs Prepare serial dilutions of this compound and Remdesivir (single and combination) seed_cells->prepare_drugs treat_cells Treat cells with drug dilutions (pre-treatment) prepare_drugs->treat_cells infect_cells Infect cells with SARS-CoV-2 treat_cells->infect_cells incubate_infection Incubate for 48-72 hours infect_cells->incubate_infection collect_supernatant Collect supernatant incubate_infection->collect_supernatant tcid50_assay Perform TCID50 assay on supernatant collect_supernatant->tcid50_assay data_analysis Analyze data for synergy tcid50_assay->data_analysis end End data_analysis->end

Fig. 2: Workflow for in vitro antiviral synergy assay.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay quantifies the reduction in viral plaque formation to determine antiviral efficacy.[5]

Materials:

  • Vero E6 cells

  • 6-well or 12-well cell culture plates

  • DMEM with 2% FBS

  • SARS-CoV-2 isolate

  • This compound and Remdesivir

  • Agarose (B213101) or Avicel overlay

  • Crystal violet solution

  • Formalin

Procedure:

  • Cell Seeding: Seed Vero E6 cells in multi-well plates to form a confluent monolayer.

  • Drug and Virus Preparation: Prepare serial dilutions of the drug combinations. Mix each drug dilution with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the drug-virus mixtures.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or Avicel to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control for each drug combination. Determine the 50% inhibitory concentration (IC50) for the combination.

Clinical Development and Outcomes

A Phase 2 clinical trial (NCT04410354) was initiated to evaluate the safety and efficacy of this compound in combination with Remdesivir in hospitalized adult patients with advanced COVID-19.[8] The study was a randomized, double-blind, placebo-controlled trial.

However, the trial was halted in October 2020 due to safety concerns.[8][9] A review by the Safety Monitoring Committee revealed an imbalance in survival rates among patients with a NIAID Grade 3 severity at enrollment, making it improbable that the trial would meet its primary safety endpoints.[8] Following this, the developing company, ViralClear Pharmaceuticals, a subsidiary of BioSig Technologies, announced the cessation of the this compound development program.[8][9]

Conclusion

The combination of this compound and Remdesivir presents a compelling example of a rational, mechanism-based approach to antiviral combination therapy. In vitro evidence strongly suggested a synergistic effect against SARS-CoV-2. However, the subsequent clinical trial was terminated due to safety concerns, highlighting the critical importance of rigorous clinical evaluation for all promising preclinical candidates. The detailed protocols and data presented herein provide a valuable resource for researchers investigating novel antiviral strategies and underscore the complexities of translating in vitro findings to clinical success. Further research into the specific mechanisms of the observed clinical toxicity may provide valuable insights for the future development of host-targeted antiviral therapies.

References

Application Notes and Protocols for the Synergistic Antiviral Effects of Merimepodib and Ribavirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (MMPD, formerly VX-497) and ribavirin (B1680618) are both potent inhibitors of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the replication of many viruses. By targeting the same crucial pathway, the combination of this compound and ribavirin has been investigated for its potential synergistic antiviral effects against a broad range of RNA viruses. Preclinical studies have demonstrated that their combined use can lead to a significantly enhanced suppression of viral replication compared to monotherapy.

These application notes provide a summary of the available quantitative data on the synergistic effects of this compound and ribavirin, detailed experimental protocols for key assays used to evaluate this synergy, and visualizations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Synergistic Antiviral Activity

The synergistic interaction between this compound and ribavirin has been evaluated in various in vitro models, primarily against Hepatitis C Virus (HCV) replicons and other RNA viruses such as Zika virus, Ebola virus, and Lassa virus.[1][2] The primary endpoints in these studies include the reduction of viral RNA levels, inhibition of viral protein expression, and a decrease in the formation of viral plaques or colonies.

A key study utilizing an HCV subgenomic replicon system demonstrated a markedly enhanced anti-replicon effect when ribavirin was combined with this compound.[3] This was evidenced by a significant reduction in the colony-forming efficiency (CFE) of the replicon-containing cells. While formal Combination Index (CI) values from Chou-Talalay analysis are not extensively published, the available data strongly indicate a synergistic relationship.

Virus Model Assay Type Key Findings on Combination Effect Quantitative Data (Combination vs. Monotherapy) Reference
Hepatitis C Virus (HCV) RepliconColony Formation AssayGreatly enhanced anti-replicon effectAt 100 µM ribavirin, CFE was reduced ~4-fold. With the addition of this compound, the CFE was reduced ~20-fold. The combination also led to an approximate 2-fold increase in the replicon error rate.[3][4]
Zika Virus (ZIKV)Virus Production AssayEnhanced suppression of virus productionReduction in virus production is significantly enhanced in combinations of MMPD and RBV compared with either agent alone, with up to 3 log reduction in virus titer relative to the untreated control.[1][2][5]
Ebola Virus (EBOV)Virus Production AssayEnhanced suppression of virus productionData suggests a synergistic interaction, though specific quantitative values beyond enhanced viral suppression are not detailed in the abstract.[1]
Lassa Virus (LASV)Virus Production AssayEnhanced suppression of virus productionData suggests a synergistic interaction, though specific quantitative values beyond enhanced viral suppression are not detailed in the abstract.[1]

Signaling Pathways and Mechanism of Synergy

Both this compound and ribavirin target the enzyme IMPDH, which is a rate-limiting step in the de novo synthesis of guanosine (B1672433) triphosphate (GTP). Viral RNA-dependent RNA polymerases (RdRps) are highly dependent on intracellular GTP pools for the replication of the viral genome.

The proposed mechanism for the synergy between this compound and ribavirin is a dual-pronged attack on GTP synthesis and utilization:

  • Inhibition of IMPDH: this compound is a potent, non-competitive inhibitor of IMPDH, while ribavirin monophosphate (the active intracellular form of ribavirin) acts as a competitive inhibitor.[6] Their combined action leads to a more profound and sustained depletion of the intracellular GTP pool than either agent alone.

  • Increased Ribavirin Triphosphate (RTP) Incorporation: The depletion of the natural substrate (GTP) increases the likelihood of the viral RdRp incorporating the fraudulent nucleotide, ribavirin triphosphate (RTP), into the replicating viral RNA. The incorporation of RTP can lead to lethal mutagenesis, where the accumulation of mutations in the viral genome results in non-viable progeny.[3][4]

Synergy_Mechanism cluster_0 De Novo GTP Synthesis Pathway cluster_1 Viral Replication cluster_2 Drug Action IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP RdRp Viral RdRp GTP->RdRp Required Substrate GTP->RdRp IMPDH IMPDH Viral_RNA Viral RNA Template New_Viral_RNA New Viral RNA (Replication) Viral_RNA->New_Viral_RNA RdRp This compound This compound This compound->IMPDH Inhibits Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP RMP->IMPDH Inhibits RTP Ribavirin Triphosphate RMP->RTP RTP->RdRp Incorporated (Lethal Mutagenesis)

Mechanism of synergistic antiviral action of this compound and Ribavirin.

Experimental Protocols

In Vitro Synergy Testing using a Checkerboard Assay

This protocol describes a general method for assessing the synergistic antiviral effects of this compound and ribavirin using a checkerboard dilution format coupled with a plaque reduction or viral yield reduction assay.

Checkerboard_Workflow Start Start Cell_Seeding Seed susceptible cells in multi-well plates Start->Cell_Seeding Drug_Dilution Prepare serial dilutions of This compound and Ribavirin Cell_Seeding->Drug_Dilution Checkerboard_Setup Add drug combinations to wells in a checkerboard format Drug_Dilution->Checkerboard_Setup Viral_Infection Infect cells with virus at a pre-determined MOI Checkerboard_Setup->Viral_Infection Incubation Incubate for a defined period Viral_Infection->Incubation Quantification Quantify viral replication (e.g., Plaque Assay, qRT-PCR) Incubation->Quantification Data_Analysis Analyze data using synergy models (e.g., Chou-Talalay method) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for in vitro synergy testing using a checkerboard assay.

Materials:

  • Susceptible host cells (e.g., Vero cells for Zika virus)

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound and Ribavirin stock solutions

  • Multi-well plates (e.g., 96-well)

  • Reagents for viral quantification (e.g., crystal violet for plaque staining, reagents for qRT-PCR)

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare serial dilutions of this compound and ribavirin in cell culture medium. A typical checkerboard assay might use an 8x8 matrix of concentrations.

  • Checkerboard Setup: Add the diluted drugs to the corresponding wells of the 96-well plate. Include wells for each drug alone and untreated virus controls.

  • Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that yields a quantifiable number of plaques or a robust signal in a yield reduction assay.

  • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours).

  • Quantification of Antiviral Effect:

    • Plaque Reduction Assay: Fix and stain the cell monolayer with crystal violet. Count the number of plaques in each well.

    • Viral Yield Reduction Assay: Harvest the cell supernatant and quantify the amount of viral RNA using qRT-PCR or determine the infectious virus titer by plaque assay on fresh cell monolayers.

  • Data Analysis: Calculate the percent inhibition for each drug concentration and combination. Analyze the data using a synergy model such as the Chou-Talalay method to determine Combination Index (CI) values. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

HCV Replicon Colony Formation Assay

This protocol is adapted from studies evaluating the effect of antiviral compounds on the replication of HCV subgenomic replicons.[3]

HCV_Replicon_Workflow Start Start Transfection Transfect Huh-7 cells with HCV replicon RNA Start->Transfection Drug_Treatment Treat cells with this compound, Ribavirin, or the combination Transfection->Drug_Treatment G418_Selection Select for replicon-containing cells using G418 Drug_Treatment->G418_Selection Incubation_Colony Incubate for 3-4 weeks to allow colony formation G418_Selection->Incubation_Colony Staining_Counting Fix and stain colonies (e.g., with crystal violet) and count Incubation_Colony->Staining_Counting Analysis_CFE Calculate Colony Forming Efficiency (CFE) Staining_Counting->Analysis_CFE End End Analysis_CFE->End

Workflow for HCV Replicon Colony Formation Assay.

Materials:

  • Huh-7 human hepatoma cells

  • HCV subgenomic replicon RNA containing a selectable marker (e.g., neomycin phosphotransferase)

  • Electroporation apparatus

  • Complete cell culture medium

  • G418 (geneticin)

  • This compound and Ribavirin

  • Crystal violet solution

Procedure:

  • Cell Transfection: Electroporate Huh-7 cells with the HCV subgenomic replicon RNA.

  • Cell Plating and Drug Treatment: Plate the transfected cells and treat them with various concentrations of this compound, ribavirin, or the combination. Include untreated control cells.

  • G418 Selection: After 24-48 hours, replace the medium with fresh medium containing G418 to select for cells that are successfully replicating the HCV replicon (which confers G418 resistance). Continue the drug treatment in the presence of G418.

  • Colony Formation: Incubate the plates for 3-4 weeks, changing the medium with fresh G418 and the respective drugs every 3-4 days, until distinct cell colonies are visible.

  • Colony Staining and Counting: Fix the cells with formaldehyde (B43269) and stain the colonies with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the Colony Forming Efficiency (CFE) for each treatment condition relative to the untreated control. A significant reduction in CFE in the combination treatment compared to the individual drug treatments indicates a synergistic effect.

Conclusion

The combination of this compound and ribavirin represents a promising antiviral strategy based on the principle of dual targeting of the IMPDH enzyme. The available data strongly support a synergistic interaction, leading to enhanced viral suppression. The protocols provided herein offer a framework for researchers to further investigate and quantify the synergistic potential of this drug combination against a variety of viral pathogens. Further studies are warranted to fully elucidate the clinical utility of this combination therapy.

References

Measuring Merimepodib Cytotoxicity In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (also known as VX-497) is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), leading to antiproliferative and antiviral effects.[3][4] Given its mechanism of action, accurately assessing the cytotoxic potential of this compound in various cell types is crucial for its development as a therapeutic agent.

These application notes provide detailed protocols for measuring the in vitro cytotoxicity of this compound using standard cell-based assays. The methodologies described herein are fundamental for determining the dose-dependent effects of this compound on cell viability and for elucidating the mechanisms of cell death.

Mechanism of Action: Inhibition of De Novo Guanine Nucleotide Synthesis

This compound targets IMPDH, the rate-limiting enzyme in the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for GMP and subsequently GTP.[3] This inhibition leads to a reduction in the cellular GTP pool, which is vital for rapidly proliferating cells, such as cancer cells and virus-infected cells, that rely on de novo nucleotide synthesis.

Merimepodib_Mechanism_of_Action cluster_pathway De Novo Guanine Nucleotide Synthesis Ribose-5-Phosphate Ribose-5-Phosphate IMP IMP Ribose-5-Phosphate->IMP Multiple Steps XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits

Caption: this compound inhibits IMPDH, blocking GTP synthesis.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic and antiviral activities of this compound (VX-497) in various cell lines and against different viruses. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of cell proliferation or viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes death in 50% of cultured cells.

Cell Line / VirusAssay TypeParameterValue (µM)Reference
Human Cell Lines
CCRF-CEM (Leukemia)Proliferation AssayIC500.43[4]
CCRF-CEM (Leukemia)Proliferation AssayIC500.49[4]
HepG2 (Hepatocellular Carcinoma)Cytotoxicity AssayCC505.2[5][6]
Huh-7 (Hepatocellular Carcinoma)MTS AssayCC50> 10[4]
Antiviral Activity
Hepatitis B Virus (HBV) in HepG2 2.2.15 cellsAntiviral AssayIC500.38[5][6]
Human Cytomegalovirus (HCMV)Plaque Reduction AssayIC500.80[6]
Herpes Simplex Virus-1 (HSV-1) in Vero cellsPlaque AssayIC506.3[5][6]
Respiratory Syncytial Virus (RSV) in HEp-2 cellsAntiviral AssayIC501.14[6]
Encephalomyocarditis virus (EMCV) in L929 cellsAntiviral AssayIC501.0[6]
Parainfluenza-3 virusAntiviral AssayIC5013.8[6]
Bovine Viral Diarrhea Virus (BVDV)Antiviral AssayIC5012.4[6]
Venezuelan Equine Encephalomyelitis Virus (VEEV)Antiviral AssayIC5019.2[6]
Zika Virus (ZIKV)RNA Replication AssayEC500.6[7]

Experimental Protocols

A comprehensive evaluation of cytotoxicity should involve multiple assays that probe different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment Cell_Culture Select & Culture Appropriate Cell Line Cell_Seeding Seed Cells in Microplates Cell_Culture->Cell_Seeding Drug_Preparation Prepare this compound Stock & Dilutions Treatment Treat Cells with This compound Concentrations Drug_Preparation->Treatment Cell_Seeding->Treatment MTT_Assay Metabolic Activity (MTT Assay) Treatment->MTT_Assay LDH_Assay Membrane Integrity (LDH Assay) Treatment->LDH_Assay Apoptosis_Assay Apoptosis/Necrosis (Annexin V/PI Assay) Treatment->Apoptosis_Assay Data_Analysis Data Analysis (IC50/CC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: Assessment of Metabolic Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

Protocol 2: Assessment of Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • LDH assay kit (commercially available)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection:

    • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the log concentration of this compound to determine the CC50 value.

Protocol 3: Assessment of Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1x Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro assessment of this compound's cytotoxicity. By employing a multi-assay approach, researchers can obtain comprehensive data on the dose-dependent effects of this compound on cell viability, membrane integrity, and the induction of apoptosis. This information is essential for understanding the cellular consequences of IMPDH inhibition and for the continued development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Merimepodib Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (formerly VX-497) is an orally bioavailable, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[2][3] By inhibiting IMPDH, this compound depletes intracellular guanosine (B1672433) triphosphate (GTP) pools, leading to cytostatic effects on rapidly proliferating cells, such as lymphocytes and cancer cells, as well as broad-spectrum antiviral activity.[2][4][5] These characteristics make this compound a compound of interest for various therapeutic areas, including viral infections, autoimmune diseases, and oncology.

These application notes provide a comprehensive overview of the administration of this compound in mouse models, including detailed experimental protocols, quantitative data summaries, and a visualization of the relevant signaling pathway.

Data Presentation

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy and pharmacokinetics of this compound in mouse models. This information is compiled from various studies to provide a comparative overview.

Table 1: Efficacy of this compound in a Mouse Model of Viral Infection
Model Foot and Mouth Disease Virus (FMDV) Infection in Suckling Mice[6][7]
Mouse Strain BALB/c (3-day-old suckling mice)[7]
This compound Dose 30 µg per mouse[6][7]
Administration Route Subcutaneous (SC) injection[7]
Vehicle 10% DMSO and 5% Tween-80 in 100 µL PBS[1][7]
Dosing Schedule Single dose administered 2 hours prior to viral challenge[7]
Efficacy Endpoint Survival Rate
Results Treatment with 30 µg of this compound significantly prolonged the survival time of FMDV-infected suckling mice (P < 0.0001).[7] All mice in the control group died within 108 hours post-infection, while the this compound-treated group showed a significantly higher survival rate.[1][7]
Table 2: Immunosuppressive Effects of this compound in Mice
Model Inhibition of Primary IgM Antibody Response[2]
Administration Route Oral[2]
Efficacy Endpoint Inhibition of IgM antibody response
ED₅₀ Approximately 30-35 mg/kg[2]
Dosing Schedule Single daily dosing was as effective as twice-daily dosing.[2]
Additional Observations In a graft-versus-host disease (GVHD) model, this compound treatment significantly improved all manifestations of the disease, including reducing spleen weight increase and serum IFN-gamma levels.[2]
Table 3: In Vitro Antiviral Activity of this compound
Virus Cell Line
Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010IBRS-2
Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013IBRS-2
Zika Virus (ZIKV)Vero
Hepatitis B Virus (HBV)HepG2.2.2.15
Various RNA/DNA viruses (e.g., Ebola, Lassa, Chikungunya)Various

Experimental Protocols

Formulation Preparation

General Considerations:

  • For in vivo studies, all formulations must be sterile. Sterile filtration through a 0.22 µm filter is recommended.

  • The choice of vehicle will depend on the administration route and the solubility of this compound.

  • It is advisable to perform a small-scale formulation test to ensure the stability and solubility of this compound in the chosen vehicle.

Example Formulation for Subcutaneous or Intraperitoneal Injection:

  • Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • For the final formulation, dilute the DMSO stock with a vehicle such as a mixture of Tween-80 and sterile Phosphate-Buffered Saline (PBS) or saline. A common vehicle composition is 10% DMSO, 5% Tween-80, and 85% PBS.[1][7]

  • Ensure the final concentration of DMSO is well-tolerated by the animals (typically ≤10%).

Example Formulation for Oral Gavage:

  • This compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in sterile water.

  • To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to prevent clumping.

  • Once the CMC is fully dissolved, the this compound powder can be suspended in this vehicle.

Administration Protocols

1. Subcutaneous (SC) Injection

  • Purpose: To administer a substance into the loose tissue beneath the skin for slow and sustained absorption.

  • Materials:

    • Sterile syringes (0.5-1 mL)

    • Sterile needles (25-27 G, 5/8" length)

    • Prepared sterile this compound formulation

    • 70% Isopropyl alcohol swabs

  • Procedure:

    • Restrain the mouse by grasping the loose skin over the shoulders and neck to form a "tent".[8]

    • Wipe the injection site with an alcohol swab.

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

    • Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

2. Intraperitoneal (IP) Injection

  • Purpose: To administer a substance into the peritoneal cavity for rapid absorption.

  • Materials:

    • Sterile syringes (0.5-1 mL)

    • Sterile needles (25-27 G, 5/8" length)

    • Prepared sterile this compound formulation

    • 70% Isopropyl alcohol swabs

  • Procedure:

    • Restrain the mouse with its head tilted slightly downwards.[9][10]

    • Identify the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.[9]

    • Wipe the injection site with an alcohol swab.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[9]

    • Aspirate to ensure the needle has not entered a blood vessel or organ.[10]

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

3. Oral Gavage (PO)

  • Purpose: To deliver a precise dose of a substance directly into the stomach.

  • Materials:

    • Sterile syringes

    • Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip)

    • Prepared this compound formulation

  • Procedure:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.

    • Properly restrain the mouse to ensure its head and body are in a straight line.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle as it reaches the pharynx, which will guide it into the esophagus. Do not force the needle.

    • Once the needle is at the pre-measured depth, slowly administer the formulation.

    • Gently withdraw the needle along the same path.

    • Return the mouse to its cage and monitor for any signs of respiratory distress.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to visualize the mechanism of action of this compound and a typical experimental workflow.

Merimepodib_Mechanism_of_Action cluster_pathway De Novo Purine Synthesis cluster_downstream Downstream Effects IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Required for Cell_Proliferation Cell Proliferation (e.g., Lymphocytes, Tumor Cells) GTP->Cell_Proliferation Required for Viral_Replication Viral Replication GTP->Viral_Replication Required for This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits

Caption: Mechanism of action of this compound via inhibition of IMPDH.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_model Disease Model Induction cluster_evaluation Efficacy Evaluation Formulation This compound Formulation (e.g., in 0.5% CMC or DMSO/Tween/PBS) Administration This compound Administration (e.g., PO, IP, SC) Formulation->Administration Animal_Acclimation Mouse Acclimation (e.g., 1 week) Randomization Randomize Mice into Treatment and Control Groups Animal_Acclimation->Randomization Induction Induce Disease Model (e.g., Tumor implantation, Viral infection, Autoimmune induction) Randomization->Induction Monitoring_Treatment Monitor Animal Health (Body weight, clinical signs) Administration->Monitoring_Treatment Data_Collection Data Collection (e.g., Tumor volume, Viral titer, Clinical score) Monitoring_Treatment->Data_Collection Induction->Administration Endpoint_Analysis Endpoint Analysis (e.g., Histopathology, Biomarker analysis) Data_Collection->Endpoint_Analysis

Caption: General experimental workflow for this compound administration in mouse models.

References

Application Notes and Protocols: Solubility of Merimepodib in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (also known as VX-497) is a potent and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] By depleting the intracellular pool of guanine nucleotides, this compound effectively inhibits DNA and RNA synthesis, leading to antiviral and immunosuppressive effects.[1][2] This mechanism has positioned it as a compound of interest for treating various viral infections and in immunosuppressive therapies. A thorough understanding of its solubility characteristics in common laboratory solvents is critical for accurate experimental design, from in vitro assays to preclinical in vivo studies.

These application notes provide a detailed overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and aqueous buffers. This document includes tabulated solubility data, comprehensive experimental protocols for solubility determination, and diagrams illustrating its mechanism of action and experimental workflows.

Data Presentation: Solubility of this compound

The solubility of this compound varies significantly between organic solvents and aqueous media. The following tables summarize the available quantitative data.

Table 1: Solubility in Organic Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO90198.91Use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
DMSO≥ 45.2~100
DMSO≥ 3168.51Hygroscopic DMSO can negatively impact solubility; use a fresh vial.[4]
EthanolInsoluble-[3]

Table 2: Solubility in Aqueous Media

SolventSolubilityNotes
WaterInsolubleThis compound has very low solubility in aqueous solutions.[3]
Aqueous Buffers (e.g., PBS)Very LowQuantitative data is not readily available, but it is known to be poorly soluble. For in vivo and some in vitro applications, specific formulations are required.

Signaling Pathway: Mechanism of Action of this compound

This compound targets the enzyme IMPDH, which is a critical step in the synthesis of guanine nucleotides. By inhibiting this enzyme, it disrupts downstream processes that are vital for cell proliferation and viral replication.

Merimepodib_Mechanism cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_effects Downstream Effects IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Reduced_Proliferation Reduced Lymphocyte Proliferation DNA_RNA->Reduced_Proliferation Reduced_Replication Reduced Viral Replication DNA_RNA->Reduced_Replication This compound This compound This compound->Inhibition IMPDH_label Inhibition Inhibition->IMPDH_label

Caption: Mechanism of action of this compound via inhibition of IMPDH.

Experimental Protocols

Given the low aqueous solubility of this compound, researchers may need to determine its solubility in specific buffers for their experimental needs. Below are detailed protocols for both kinetic and thermodynamic solubility assays.

Protocol 1: Kinetic Solubility Determination

This method is a high-throughput approach to estimate the solubility of a compound by observing precipitation as it is added from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microtiter plates (UV-transparent)

  • Microplate reader with turbidity or nephelometry measurement capabilities

  • Multichannel pipettes

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add increasing volumes of the this compound DMSO stock solution to the wells. The final DMSO concentration should ideally be kept low (e.g., <5%) to minimize its co-solvent effect.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (absorbance at a wavelength like 620 nm) or light scattering (nephelometry) of each well using a microplate reader.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity or light scattering is observed, indicating the formation of a precipitate.

Kinetic_Solubility_Workflow start Start: Prepare 10 mM this compound in DMSO dispense_buffer Dispense Aqueous Buffer into 96-well Plate start->dispense_buffer add_compound Add Increasing Volumes of this compound Stock dispense_buffer->add_compound incubate Incubate with Shaking (e.g., 2h at 25°C) add_compound->incubate measure Measure Turbidity/Nephelometry incubate->measure analyze Analyze Data to Determine Precipitation Point measure->analyze end_node End: Estimated Kinetic Solubility analyze->end_node

Caption: Workflow for kinetic solubility determination.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This "gold standard" method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Small glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC-UV method. A standard curve of this compound in the same buffer (prepared from a DMSO stock with a very low final DMSO concentration) should be used for accurate quantification.

Thermodynamic_Solubility_Workflow start Start: Add Excess Solid this compound to Buffer equilibrate Equilibrate on Shaker (24-48h at 25°C) start->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter_supernatant Filter Supernatant (0.22 µm filter) centrifuge->filter_supernatant analyze Quantify Concentration by HPLC-UV filter_supernatant->analyze end_node End: Equilibrium Solubility analyze->end_node

Caption: Workflow for thermodynamic solubility determination.

Conclusion

This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions. However, its poor solubility in aqueous buffers necessitates careful consideration for the preparation of working solutions for biological assays. For applications requiring aqueous dilutions, it is recommended to start with a high-concentration DMSO stock and dilute it into the final aqueous medium, ensuring the final DMSO concentration is compatible with the experimental system. For precise determination of its solubility in specific aqueous buffers, the provided kinetic and thermodynamic protocols offer robust methodologies.

References

Application Notes and Protocols for Long-Term Storage of Merimepodib Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (also known as VX-497) is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1] This enzyme plays a crucial role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[2][3] By inhibiting IMPDH, this compound effectively depletes the intracellular pool of guanine nucleotides, leading to antiproliferative and antiviral effects.[4] Given its therapeutic potential, ensuring the long-term stability of this compound powder is critical for reliable and reproducible experimental outcomes in research and drug development.

These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of this compound powder.

Recommended Long-Term Storage Conditions

To maintain its chemical integrity and biological activity, this compound powder should be stored under specific conditions. The following table summarizes the recommended storage conditions and shelf life based on data from various suppliers.

Storage TemperatureShelf LifeSource(s)
-20°C≥ 4 yearsCayman Chemical
-20°C3 yearsMedChemExpress, Selleck Chemicals
-20°C2 yearsDC Chemicals
4°C2 yearsMedChemExpress

Note: For optimal long-term stability, storage at -20°C is strongly recommended. Storage at 4°C is suitable for shorter durations. The powder should be stored in a tightly sealed container to protect it from moisture.

Signaling Pathway of this compound

This compound targets the enzyme IMPDH, which is a rate-limiting step in the de novo purine (B94841) biosynthesis pathway. Specifically, IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanosine (B1672433) monophosphate (GMP) and subsequently guanosine triphosphate (GTP).[5][6] Inhibition of IMPDH by this compound leads to a reduction in guanine nucleotide levels, thereby affecting DNA and RNA synthesis, which is particularly critical for rapidly proliferating cells like lymphocytes and for viral replication.[4]

Merimepodib_Pathway cluster_pathway De Novo Guanine Nucleotide Synthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH IMPDH_label IMPDH_label GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA This compound This compound (VX-497) This compound->Inhibition

Caption: Mechanism of action of this compound in the de novo guanine nucleotide synthesis pathway.

Protocols for Stability Assessment

To ensure the long-term stability of this compound powder, particularly for new formulations or when stored under different conditions, stability-indicating analytical methods should be employed. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Experimental Workflow for Stability Study

A typical workflow for assessing the stability of this compound powder involves subjecting the compound to various stress conditions and analyzing its purity and degradation over time.

Stability_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation Start Obtain this compound Powder (t=0) Initial_Analysis Initial Analysis (Purity, Appearance, etc.) Start->Initial_Analysis Store_Samples Store Samples under Defined Conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH) Initial_Analysis->Store_Samples Pull_Samples Pull Samples at Pre-defined Time Points (e.g., 1, 3, 6, 12 months) Store_Samples->Pull_Samples Analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) Pull_Samples->Analysis Compare_Data Compare Data to Initial (t=0) and Specifications Analysis->Compare_Data Evaluate_Degradation Identify and Quantify Degradation Products Compare_Data->Evaluate_Degradation Determine_Shelf_Life Determine Shelf-Life and Re-test Period Evaluate_Degradation->Determine_Shelf_Life

Caption: General workflow for a long-term stability study of this compound powder.

Forced Degradation Studies Protocol

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. These studies help to identify potential degradation products and pathways.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound powder in a small volume of methanol or acetonitrile.

    • Add 0.1 M HCl and heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound powder in a small volume of methanol or acetonitrile.

    • Add 0.1 M NaOH and keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound powder in a small volume of methanol or acetonitrile.

    • Add 3% H₂O₂ and keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of this compound powder in a vial and heat it in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48 hours).

    • At each time point, cool the sample, dissolve it in the mobile phase, and analyze.

  • Photolytic Degradation:

    • Expose a known amount of this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dissolve the samples in the mobile phase and analyze.

Analysis: All stressed samples should be analyzed by a validated stability-indicating HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

Stability-Indicating HPLC Method (Example)

A stability-indicating method is crucial for separating, detecting, and quantifying this compound and its degradation products. The development and validation of such a method are critical. An example of a reverse-phase HPLC (RP-HPLC) method is provided below. This is a general template and should be optimized for your specific instrumentation and requirements.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Handling and Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder.

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

By adhering to these storage conditions and utilizing appropriate stability assessment protocols, researchers can ensure the quality and reliability of this compound powder for their scientific investigations.

References

Troubleshooting & Optimization

Technical Support Center: Reversing Merimepodib's Effect with Exogenous Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Merimepodib and investigating the reversal of its effects with exogenous guanosine (B1672433).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme that catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer.[3][4] This depletion of guanine nucleotides is particularly effective at impeding the proliferation of rapidly dividing cells, such as lymphocytes and cancer cells, as well as inhibiting the replication of various viruses that rely on host cell nucleotide pools.[3]

Q2: How does exogenous guanosine reverse the effect of this compound?

Exogenous guanosine can bypass the this compound-induced block in the de novo purine (B94841) synthesis pathway by utilizing the guanosine salvage pathway. In this pathway, guanosine is converted to guanosine monophosphate (GMP) by the action of purine nucleoside phosphorylase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5] GMP can then be further phosphorylated to guanosine diphosphate (B83284) (GDP) and subsequently to GTP, thus replenishing the intracellular GTP pools and overcoming the inhibitory effect of this compound.

Q3: What are the typical concentrations of this compound and guanosine used in cell culture experiments to demonstrate this reversal?

The effective concentrations can vary depending on the cell line and the specific experimental conditions. However, based on published studies, the following table summarizes some of the concentrations that have been successfully used:

Cell LineThis compound ConcentrationGuanosine ConcentrationApplication
Vero Cells3.3 µM and 10 µM100 µMAntiviral (Zika Virus)
IBRS-2 Cells25 µM25 µM to 100 µM (serial dilution)Antiviral (Foot and Mouth Disease Virus)
WaGa and MKL-1 Cells1 µM (Mycophenolic Acid)10 µMCell Viability
Patient-Derived Cancer Lines5 µM (Mycophenolic Acid)1 µMCell Viability

Troubleshooting Guides

Problem 1: Exogenous guanosine is not reversing the cytotoxic/antiviral effect of this compound.

  • Possible Cause 1: Insufficient guanosine concentration.

    • Solution: The concentration of guanosine may be too low to effectively compete with the inhibitory effect of this compound. Increase the concentration of guanosine in a stepwise manner (e.g., 50 µM, 100 µM, 200 µM) to determine the optimal rescue concentration for your specific cell line and this compound concentration.

  • Possible Cause 2: Inefficient guanosine salvage pathway in the cell line.

    • Solution: Some cell lines may have low expression or activity of the enzymes involved in the guanosine salvage pathway, such as HGPRT. Verify the expression and activity of key salvage pathway enzymes in your cell line through literature search or experimental validation (e.g., western blot, enzyme activity assays). If the salvage pathway is deficient, consider using a different cell line known to have a functional salvage pathway.

  • Possible Cause 3: Timing of guanosine addition.

    • Solution: For optimal rescue, guanosine should be added either concurrently with this compound or shortly after. If guanosine is added too late, the cells may have already undergone irreversible damage due to GTP depletion. Perform a time-course experiment to determine the optimal window for guanosine addition.

Problem 2: High background toxicity observed with guanosine alone.

  • Possible Cause: Guanosine toxicity at high concentrations.

    • Solution: While generally well-tolerated, very high concentrations of guanosine can be toxic to some cell lines. Determine the cytotoxic concentration of guanosine alone in your cell line by performing a dose-response experiment. Use a concentration for the rescue experiment that is well below its toxic threshold.

Experimental Protocols

Protocol 1: Guanosine Rescue of this compound-Induced Cytotoxicity

This protocol provides a general framework for assessing the ability of exogenous guanosine to reverse the anti-proliferative effects of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Guanosine (stock solution in sterile water or PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 3 x 10^4 cells/well).[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Prepare solutions of guanosine at various concentrations.

  • Treatment:

    • Control wells: Add medium with DMSO (vehicle control for this compound).

    • This compound only wells: Add medium containing the desired concentrations of this compound.

    • Guanosine only wells: Add medium containing the desired concentrations of guanosine to assess its intrinsic effect on cell viability.

    • Rescue wells: Add medium containing both this compound and guanosine at the desired concentrations.

  • Incubation: Incubate the plate for a period that is sufficient to observe a significant effect of this compound on cell viability (e.g., 48-72 hours).[6]

  • Cell Viability Assay: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability as a function of drug concentration to determine the extent of rescue by guanosine.

Protocol 2: Quantification of Intracellular Guanosine Triphosphate (GTP) Levels

This protocol outlines a general method for measuring the impact of this compound and guanosine rescue on intracellular GTP pools using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Guanosine

  • Trichloroacetic acid (TCA)

  • Potassium carbonate (K2CO3)

  • HPLC system with a suitable column (e.g., reversed-phase C18)[7]

  • Mobile phase buffers[7]

  • GTP standard

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, guanosine, or a combination of both, as described in Protocol 1.

  • Nucleotide Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add a solution of 6% TCA to each well to precipitate macromolecules.[7]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the precipitate.

  • Neutralization: Neutralize the supernatant containing the nucleotides by adding 5 M K2CO3.[7]

  • HPLC Analysis:

    • Inject the neutralized extract onto the HPLC column.

    • Separate the nucleotides using a gradient elution program with appropriate mobile phases.[7]

    • Detect the nucleotides by UV absorbance at 254 nm.[7]

  • Quantification: Quantify the GTP peak by comparing its area to a standard curve generated with known concentrations of GTP.

Visualizations

Merimepodib_Mechanism_of_Action cluster_de_novo De Novo Purine Synthesis cluster_salvage Guanosine Salvage Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis IMPDH->XMP Catalyzes This compound This compound This compound->IMPDH Inhibits Guanosine Exogenous Guanosine Salvage_Enzymes Salvage Enzymes (e.g., HGPRT) Guanosine->Salvage_Enzymes Substrate Salvage_GMP Guanosine Monophosphate (GMP) Salvage_GTP Guanosine Triphosphate (GTP) Salvage_GMP->Salvage_GTP Salvage_GTP->DNA/RNA Synthesis Salvage_Enzymes->Salvage_GMP Produces

Caption: this compound inhibits IMPDH, blocking de novo GTP synthesis.

Guanosine_Rescue_Workflow start Start: Seed cells in multi-well plate treatment Treat cells with: - Vehicle Control - this compound - Guanosine - this compound + Guanosine start->treatment incubation Incubate for desired time (e.g., 48-72h) treatment->incubation assay Perform Cell Viability Assay (e.g., MTS, MTT) incubation->assay data Measure Absorbance/ Luminescence assay->data analysis Analyze Data: Normalize to control and plot results data->analysis end End: Determine guanosine rescue effect analysis->end

Caption: Experimental workflow for guanosine rescue assay.

References

Troubleshooting Merimepodib insolubility in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Merimepodib in their experiments.

Troubleshooting Guide: this compound Insolubility in Media

Researchers may encounter challenges with this compound solubility when preparing solutions in aqueous-based cell culture media. This guide offers a step-by-step approach to address these issues.

Question: My this compound precipitated after I diluted my DMSO stock solution into the cell culture medium. What should I do?

Answer:

Precipitation of this compound upon dilution in aqueous media is a common issue due to its low water solubility.[1] Here is a systematic troubleshooting workflow to address this:

Workflow for Troubleshooting this compound Precipitation

Merimepodib_Troubleshooting cluster_0 Initial Observation cluster_1 Step 1: Review Stock Solution cluster_2 Step 2: Optimize Dilution Protocol cluster_3 Step 3: Modify Media Formulation cluster_4 Resolution Precipitation Precipitation observed in media Check_DMSO Is the DMSO stock concentration too high? Precipitation->Check_DMSO Fresh_DMSO Are you using fresh, anhydrous DMSO? Check_DMSO->Fresh_DMSO No Rapid_Dilution Perform rapid dilution while vortexing Fresh_DMSO->Rapid_Dilution Serial_Dilution Try serial dilutions in media Rapid_Dilution->Serial_Dilution Final_Conc Is the final concentration in media too high? Serial_Dilution->Final_Conc Add_Serum Increase serum percentage in media Final_Conc->Add_Serum Use_Solubilizer Consider co-solvents or solubilizing agents Add_Serum->Use_Solubilizer Success This compound is soluble Use_Solubilizer->Success IMPDH_Pathway IMP Inosine-5'-monophosphate (IMP) IMPDH Inosine-5'-monophosphate dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine-5'-monophosphate (XMP) IMPDH->XMP GMP Guanosine-5'-monophosphate (GMP) XMP->GMP Guanine_Nucleotides Guanine Nucleotides (dGTP, GTP) GMP->Guanine_Nucleotides DNA_RNA DNA and RNA Synthesis Guanine_Nucleotides->DNA_RNA This compound This compound This compound->Inhibition

References

Optimizing Merimepodib Concentration to Avoid Cytotoxicity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Merimepodib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in in vitro experiments while minimizing cytotoxic effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and accurate application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?

This compound is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer.[3][4] This depletion of guanine nucleotides is the primary mechanism behind this compound's antiviral and antiproliferative effects. However, at higher concentrations or with prolonged exposure, this same mechanism can disrupt normal cellular processes in host cells, leading to cytotoxicity.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell line being used and the specific experimental objectives. Based on published data, a reasonable starting range for in vitro studies is between 0.1 µM and 50 µM.[1][5][6] It is imperative to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line. For antiviral or other efficacy studies, it is advisable to use concentrations below the CC50 value to distinguish between the desired biological effect and non-specific cytotoxicity.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[1] Stock solutions in DMSO can be prepared at a concentration of up to 90 mg/mL (198.91 mM) and should be stored at -80°C for up to two years or -20°C for up to one year.[1][2] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7]

Q4: Can the cytotoxic effects of this compound be reversed?

Yes, the antiproliferative and cytotoxic effects of this compound can often be reversed by the addition of exogenous guanosine to the cell culture medium.[1][8] Guanosine can be utilized by the salvage pathway for nucleotide synthesis, thereby bypassing the IMPDH inhibition and replenishing the guanine nucleotide pool. This "rescue" experiment can be a valuable control to confirm that the observed cytotoxicity is indeed due to the specific inhibition of IMPDH by this compound.

Data Presentation: this compound Cytotoxicity

The following table summarizes the reported 50% cytotoxic concentration (CC50) of this compound in various cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.

Cell LineCell TypeCC50 (µM)Assay UsedReference
HepG2.2.15Human hepatoma5.2Not specified[1]
IBRS-2Swine kidney47.74MTS[6][9]
Huh-7Human hepatoma> 10MTS[1]
VeroMonkey kidneyNot specified, but cytotoxicity observed at higher concentrationsCellTiter-Glo[8]

Experimental Protocols

Here are detailed protocols for commonly used cytotoxicity assays to determine the CC50 of this compound in your cell line of interest.

Protocol 1: MTS Assay for Cytotoxicity

Objective: To determine the CC50 of this compound using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

Materials:

  • 96-well clear flat-bottom plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM in 2- or 3-fold dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Remove the old medium from the cells.

    • Add 100 µL of the diluted this compound or control solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[10][11][12]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells (background) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the CC50 of this compound by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • 96-well opaque-walled plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well opaque-walled plate as described in the MTS assay protocol.

  • Compound Dilution and Treatment:

    • Prepare and add this compound dilutions and controls as described in the MTS assay protocol.

  • Incubation:

    • Incubate the plate for the desired exposure time.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from no-cell control wells).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50.

Mandatory Visualizations

Merimepodib_Mechanism_of_Action cluster_downstream Downstream Effects of GTP Depletion IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Cell_Proliferation Cell Proliferation & Viral Replication DNA_RNA->Cell_Proliferation Cytotoxicity Cytotoxicity DNA_RNA->Cytotoxicity Disruption leads to IMPDH->XMP Catalyzes This compound This compound This compound->IMPDH Inhibits

Caption: Mechanism of action of this compound leading to cytotoxicity.

Cytotoxicity_Workflow start Start: Prepare Cells seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_drug Prepare this compound serial dilutions incubate_overnight->prepare_drug treat_cells Treat cells with this compound incubate_overnight->treat_cells prepare_drug->treat_cells incubate_drug Incubate for 24, 48, or 72 hours treat_cells->incubate_drug add_reagent Add cytotoxicity assay reagent (e.g., MTS or CellTiter-Glo) incubate_drug->add_reagent incubate_reagent Incubate for recommended time add_reagent->incubate_reagent read_plate Read plate (absorbance or luminescence) incubate_reagent->read_plate analyze_data Analyze data and determine CC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Guide start Problem: Unexpectedly High Cytotoxicity check_concentration Is the this compound concentration correct? start->check_concentration yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No check_dmso Is the final DMSO concentration <0.5%? yes_conc->check_dmso recalculate Recalculate and prepare fresh dilutions no_conc->recalculate yes_dmso Yes check_dmso->yes_dmso Yes no_dmso No check_dmso->no_dmso No check_cells Are the cells healthy and at the correct density? yes_dmso->check_cells adjust_dmso Adjust stock concentration or dilution to lower final DMSO no_dmso->adjust_dmso yes_cells Yes check_cells->yes_cells Yes no_cells No check_cells->no_cells No check_contamination Is there evidence of contamination? yes_cells->check_contamination optimize_cells Optimize cell seeding density and use healthy, low-passage cells no_cells->optimize_cells yes_contam Yes check_contamination->yes_contam Yes no_contam No check_contamination->no_contam No discard_culture Discard culture and decontaminate incubator. Review aseptic technique. yes_contam->discard_culture rescue_exp Perform a guanosine rescue experiment no_contam->rescue_exp rescue_works Does guanosine rescue the cells? rescue_exp->rescue_works yes_rescue Yes rescue_works->yes_rescue Yes no_rescue No rescue_works->no_rescue No on_target_effect Cytotoxicity is likely on-target (IMPDH inhibition). Use lower concentrations. yes_rescue->on_target_effect off_target_effect Consider off-target effects or compound precipitation. Check solubility in media. no_rescue->off_target_effect

Caption: Troubleshooting guide for unexpected this compound cytotoxicity.

References

Merimepodib Off-Target Effects: A Technical Support Resource for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing merimepodib (also known as VX-497) in cellular models. While this compound is a potent and specific inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), understanding its potential off-target effects is critical for accurate data interpretation and experimental design. This resource offers a question-and-answer-based guide to address common challenges and provide detailed experimental protocols for investigating off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

This compound is a non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] This enzyme is the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pools of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[4] This depletion has significant downstream consequences, primarily affecting rapidly proliferating cells that are highly dependent on the de novo purine (B94841) synthesis pathway, such as lymphocytes. The reduction in guanine nucleotides leads to the observed antiviral and immunosuppressive effects of the compound.[5][6]

Q2: Are there any known off-target effects of this compound reported in the literature?

Currently, there is a lack of publicly available, comprehensive studies—such as kinome scanning or proteomics-based target identification—that specifically detail the off-target effects of this compound. Most of the existing literature focuses on its on-target activity as an IMPDH inhibitor.

Q3: My non-lymphoid cell line is showing unexpected levels of cytotoxicity with this compound treatment. Could this be an off-target effect?

While it's possible, the observed cytotoxicity might also be an extension of the on-target effect. Although lymphocytes are particularly sensitive to IMPDH inhibition, other rapidly dividing non-immune cells also rely on the de novo purine synthesis pathway.[7] High concentrations of this compound could sufficiently deplete guanine nucleotide pools in these cells to induce apoptosis or cell cycle arrest.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the EC50 for cytotoxicity in your specific cell line to identify the optimal concentration for your experiments.

  • Guanosine Rescue Experiment: Supplementing the cell culture medium with exogenous guanosine should rescue the on-target effects of this compound. If the addition of guanosine reverses the observed cytotoxicity, it is likely due to IMPDH inhibition. If the cytotoxicity persists despite guanosine supplementation, an off-target effect may be responsible.

  • Assess Cell Proliferation Rate: Slower-proliferating cell lines may be less susceptible to the on-target effects of this compound.

Q4: I am observing changes in signaling pathways that are not directly related to guanine nucleotide depletion. How can I investigate if this is an off-target effect?

This scenario is more indicative of a potential off-target effect. To investigate this, you would need to employ unbiased, large-scale screening methods to identify other proteins or pathways that are being modulated by this compound. Detailed protocols for such experiments are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue Possible On-Target Cause Possible Off-Target Cause Troubleshooting/Investigation Strategy
Higher than expected cytotoxicity in non-proliferating or slowly-dividing cells. Some non-proliferating cells may have a higher than expected reliance on de novo purine synthesis or express higher levels of IMPDH2.This compound may be interacting with other essential cellular proteins, leading to toxicity.1. Confirm cell line metabolic profile regarding purine synthesis from literature.2. Perform a guanosine rescue experiment.3. Conduct a Cellular Thermal Shift Assay (CETSA) to identify novel protein binders.
Inconsistent results in co-culture experiments. Off-target effects on one cell type are indirectly influencing the behavior of the other cell type in the co-culture system.This compound may have differential off-target effects on the different cell types in your co-culture.1. Test each cell type individually with this compound.2. Use a transwell system to separate cell types while allowing for secreted factor communication.
Unexpected changes in cellular signaling pathways unrelated to guanine nucleotide depletion. Depletion of GTP can have broad, indirect effects on G-protein signaling and other cellular processes.This compound may be directly or indirectly modulating the activity of kinases or other signaling proteins.1. Perform a kinome scan to assess for off-target kinase inhibition.2. Use proteomics to analyze global changes in protein expression and phosphorylation status.
Development of resistance to this compound. Upregulation of the IMPDH enzyme or mutations in the IMPDH gene.Activation of compensatory signaling pathways that bypass the effects of this compound.1. Sequence the IMPDH gene in resistant cells.2. Perform transcriptomic or proteomic analysis to identify upregulated genes or proteins in resistant cells.

Quantitative Data Summary

Due to the limited public data on this compound's off-target effects, this table provides a summary of its on-target antiviral activity in various cell lines. This data can serve as a baseline for researchers to compare with their own experimental results.

Virus Cell Line IC50 / EC50 CC50 Reference
Foot and Mouth Disease Virus (O/MYA98/BY/2010)IBRS-27.859 µM47.74 µM[8]
Foot and Mouth Disease Virus (A/GD/MM/CHA/2013)IBRS-22.876 µM47.74 µM[8]
Zika VirusHuh70.6 µM>10 µM[9]
SARS-CoV-2Vero~3.3 µM (significant reduction)Not specified[6]
Hepatitis B VirusHepG2 2.2.15~0.38 µM5.2 µM[10]
Human CytomegalovirusFibroblasts~0.1 µM>10 µM[11]
Herpes Simplex Virus-1Vero~6 µM>31 µM[10]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to investigate the potential off-target effects of this compound.

Guanosine Rescue Assay

This assay is crucial for distinguishing between on-target and potential off-target effects.

Objective: To determine if the observed cellular phenotype induced by this compound is due to its inhibition of IMPDH.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Guanosine

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare a stock solution of guanosine in sterile water or PBS.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Prepare a second serial dilution of this compound in complete cell culture medium supplemented with a final concentration of 100 µM guanosine.

  • Remove the old medium from the cells and add the this compound-containing medium (with and without guanosine). Include control wells with medium only, medium with guanosine only, and medium with the highest concentration of DMSO used as a vehicle control.

  • Incubate the cells for a period relevant to your experiment (e.g., 48-72 hours).

  • Assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Compare the dose-response curves of this compound with and without guanosine. A significant rightward shift in the dose-response curve in the presence of guanosine indicates that the effect is on-target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to identify direct binding of a compound to a target protein in a cellular context.

Objective: To identify novel protein targets of this compound by assessing ligand-induced thermal stabilization.

Materials:

  • Cell line of interest

  • PBS

  • Protease and phosphatase inhibitor cocktails

  • This compound

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR machine or heating block

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibodies against candidate target proteins (if known) or equipment for mass spectrometry-based proteomics.

Procedure:

  • Culture cells to a high density and treat with either vehicle (DMSO) or a high concentration of this compound for a short duration (e.g., 1-2 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing protease and phosphatase inhibitors.

  • Divide the cell suspension into aliquots for each temperature point.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the protein levels in the supernatant by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a global proteomics analysis.

  • A shift in the melting curve to a higher temperature for a particular protein in the this compound-treated samples compared to the vehicle-treated samples indicates direct binding.

Kinome Profiling

This assay provides a broad screen for off-target effects on protein kinases.

Objective: To determine if this compound inhibits the activity of any protein kinases in the human kinome.

Procedure: Kinome profiling is typically performed as a service by specialized companies. The general workflow is as follows:

  • A sample of this compound at a specified concentration (e.g., 1 µM) is submitted to the service provider.

  • The compound is screened against a large panel of recombinant human kinases (often over 400).

  • The assay typically measures the ability of the compound to compete with a tagged, broad-spectrum kinase inhibitor for binding to the kinase active site.

  • The results are provided as the percent inhibition of the binding of the tagged inhibitor for each kinase.

  • "Hits" are identified as kinases that show significant inhibition (e.g., >65% inhibition).

Global Proteomics and Phosphoproteomics

These approaches provide an unbiased view of how this compound affects the cellular proteome and signaling pathways.

Objective: To identify changes in protein expression and phosphorylation status in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for protein extraction and quantification

  • Access to a mass spectrometry facility with capabilities for quantitative proteomics (e.g., SILAC, TMT, or label-free quantification).

Procedure:

  • Culture cells and treat with vehicle or this compound for a time course relevant to your experimental question.

  • Harvest cells and lyse them in a suitable buffer.

  • Quantify the protein concentration in each sample.

  • For global proteomics, proteins are typically digested into peptides, which are then analyzed by LC-MS/MS.

  • For phosphoproteomics, phosphopeptides are enriched from the digested peptide mixture (e.g., using titanium dioxide or immobilized metal affinity chromatography) before LC-MS/MS analysis.

  • The mass spectrometry data is then processed using specialized software to identify and quantify proteins and phosphopeptides.

  • Bioinformatics analysis is performed to identify differentially expressed proteins and phosphosites, and to perform pathway analysis to understand the biological implications of these changes.

Visualizations

Merimepodib_On_Target_Pathway De_novo_Purine_Synthesis De novo Purine Synthesis Pathway IMP Inosine Monophosphate (IMP) De_novo_Purine_Synthesis->IMP IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalyzes GMP Guanosine Monophosphate (GMP) XMP->GMP GTP_dGTP GTP & dGTP GMP->GTP_dGTP Biological_Effects Antiviral & Immunosuppressive Effects GTP_dGTP->Biological_Effects Enables This compound This compound This compound->IMPDH Inhibits

Caption: On-target signaling pathway of this compound.

Off_Target_Investigation_Workflow cluster_0 Initial Observation cluster_1 On-Target vs. Off-Target Differentiation cluster_2 Off-Target Identification cluster_3 Conclusion Observation Unexpected Cellular Phenotype with this compound Treatment Guanosine_Rescue Guanosine Rescue Experiment Observation->Guanosine_Rescue Rescue_Outcome Phenotype Rescued? Guanosine_Rescue->Rescue_Outcome CETSA Cellular Thermal Shift Assay (CETSA) Rescue_Outcome->CETSA No Kinome_Scan Kinome Profiling Rescue_Outcome->Kinome_Scan No Proteomics Global Proteomics & Phosphoproteomics Rescue_Outcome->Proteomics No On_Target On-Target Effect (IMPDH Inhibition) Rescue_Outcome->On_Target Yes Off_Target Potential Off-Target Effect Identified CETSA->Off_Target Kinome_Scan->Off_Target Proteomics->Off_Target

Caption: Experimental workflow for investigating off-target effects.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Merimepodib

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Merimepodib (VX-497). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this potent inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions that may arise during in vivo experiments with this compound.

Question 1: I am observing lower than expected efficacy in my animal model. What are the potential causes and how can I troubleshoot this?

Answer:

Lower than expected in vivo efficacy of this compound can stem from several factors, primarily related to its formulation, administration, and the biological context of the experiment. Here’s a step-by-step troubleshooting guide:

  • Assess Drug Formulation and Solubility:

    • Problem: this compound, like many small molecule inhibitors, may have limited aqueous solubility, leading to poor absorption and bioavailability.

    • Troubleshooting:

      • Verify your formulation: Ensure that this compound is fully solubilized in your vehicle before administration. Precipitation of the compound can drastically reduce the effective dose.

      • Consider alternative formulations: If you suspect poor solubility is an issue, explore established formulation strategies for poorly soluble drugs. For this compound, several formulations have been used in preclinical studies. Refer to the table below for examples.

      • Particle size reduction: Techniques like micronization or nanocrystallization can improve the dissolution rate and bioavailability of poorly soluble compounds.[1]

  • Evaluate the Route of Administration and Dosing Regimen:

    • Problem: The chosen route of administration or dosing schedule may not be optimal for maintaining therapeutic concentrations of this compound at the target site.

    • Troubleshooting:

      • Route of administration: this compound is orally bioavailable.[2] However, for initial efficacy studies, intraperitoneal (IP) or subcutaneous (SC) administration can provide more consistent exposure.

      • Dosing frequency: The in vivo half-life of this compound may be short, requiring more frequent dosing to maintain therapeutic levels. Consider a twice-daily (BID) dosing regimen, which has been shown to be as effective as single daily dosing in some models.[3]

      • Dose escalation: The effective dose can vary significantly between different animal models and disease states. If you are not observing toxicity, a dose-escalation study may be warranted to determine the optimal therapeutic dose.

  • Investigate Pharmacokinetics and Metabolism:

    • Problem: Rapid metabolism and clearance of this compound can lead to insufficient drug exposure.

    • Troubleshooting:

      • Pharmacokinetic studies: If feasible, conduct a pilot pharmacokinetic (PK) study in your animal model to determine key parameters such as half-life (T½), peak plasma concentration (Cmax), and total drug exposure (AUC). This data is invaluable for designing an effective dosing regimen.

      • Metabolite analysis: Investigate the metabolic profile of this compound in your model system. The formation of inactive metabolites can limit its efficacy.

  • Consider the Possibility of Drug Resistance:

    • Problem: In some viral or cancer models, resistance to IMPDH inhibitors can develop.

    • Troubleshooting:

      • Mechanism of resistance: Resistance can arise from amplification of the IMPDH gene or mutations that reduce the drug's binding affinity.

      • Combination therapy: Combining this compound with other therapeutic agents that have a different mechanism of action can be an effective strategy to overcome resistance and enhance efficacy. This compound has been evaluated in combination with interferon and ribavirin (B1680618) for Hepatitis C, and with remdesivir (B604916) for COVID-19.[4][5]

Question 2: What are some recommended formulations for in vivo administration of this compound?

Answer:

The choice of formulation is critical for achieving adequate exposure and efficacy in vivo. Here are some examples of formulations that have been used for this compound and other poorly soluble drugs:

Formulation Composition Achievable Concentration Route of Administration Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLOral, IP, SC[6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLOral, IP, SC[6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLOral Gavage[6]
PBS containing 10% DMSO and 5% Tween-8030 µg in 100 µLIntranasal, Subcutaneous[1]
DMSO:PBS (pH 7.2) (1:6)0.14 mg/mLIV[7]

Note: When using DMSO, it is recommended to keep the final concentration in the working solution as low as possible, especially for long-term studies, to avoid vehicle-related toxicity.

Question 3: My in vivo study with this compound was halted due to toxicity. What could be the cause and how can I mitigate it?

Answer:

Toxicity is a significant concern, as evidenced by the halt of a Phase 2 clinical trial for COVID-19 due to safety concerns.[5] Here are some potential causes and mitigation strategies:

  • On-target toxicity: As an inhibitor of IMPDH, this compound affects the proliferation of rapidly dividing cells, including immune cells. This can lead to immunosuppression and other on-target toxicities.

    • Mitigation:

      • Dose reduction: The most straightforward approach is to reduce the dose.

      • Intermittent dosing: A less frequent dosing schedule may allow for recovery of affected cell populations.

  • Off-target toxicity: this compound may have off-target effects that contribute to toxicity.

    • Mitigation:

      • Thorough literature review: Investigate if any off-target activities of this compound have been reported.

      • In vitro counter-screening: If you have the resources, screen this compound against a panel of off-target proteins.

  • Vehicle-related toxicity: The formulation vehicle itself can cause adverse effects, especially with chronic administration.

    • Mitigation:

      • Use the lowest effective concentration of solubilizing agents like DMSO.

      • Run a vehicle-only control group to assess the toxicity of the formulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vivo evaluation of this compound.

Protocol 1: In Vivo Antiviral Efficacy of this compound in a Suckling Mouse Model of Foot-and-Mouth Disease Virus (FMDV) Infection

This protocol is adapted from a study by Li et al. (2019).[8]

1. Materials:

  • This compound
  • Vehicle: Phosphate-buffered saline (PBS) containing 10% DMSO and 5% Tween-80
  • 3-day-old BALB/c suckling mice
  • FMDV (e.g., O/MYA98/BY/2010 strain)

2. Method:

  • Animal Grouping: Divide the suckling mice into two groups: a control group and a this compound-treated group (n=12 per group).
  • Drug Preparation and Administration:
  • Dissolve this compound in the vehicle to a final concentration of 0.3 mg/mL.
  • Administer 30 µg of this compound in a 100 µL volume to each mouse in the treatment group via intranasal or subcutaneous injection.
  • Administer 100 µL of the vehicle to each mouse in the control group.
  • Viral Challenge:
  • Two hours after drug or vehicle administration, infect each mouse with 100 LD50 of FMDV in a 100 µL volume via subcutaneous injection in the cervical dorsal area.
  • Monitoring and Endpoints:
  • Monitor the mice daily for clinical signs of disease and mortality for at least 5 days post-infection.
  • The primary endpoint is survival time.
  • Secondary endpoints can include viral load in tissues (e.g., heart) at a specific time point post-infection, determined by qPCR or plaque assay.

Protocol 2: Assessment of Immunosuppressive Activity of this compound in a Murine Skin Allograft Model

This protocol is based on information from a study by Jain et al. (2001).[3]

1. Materials:

  • This compound
  • Vehicle for oral gavage (e.g., 10% DMSO in corn oil)
  • Donor mice (e.g., C57BL/6)
  • Recipient mice (e.g., BALB/c)

2. Method:

  • Skin Grafting:
  • Perform full-thickness skin grafts from the tail of donor mice onto the dorsal flank of recipient mice.
  • Drug Administration:
  • Begin oral administration of this compound (e.g., 50 or 100 mg/kg) or vehicle to the recipient mice on the day of transplantation and continue daily for the duration of the experiment.
  • Monitoring and Endpoints:
  • Monitor the skin grafts daily for signs of rejection (e.g., inflammation, necrosis).
  • The primary endpoint is the mean survival time of the allografts.

Mandatory Visualizations

Merimepodib_Signaling_Pathway cluster_purine_synthesis De Novo Guanine Nucleotide Synthesis cluster_cellular_processes Cellular Processes IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA_Synthesis DNA and RNA Synthesis GTP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Viral_Replication Viral Replication DNA_RNA_Synthesis->Viral_Replication This compound This compound (VX-497) IMPDH_inhibition Inhibition This compound->IMPDH_inhibition IMPDH_inhibition->IMP Guanosine Exogenous Guanosine (Salvage Pathway) Guanosine->GMP

Caption: this compound's mechanism of action.

in_vivo_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Formulation 1. Formulation Development (e.g., DMSO/PEG300/Tween-80/Saline) Dose_Selection 2. Dose Selection (Based on in vitro data and literature) Formulation->Dose_Selection Animal_Model 3. Animal Model Selection (e.g., viral infection, transplant) Dose_Selection->Animal_Model Administration 4. Drug Administration (e.g., Oral, IP, SC) Animal_Model->Administration Monitoring 5. Monitoring (Clinical signs, body weight) Administration->Monitoring Efficacy 6. Efficacy Assessment (e.g., Viral load, tumor size, survival) Monitoring->Efficacy Toxicity 7. Toxicity Assessment (e.g., Histopathology, blood chemistry) Monitoring->Toxicity PK_PD 8. PK/PD Analysis (Optional) (Plasma drug levels vs. effect) Efficacy->PK_PD

Caption: General experimental workflow for in vivo studies.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Efficacy Low In Vivo Efficacy Poor_Solubility Poor Solubility/ Formulation Issue Low_Efficacy->Poor_Solubility Suboptimal_Dose Suboptimal Dose/ Administration Route Low_Efficacy->Suboptimal_Dose Rapid_Metabolism Rapid Metabolism/ Clearance Low_Efficacy->Rapid_Metabolism Drug_Resistance Drug Resistance Low_Efficacy->Drug_Resistance Reformulate Reformulate/ Use Solubilizers Poor_Solubility->Reformulate Dose_Escalate Dose Escalate/ Change Route Suboptimal_Dose->Dose_Escalate PK_Study Conduct PK Study/ Adjust Dosing Frequency Rapid_Metabolism->PK_Study Combination_Tx Combination Therapy Drug_Resistance->Combination_Tx

Caption: Troubleshooting poor in vivo efficacy.

References

Why is Merimepodib showing high cytotoxicity?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high cytotoxicity with Merimepodib (also known as MMPD or VX-497) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1] IMPDH is a key enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[2][3] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, as well as other cellular processes.[2][3][4] This depletion of guanine nucleotides is the primary driver of its antiviral and antiproliferative effects.

Q2: Why am I observing high cytotoxicity with this compound in my cell line?

High cytotoxicity from this compound is likely a direct consequence of its on-target effect: the inhibition of IMPDH. Several factors can influence the degree of cytotoxicity observed:

  • Cell-Type Dependence: Cells that are rapidly proliferating have a high demand for nucleotides and are therefore more reliant on the de novo synthesis pathway.[4] Such cells, including many cancer cell lines and activated lymphocytes, are particularly sensitive to IMPDH inhibition.[3][5]

  • Concentration and Exposure Duration: Cytotoxicity is dose-dependent. Higher concentrations and longer exposure times will lead to more pronounced depletion of guanine nucleotides and, consequently, greater cell death.

  • Salvage Pathway Activity: Cells can also produce guanine nucleotides through a salvage pathway. The relative activity of the de novo versus the salvage pathway can vary between cell types. Cells with low salvage pathway activity will be more susceptible to this compound.

Q3: Can the cytotoxic effects of this compound be reversed?

Yes, the cytotoxic and antiviral effects of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium.[6][7] Guanosine can be utilized by the salvage pathway to replenish the guanine nucleotide pool, bypassing the block in the de novo pathway caused by this compound. This is a key experimental control to confirm that the observed cytotoxicity is due to the on-target inhibition of IMPDH.

Q4: What are the known cytotoxic concentrations of this compound?

The 50% cytotoxic concentration (CC50) of this compound can vary depending on the cell line and the assay conditions. In one study, the CC50 of this compound was reported to be 47.74 μM in a specific cell line.[8]

Troubleshooting Guide: High Cytotoxicity

If you are observing higher-than-expected cytotoxicity in your experiments with this compound, consider the following troubleshooting steps:

1. Confirm On-Target Effect with a Guanosine Rescue Experiment:

  • Rationale: To verify that the observed cytotoxicity is due to IMPDH inhibition, perform a rescue experiment by supplementing the culture medium with guanosine.

  • Procedure:

    • Set up parallel cultures of your cells.

    • Treat one set with this compound alone at the concentration causing high cytotoxicity.

    • Treat another set with the same concentration of this compound supplemented with guanosine (e.g., 50-100 µM).

    • Include appropriate vehicle controls.

    • Assess cell viability after the desired incubation period.

  • Expected Outcome: If the cytotoxicity is on-target, the addition of guanosine should significantly rescue cell viability.

2. Titrate the Concentration of this compound:

  • Rationale: The optimal concentration of this compound for your experiment will depend on your specific cell line and experimental goals. A dose-response experiment is crucial to determine the appropriate concentration range.

  • Procedure:

    • Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations.

    • Determine the IC50 (half-maximal inhibitory concentration) for your cell line.

    • Select a concentration for your experiments that is appropriate for your desired outcome (e.g., a concentration that inhibits viral replication with minimal cytotoxicity).

3. Consider the Metabolic State of Your Cells:

  • Rationale: The proliferation rate and metabolic activity of your cells can influence their sensitivity to this compound.

  • Procedure:

    • Ensure that your cells are in a consistent growth phase (e.g., logarithmic phase) for all experiments.

    • Be aware that factors such as cell density and media conditions can affect proliferation and, therefore, sensitivity to the drug.

4. Investigate the Apoptotic Pathway:

  • Rationale: Understanding how this compound induces cell death in your system can provide valuable insights. IMPDH inhibitors are known to induce apoptosis.[2][3]

  • Procedure:

    • Use an Annexin V/Propidium Iodide (PI) staining assay to differentiate between apoptotic and necrotic cells.

    • Perform western blotting or other assays to look for the activation of key apoptotic proteins, such as cleaved caspases (e.g., caspase-3, -8, -9) and PARP.

Quantitative Data Summary

ParameterValueCell Line/ContextReference
CC50 47.74 μMFMDV-infected[8]
IC50 (antiviral) 7.859 μMFMDV strain O/MYA98/BY/2010[8]
IC50 (antiviral) 2.876 μMFMDV strain A/GD/MM/CHA/2013[8]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Induction of Apoptosis

The primary mechanism of this compound-induced cytotoxicity is the depletion of intracellular guanine nucleotides, which leads to the activation of apoptotic pathways. IMPDH inhibitors can trigger both the intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway: Depletion of GTP can lead to the upregulation of p53, which in turn can modulate the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and the executioner caspase-3.

  • Extrinsic Pathway: IMPDH inhibitors may also sensitize cells to death receptor-mediated apoptosis, for example, through the TRAIL pathway, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to further engage the intrinsic pathway.

Merimepodib_Apoptosis_Pathway This compound This compound IMPDH IMPDH This compound->IMPDH Inhibition Guanine_Nucleotides Guanine Nucleotides (GTP) IMPDH->Guanine_Nucleotides Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Required for p53 p53 Guanine_Nucleotides->p53 Depletion upregulates Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bcl2_family Bcl-2 Family (Bax/Bak activation) p53->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis TRAIL_R TRAIL Receptors (DR4/DR5) Caspase8 Caspase-8 TRAIL_R->Caspase8 Activates Caspase8->Caspase3 Activates

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing Cytotoxicity

A typical workflow to assess the cytotoxicity of this compound involves a dose-response experiment followed by confirmation of the mechanism of cell death.

Cytotoxicity_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Cell Death A Seed cells in 96-well plates B Treat with serial dilutions of this compound A->B C Incubate for 24-72h B->C D Perform MTT or CellTiter-Glo Assay C->D E Determine CC50 D->E F Treat cells with This compound at ~CC50 G Perform Annexin V/PI staining F->G H Analyze by Flow Cytometry G->H I Characterize Apoptosis vs. Necrosis H->I

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from your culture plates.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

References

How to control for Merimepodib's effect on cell proliferation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving Merimepodib, focusing on its effects on cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's effect on cell proliferation?

A1: this compound is a potent and reversible inhibitor of the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is the rate-limiting enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanine nucleotides (e.g., GTP), which are essential precursors for DNA and RNA synthesis.[1][5] This disruption of nucleic acid synthesis leads to an anti-proliferative effect in actively dividing cells, such as lymphocytes and various cancer cell lines.[4][5]

Merimepodib_Mechanism cluster_pathway De Novo Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA This compound This compound This compound->Inhibition Troubleshooting_Flowchart cluster_no_effect Troubleshoot: No Effect cluster_high_death Troubleshoot: High Death start Start Experiment with this compound decision1 Observe Expected Anti-Proliferative Effect? start->decision1 res_decision Need to Confirm On-Target Specificity? decision1->res_decision Yes no_effect No / Weak Effect decision1->no_effect No high_death High Cell Death decision1->high_death No rescue_exp Perform Guanosine Rescue Experiment (See Protocol 2) res_decision->rescue_exp Yes end_success Conclude On-Target Effect res_decision->end_success No rescue_exp->end_success check_dose Increase Dose & Verify IC50 no_effect->check_dose check_cc50 Decrease Dose & Verify CC50 high_death->check_cc50 check_drug Prepare Fresh Drug Stock check_dose->check_drug check_time Reduce Exposure Time check_cc50->check_time Guanosine_Rescue_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (48-72h Incubation) cluster_analysis Analysis seed 1. Seed Cells in 96-well Plate adhere 2. Allow to Adhere (Overnight) seed->adhere control A. Vehicle Control This compound B. This compound (e.g., 2x IC50) rescue C. This compound + Guanosine measure 3. Measure Proliferation (e.g., MTS Assay) guanosine D. Guanosine Only compare 4. Compare Proliferation of B vs C measure->compare conclusion 5. Proliferation in C > B? => On-Target Effect Confirmed compare->conclusion

References

Merimepodib Animal Study Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting animal studies involving Merimepodib (VX-497).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, noncompetitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3][4] IMPDH is the rate-limiting enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[2][5] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis.[3] This depletion leads to broad-spectrum antiviral and immunosuppressive effects.[1][4]

Q2: What is the recommended route of administration for this compound in animal studies?

A2: this compound is orally bioavailable and has been effectively administered via oral routes in animal studies, such as oral gavage.[1][3][6] Oral administration in mice has been shown to be effective in a dose-dependent manner.[1]

Q3: How can I confirm that the observed effect in my experiment is due to IMPDH inhibition?

A3: The inhibitory effects of this compound can be reversed by the addition of exogenous guanosine.[1][7] To confirm the mechanism of action in cell culture, you can add guanosine to the media and observe if the antiviral or antiproliferative effect is diminished.[7][8] This serves as a rescue experiment to validate that the drug's activity is specifically targeting the guanine nucleotide synthesis pathway.

Q4: Has this compound shown efficacy in combination with other antiviral agents?

A4: Yes, studies have shown that this compound can be used in combination with other antivirals like ribavirin (B1680618) and favipiravir (B1662787) (T-705) to enhance the suppression of viral production.[7] It has also demonstrated an additive antiviral effect when combined with alpha interferon.[9][10]

Q5: What are the known host species for this compound's activity?

A5: this compound has been shown to inhibit the proliferation of primary lymphocytes from humans, mice, rats, and dogs.[3]

Troubleshooting Guide

Issue 1: Higher than expected toxicity or adverse events are observed in the animals.

  • Possible Cause: The administered dose may be too high for the specific animal model, strain, or age. The 50% cytotoxic concentration (CC50) in IBRS-2 cells was found to be 47.74 μM, with cytotoxicity observed at concentrations greater than 50 μM.[6]

  • Troubleshooting Steps:

    • Review Dosage: Compare your current dosage with published data. For instance, in a study with 3-day-old suckling mice, a single dose of 30 μg per mouse was effective and prolonged survival.[6][11] In adult mice, an ED50 of 30-35 mg/kg was reported for immunosuppression.[1]

    • Dose-Ranging Study: Conduct a preliminary dose-range finding or maximum tolerated dose (MTD) study to determine the optimal, non-toxic dose for your specific model and experimental conditions.[12]

    • Vehicle Check: Ensure the vehicle used for drug formulation is non-toxic and administered at an appropriate volume. A common vehicle for this compound in mice has been PBS containing 10% DMSO and 5% Tween-80.[6]

    • Monitor Animal Health: Implement a comprehensive monitoring plan for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.[13]

Issue 2: Lack of efficacy or desired biological response.

  • Possible Cause 1: The dose is too low.

    • Solution: Gradually escalate the dose, ensuring it remains below the toxic threshold. Review published effective concentrations; for example, the 50% inhibitory concentration (IC50) against Foot and Mouth Disease Virus (FMDV) strains ranged from 2.876 to 7.859 μM.[6][11]

  • Possible Cause 2: Poor bioavailability or rapid metabolism in the chosen animal model.

    • Solution: While this compound is orally active, pharmacokinetic profiles can vary between species.[14] Consider measuring plasma concentrations of the drug to confirm exposure. If bioavailability is an issue, alternative administration routes could be explored, though oral is the most common for this compound.

  • Possible Cause 3: The target virus or cell line is less sensitive to IMPDH inhibition.

    • Solution: Confirm the sensitivity of your specific virus or cell line to this compound in vitro before proceeding with extensive in vivo studies. The potency of this compound varies against different viruses.[9]

Issue 3: Difficulty in formulating this compound for administration.

  • Possible Cause: this compound may have limited solubility in certain vehicles.

  • Troubleshooting Steps:

    • Consult Formulation Guides: Refer to manufacturer information or published studies for appropriate solvents. A formulation used in a mouse study involved dissolving this compound in 10% DMSO and 5% Tween-80 in PBS.[6]

    • Check pH and Stability: Ensure the pH of the final formulation is suitable for the route of administration to avoid irritation or tissue damage.[15] Prepare formulations as fresh as possible.

    • Use a Calculator: Utilize online calculators provided by suppliers to assist in determining the amount of compound needed for specific dosing volumes and concentrations.[16]

Data Presentation

Table 1: this compound Dosages in In Vivo Animal Studies

SpeciesModelRoute of AdministrationDosageObserved EffectReference
MouseImmunosuppressionOral~30-35 mg/kg (ED50)Inhibition of primary IgM antibody response.[1]
Mouse (suckling)Foot and Mouth Disease Virus (FMDV)Oral30 µg per mouse (single dose)Significantly prolonged survival time.[6][11]

Table 2: this compound Effective Concentrations in In Vitro Studies

Virus/Cell LineAssayEffective Concentration (IC50 / EC50)Cytotoxicity (CC50)Reference
Hepatitis B Virus (HBV)Antiviral Assay0.38 µM5.2 µM[1][9]
Human Cytomegalovirus (HCMV)Antiviral Assay0.80 µM>31 µM[9]
Zika Virus (ZIKV)RNA Replication0.6 µM (EC50)Not specified[7]
FMDV (O/MYA98/BY/2010)Antiviral Assay7.859 µM (IC50)47.74 µM[6][11]
FMDV (A/GD/MM/CHA/2013)Antiviral Assay2.876 µM (IC50)47.74 µM[6][11]
SARS-CoV-2Antiviral Assay3.3 µM (significant reduction)Not specified[17]

Experimental Protocols

Protocol 1: Antiviral Efficacy of this compound in a Suckling Mouse Model (FMDV)

  • Objective: To evaluate the in vivo antiviral activity of this compound against FMDV.

  • Animal Model: 3-day-old BALB/c suckling mice.[6]

  • Methodology:

    • Animal Housing: Maintain animals under appropriate biosafety level conditions (BSL-3 for FMDV) with a 12-hour light/dark cycle.[6]

    • Grouping: Divide mice into a treatment group and a vehicle control group (n=12 per group).[6]

    • Drug Administration: Administer a single 30 µg dose of this compound dissolved in 100 µL of PBS with 10% DMSO and 5% Tween-80 to the treatment group via the oral route. The control group receives 100 µL of the vehicle solution.[6]

    • Viral Challenge: Two hours after treatment, inject each mouse subcutaneously in the cervical dorsal area with 100 LD50 of FMDV in 100 µL.[6]

    • Monitoring: Observe the mice daily for clinical signs of disease and record survival rates.[6]

    • Endpoint: The primary endpoint is survival time. Statistical analysis (e.g., Log-rank test) can be used to compare survival curves between groups.[6]

Protocol 2: General Protocol for Evaluating this compound in a Hamster Model of Viral Infection (Adapted from SARS-CoV-2 studies)

  • Objective: To assess the efficacy of this compound in reducing viral load and pathology in a hamster model.

  • Animal Model: Syrian hamsters.[18]

  • Methodology:

    • Acclimation & Baseline: Acclimate animals and record baseline body weight.

    • Grouping: Randomly divide hamsters into vehicle and this compound treatment groups.

    • Viral Challenge: Anesthetize hamsters and intranasally inoculate with a defined dose of the virus.[18][19]

    • Treatment: Initiate treatment at a specified time post-infection (e.g., 12 hours). Administer this compound or vehicle by oral gavage twice daily (BID) for a set duration (e.g., 4 days).[18][20] Dosages should be determined from pilot studies.

    • Daily Monitoring: Record body weight and clinical scores daily.[19]

    • Sample Collection: Collect oral swabs at specified days post-infection (e.g., days 2 and 4) to measure viral shedding.[18]

    • Necropsy: At the end of the study (e.g., day 4 or 5), euthanize animals and collect tissues (e.g., lungs, trachea) for viral load determination (qRT-PCR, TCID50 assay) and histopathology.[18]

Visualizations

Merimepodib_Mechanism_of_Action cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_inhibition Drug Action IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH Block IMPDH_label IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNARNA DNA & RNA Synthesis GTP->DNARNA Required for Replication This compound This compound (VX-497) This compound->Block Guanosine->GMP Salvage Pathway

Caption: Mechanism of action of this compound via IMPDH inhibition.

Experimental_Workflow Start Start: Animal Acclimation & Baseline Measurements Grouping Randomize into Groups (Vehicle vs. This compound) Start->Grouping Infection Viral Challenge (e.g., Intranasal) Grouping->Infection Treatment Initiate Treatment (e.g., Oral Gavage) Infection->Treatment Monitoring Daily Monitoring: - Body Weight - Clinical Score Treatment->Monitoring Sampling Interim Sampling (e.g., Oral Swabs) Monitoring->Sampling e.g., Day 2, 4 Endpoint Endpoint: Euthanasia & Necropsy Monitoring->Endpoint e.g., Day 5 Sampling->Monitoring Analysis Tissue Analysis: - Viral Load (qPCR) - Infectivity (TCID50) - Histopathology Endpoint->Analysis End End: Data Analysis Analysis->End

Caption: General experimental workflow for in vivo efficacy studies.

References

Factors affecting Merimepodib stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Merimepodib. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol.[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Q3: What factors can affect the stability of this compound in solution?

A3: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH conditions (highly acidic or alkaline) may lead to hydrolysis of the carbamate (B1207046) and oxazole (B20620) moieties.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to UV or visible light may induce photodegradation, particularly of the oxazole ring.

  • Solvent Quality: The presence of water in DMSO can reduce the solubility of this compound and potentially facilitate hydrolysis.[1] It is recommended to use fresh, anhydrous DMSO.[1]

Q4: How does this compound exert its biological effect?

A4: this compound is a potent and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby exerting antiviral and immunosuppressive effects.

Troubleshooting Guides

Issue 1: Precipitation of this compound in aqueous buffers.

  • Problem: You observe precipitation when diluting your this compound DMSO stock solution into an aqueous buffer for your experiment.

  • Cause: this compound is insoluble in water.[1] The final concentration of DMSO in your aqueous solution may be too low to maintain solubility.

  • Solution:

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to keep this compound dissolved. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.

    • Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer to gradually decrease the DMSO concentration.

    • Sonication: Briefly sonicate the final solution to aid in dissolution, but be cautious as this can generate heat.

Issue 2: Inconsistent or lower-than-expected activity of this compound in assays.

  • Problem: You are observing variable or reduced efficacy of this compound in your cellular or enzymatic assays.

  • Cause: This could be due to degradation of the compound in your stock solution or experimental setup.

  • Solution:

    • Prepare Fresh Stock Solutions: If your stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from powder.

    • Protect from Light: During your experiments, protect solutions containing this compound from direct light exposure by using amber-colored tubes or covering them with aluminum foil.

    • Control for Temperature: Maintain a consistent and appropriate temperature throughout your experiment. Avoid prolonged incubation at elevated temperatures unless it is a specific requirement of your protocol.

    • pH of Assay Buffer: Ensure the pH of your assay buffer is within a stable range for this compound (ideally near neutral pH).

Quantitative Data Summary

The following tables summarize the available and hypothetical stability data for this compound in solution.

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO90 mg/mL (198.91 mM)[1]
WaterInsoluble[1]
EthanolInsoluble[1]

Table 2: Recommended Storage of this compound Stock Solutions

Storage TemperatureDurationReference
-20°C1 month[1]
-80°C1 year[1]

Table 3: Hypothetical Stability of this compound in Solution under Stressed Conditions (Forced Degradation)

Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide researchers in designing their own stability studies. Actual degradation rates may vary.

Stress ConditionIncubation Time% Degradation (Hypothetical)Potential Degradation Products
0.1 M HCl (Acid Hydrolysis)24 hours15%Hydrolysis of carbamate linkage
0.1 M NaOH (Alkaline Hydrolysis)8 hours25%Hydrolysis of carbamate and oxazole ring opening
3% H₂O₂ (Oxidation)24 hours10%N-oxidation, hydroxylation of aromatic rings
UV Light (254 nm)48 hours20%Oxazole ring cleavage
Heat (60°C)72 hours12%General thermal decomposition

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a hypothetical stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dilute this compound solutions in the mobile phase to a final concentration within the linear range of the assay (e.g., 1-100 µg/mL).

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in DMSO) in a quartz cuvette to a UV lamp (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples by HPLC.

  • Thermal Degradation: Incubate a solution of this compound in DMSO at 60°C for 72 hours. Keep a control sample at the recommended storage temperature. Analyze both samples by HPLC.

Visualizations

Merimepodib_Signaling_Pathway cluster_de_novo De Novo Guanine Nucleotide Synthesis cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNAsynthesis DNA Synthesis GTP->DNAsynthesis RNAsynthesis RNA Synthesis GTP->RNAsynthesis CellProliferation Cell Proliferation (e.g., Lymphocytes) GTP->CellProliferation ViralReplication Viral Replication GTP->ViralReplication This compound This compound IMPDH IMPDH This compound->IMPDH Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start This compound Powder StockSolution Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Start->StockSolution Acid Acid Hydrolysis (0.1 M HCl, 60°C) StockSolution->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H₂O₂) StockSolution->Oxidation Photo Photodegradation (UV Light) StockSolution->Photo Thermal Thermal Stress (60°C) StockSolution->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Interpretation (Quantify Degradation) HPLC->Data

References

Unexpected results in Merimepodib experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving Merimepodib. Here you will find answers to frequently asked questions and troubleshooting guides for unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, non-competitive, and reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a key enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer.[1][3] This depletion of guanine nucleotides is particularly effective at halting the proliferation of rapidly dividing cells, such as lymphocytes and cancer cells, and inhibiting the replication of many viruses.[1][4]

Q2: What are the main applications of this compound in research?

A2: this compound is primarily investigated for its antiviral and immunosuppressive properties.[2] It has shown activity against a broad spectrum of RNA and DNA viruses, including Hepatitis C virus (HCV), Zika virus, Ebola virus, and SARS-CoV-2 in in vitro studies.[2][5][6][7] Its immunosuppressive effects make it a subject of interest in transplantation medicine and for the treatment of autoimmune diseases.[1] Additionally, its antiproliferative effects are being explored in the context of cancer research.[3][4]

Q3: How can I confirm the activity of my this compound compound?

A3: The most direct way to confirm the activity of your this compound compound is to perform an inosine monophosphate dehydrogenase (IMPDH) activity assay. This can be done using purified recombinant IMPDH or cell lysates. A successful assay will demonstrate a dose-dependent decrease in IMPDH activity with increasing concentrations of this compound. Additionally, you can measure the downstream effect of IMPDH inhibition by quantifying intracellular guanosine triphosphate (GTP) levels, which should decrease upon treatment with active this compound.

Q4: Is the antiviral effect of this compound reversible?

A4: Yes, the antiviral and antiproliferative effects of this compound can be reversed by the addition of exogenous guanosine to the cell culture medium.[5] Guanosine can be utilized by the nucleotide salvage pathway to produce GTP, thus bypassing the block in the de novo synthesis pathway caused by this compound. This is a crucial experimental control to verify that the observed effects are indeed due to IMPDH inhibition.

Troubleshooting Guides

Scenario 1: Reduced or No Antiviral Efficacy

Unexpected Result: You observe a weaker than expected or no reduction in viral replication in your cell-based assay after treating with this compound.

Possible Cause Troubleshooting Steps
Compound Inactivity 1. Verify Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C in a desiccated environment) and has not undergone multiple freeze-thaw cycles. 2. Confirm Activity: Perform an IMPDH activity assay with your compound to confirm its inhibitory function.
Cell Line Resistance 1. High Nucleotide Salvage Pathway Activity: Some cell lines may have a highly active nucleotide salvage pathway, allowing them to bypass the de novo synthesis block. Try using a different cell line known to be sensitive to IMPDH inhibitors. 2. Check for Mycoplasma Contamination: Mycoplasma can affect cellular metabolism and drug sensitivity. Test your cell lines for mycoplasma contamination.
Assay Conditions 1. Suboptimal Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific virus and cell line. 2. Incorrect Timing of Treatment: The timing of drug addition relative to viral infection can be critical. For many viruses, pretreatment of cells with this compound before infection is more effective.[6][7]
Guanosine in Media 1. Check Media Composition: Some cell culture media or serum supplements may contain levels of guanosine that can counteract the effect of this compound. Use a defined medium with known composition if possible.
Scenario 2: Higher than Expected Cytotoxicity

Unexpected Result: You observe significant cytotoxicity in your host cells at concentrations where this compound is expected to be primarily antiviral.

Possible Cause Troubleshooting Steps
High Cell Proliferation Rate 1. Cell Line Sensitivity: Rapidly dividing cells are more sensitive to the GTP-depleting effects of this compound. Consider using a slower-proliferating cell line if appropriate for your viral model. 2. Reduce Treatment Duration: A shorter exposure to this compound may be sufficient to inhibit viral replication without causing excessive host cell death.
Solvent Toxicity 1. Check Solvent Concentration: this compound is often dissolved in DMSO.[2] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same concentration of DMSO but without this compound).
Off-Target Effects 1. Guanosine Rescue Experiment: To confirm that the cytotoxicity is due to IMPDH inhibition, perform a rescue experiment by adding exogenous guanosine. If the cytotoxicity is mitigated by guanosine, it is likely on-target.
Compound Degradation 1. Use Fresh Compound: Ensure you are using a fresh, high-quality stock of this compound.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineIC50 (µM)CC50 (µM)Reference
Zika Virus (ZIKV)Vero0.6>10[5][8]
Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010BHK-217.85947.74[9]
Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013BHK-212.87647.74[9]
SARS-CoV-2Vero~3.3Not specified[6][7]

Table 2: Cytotoxicity of this compound in Vero Cells Over Time

DayCC50 (µM)
131
314
79.5
Data from a study on ZIKV in Vero cells, indicating increased cytotoxicity with longer exposure.[8]

Experimental Protocols

Protocol 1: In Vitro IMPDH Activity Assay (Spectrophotometric)

This protocol is adapted from commercially available IMPDH assay kits and general procedures.

Principle: This assay measures the activity of IMPDH by quantifying the production of NADH, which reduces a tetrazolium salt (INT) into a colored formazan (B1609692) product. The increase in absorbance at 492 nm is proportional to the IMPDH activity.[10]

Materials:

  • Cell lysate or purified recombinant IMPDH

  • IMPDH Assay Buffer

  • Inosine Monophosphate (IMP) substrate

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Diaphorase

  • Iodonitrotetrazolium violet (INT)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 492 nm

Procedure:

  • Prepare Cell Lysates (if applicable): a. Harvest and wash cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate.

  • Assay Reaction: a. In a 96-well plate, add a standardized amount of protein from your cell lysate or a known amount of purified IMPDH to each well. b. Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, NAD+, diaphorase, and INT. c. To test the effect of this compound, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time before adding the reaction mixture. d. Initiate the reaction by adding the reaction mixture to each well. e. Incubate the plate at 37°C.

  • Data Acquisition: a. Measure the absorbance at 492 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis: a. Calculate the rate of formazan production (change in absorbance per minute). b. Normalize the IMPDH activity to the protein concentration of the cell lysate. c. For inhibitor studies, calculate the percentage of inhibition for each concentration of this compound relative to the untreated control.

Protocol 2: Measurement of Intracellular GTP Levels (Luminescence-Based)

This protocol is a generalized procedure based on commercially available GTP detection assays.

Principle: This assay uses a specific enzyme that is activated by GTP to generate a luminescent signal. The intensity of the light produced is proportional to the concentration of GTP in the sample.

Materials:

  • Cells treated with this compound or vehicle control

  • GTP extraction buffer

  • GTP detection reagent (containing GTP-specific enzyme and substrate)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Cell Culture and Treatment: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat the cells with various concentrations of this compound or a vehicle control for the desired duration.

  • GTP Extraction: a. Remove the culture medium and wash the cells with PBS. b. Add GTP extraction buffer to each well to lyse the cells and release intracellular nucleotides. c. Incubate as recommended by the assay kit manufacturer.

  • Luminescence Assay: a. Transfer the cell lysates to a white, opaque 96-well plate. b. Add the GTP detection reagent to each well. c. Incubate at room temperature for the recommended time to allow the enzymatic reaction to proceed.

  • Data Acquisition: a. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Generate a standard curve using known concentrations of GTP. b. Use the standard curve to determine the GTP concentration in your samples. c. Compare the GTP levels in this compound-treated cells to the vehicle-treated controls.

Visualizations

Merimepodib_Mechanism_of_Action IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP Synthesis DNA/RNA Synthesis Viral Replication GTP->Synthesis IMPDH->XMP NAD+ -> NADH This compound This compound This compound->IMPDH Inhibition Guanosine Guanosine (Salvage Pathway) Guanosine->GMP Bypasses Block Experimental_Workflow start Start cell_culture Cell Culture (e.g., Vero, BHK-21) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment infection Viral Infection treatment->infection incubation Incubation infection->incubation endpoint Endpoint Assays incubation->endpoint viability Cell Viability Assay (e.g., MTT, CCK-8) endpoint->viability Cytotoxicity viral_load Viral Load Quantification (e.g., Plaque Assay, qPCR) endpoint->viral_load Efficacy analysis Data Analysis (IC50, CC50) viability->analysis viral_load->analysis Troubleshooting_Tree start Unexpected Result no_effect No or Low Efficacy? start->no_effect high_toxicity High Cytotoxicity? start->high_toxicity no_effect->high_toxicity No check_compound Check Compound Activity (IMPDH Assay) no_effect->check_compound Yes guanosine_rescue Perform Guanosine Rescue Experiment high_toxicity->guanosine_rescue Yes check_proliferation Assess Cell Proliferation Rate high_toxicity->check_proliferation Yes check_cells Evaluate Cell Line (Salvage Pathway, Mycoplasma) check_compound->check_cells optimize_assay Optimize Assay Conditions (Dose, Timing) check_cells->optimize_assay on_target On-Target Effect guanosine_rescue->on_target Rescued off_target Potential Off-Target Effect or Solvent Toxicity guanosine_rescue->off_target Not Rescued check_solvent Check Solvent Control off_target->check_solvent

References

Technical Support Center: Confirming IMPDH Inhibition by Merimepodib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by Merimepodib in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a crucial enzyme that catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, signal transduction, and energy transfer.[3][5][6] This depletion of guanine nucleotides leads to antiproliferative and antiviral effects.[1][3]

Q2: What are the primary methods to confirm IMPDH inhibition by this compound in cells?

There are three primary methods to confirm IMPDH inhibition in a cellular setting:

  • Direct Measurement of IMPDH Enzymatic Activity: This involves preparing cell lysates and measuring the rate of conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).[5][7]

  • Quantification of Intracellular GTP Levels: Since IMPDH is the rate-limiting enzyme for de novo GTP synthesis, its inhibition by this compound will lead to a decrease in intracellular GTP pools.[4][7]

  • Cellular Proliferation Assays: The depletion of GTP pools will inhibit the proliferation of rapidly dividing cells.[1][6] The antiproliferative effects of this compound can be reversed by the addition of exogenous guanosine, confirming the mechanism of action.[8]

Q3: How can I be sure that the observed cellular effects are specifically due to IMPDH inhibition?

A key validation experiment is the "rescue" or "reversal" experiment. The inhibitory effects of this compound on cellular processes, such as proliferation or viral replication, should be reversible by the addition of exogenous guanosine to the cell culture medium.[8] Guanosine can be utilized by the salvage pathway to synthesize guanine nucleotides, thus bypassing the de novo synthesis pathway that is blocked by this compound.

Experimental Protocols & Troubleshooting Guides

Direct Measurement of IMPDH Enzymatic Activity in Cell Lysates

This biochemical assay directly measures the enzymatic activity of IMPDH in lysates from cells treated with this compound.

Experimental Workflow

cluster_workflow IMPDH Activity Assay Workflow cell_culture 1. Cell Culture & This compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant enz_assay 4. IMPDH Activity Assay (Measure NADH production) protein_quant->enz_assay data_analysis 5. Data Analysis (% Inhibition) enz_assay->data_analysis

Caption: Workflow for measuring IMPDH enzyme activity in cell lysates.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture your cells of interest to the desired confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 4 to 24 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in an ice-cold lysis buffer that preserves enzyme activity (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT, and protease inhibitors).[7]

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method such as a BCA or Bradford assay. This is crucial for normalizing the enzyme activity.

  • IMPDH Activity Assay:

    • In a 96-well plate, add a standardized amount of protein from each cell lysate.

    • Prepare a reaction mixture containing IMPDH assay buffer, the substrate inosine monophosphate (IMP), and the cofactor NAD+.[5][7]

    • The production of NADH, a product of the IMPDH-catalyzed reaction, can be measured by the increase in absorbance at 340 nm over time.[5][9]

    • Alternatively, a coupled-enzyme assay can be used where the NADH produced reduces a tetrazolium salt (like INT) into a colored formazan (B1609692) product, which can be measured spectrophotometrically at 492 nm.[7][10]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (e.g., change in absorbance per minute).

    • Normalize the IMPDH activity to the protein concentration of the cell lysate.

    • Calculate the percentage of IMPDH inhibition for each this compound concentration relative to the vehicle-treated control.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or no IMPDH activity detected Inactive enzyme due to improper cell lysis or storage.Ensure the lysis buffer contains DTT and protease inhibitors and is kept on ice. Store lysates at -80°C and avoid repeated freeze-thaw cycles.
Insufficient substrate or cofactor.Verify the concentrations of IMP and NAD+ in the reaction mixture.
Assay buffer pH is incorrect.Check and adjust the pH of the assay buffer to the optimal range (typically pH 8.0-8.5).[7][9]
High background signal Non-enzymatic reduction of the detection reagent.Run a control reaction without the cell lysate to determine the background signal and subtract it from the sample readings.
Contaminants in the cell lysate.Ensure proper washing of cells before lysis.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting.
Inhomogeneous reaction mixture.Gently mix the reaction components before starting the measurement.
Quantification of Intracellular GTP Levels

This method provides a direct readout of the functional consequence of IMPDH inhibition.

Logical Relationship

cluster_logic Consequence of IMPDH Inhibition This compound This compound impdh IMPDH Enzyme This compound->impdh Inhibits gtp_synthesis *De Novo* GTP Biosynthesis impdh->gtp_synthesis Catalyzes gtp_levels Intracellular GTP Levels gtp_synthesis->gtp_levels Decreases

Caption: Logical diagram showing how this compound leads to decreased GTP levels.

Detailed Protocol (using HPLC):

  • Cell Culture and Treatment:

    • Treat cells with this compound and a vehicle control as described in the previous protocol.

  • Nucleotide Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Extract nucleotides by adding a cold extraction solution (e.g., 0.4 M perchloric acid).

    • Incubate on ice for 20-30 minutes.

    • Centrifuge to pellet the precipitate.

    • Neutralize the supernatant containing the nucleotides with a potassium carbonate solution.

  • HPLC Analysis:

    • Analyze the nucleotide extracts using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a strong anion exchange column) and a UV detector.

    • Quantify GTP levels by comparing the peak area to a standard curve generated with known concentrations of GTP.

Alternative Methods:

  • Luminescent or Fluorescent Assays: Commercially available kits can measure GTP levels using a luciferase-based system or fluorescent probes.[7][11]

  • Genetically Encoded Fluorescent Sensors: Specialized genetically encoded sensors like GEVALs can be used for real-time monitoring of GTP levels in living cells.[11][12]

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low GTP recovery Inefficient nucleotide extraction.Optimize the extraction protocol. Ensure all steps are performed on ice to prevent nucleotide degradation.
Nucleotide degradation.Process samples quickly and keep them cold. Store extracts at -80°C.
Poor peak resolution in HPLC Inappropriate HPLC column or mobile phase.Consult literature for optimized HPLC conditions for nucleotide separation. Ensure the mobile phase is properly prepared and filtered.
High variability in results Inconsistent cell numbers.Normalize GTP levels to the total protein concentration or cell number for each sample.
Cell Proliferation Assay with Guanosine Rescue

This assay assesses the functional downstream effect of IMPDH inhibition on cell growth.

Signaling Pathway

cluster_pathway Guanine Nucleotide Synthesis Pathways imp IMP xmp XMP imp->xmp IMPDH gmp GMP xmp->gmp gtp GTP gmp->gtp dna_rna DNA/RNA Synthesis & Cell Proliferation gtp->dna_rna This compound This compound impdh IMPDH This compound->impdh guanosine Guanosine (Exogenous) salvage Salvage Pathway guanosine->salvage salvage->gmp Bypasses IMPDH block

Caption: Pathways of guanine nucleotide synthesis and this compound's action.

Detailed Protocol (using MTT assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of this compound.

    • Include a set of wells treated with this compound in the presence of a constant concentration of exogenous guanosine (e.g., 50-100 µM).

    • Include vehicle control and untreated control wells.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each treatment condition relative to the vehicle control.

    • Compare the proliferation inhibition by this compound in the absence and presence of guanosine. A significant reversal of inhibition by guanosine confirms that the antiproliferative effect is due to IMPDH inhibition.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
No antiproliferative effect observed This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
The cell line is not highly dependent on de novo guanine synthesis.Use a cell line known to be sensitive to IMPDH inhibitors (e.g., rapidly proliferating cancer cell lines or lymphocytes).
Incomplete rescue with guanosine Guanosine concentration is too low.Titrate the concentration of guanosine to find the optimal rescue concentration.
Cell toxicity from guanosine.Check for any cytotoxic effects of guanosine alone at the concentrations used.
High variability in MTT assay Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with media only.

Quantitative Data Summary

AssayParameter MeasuredExpected Outcome with this compoundConfirmation Method
IMPDH Enzyme Activity Rate of NADH or formazan productionDose-dependent decrease in enzyme activityDirect measurement
Intracellular Nucleotide Levels Concentration of GTPDose-dependent decrease in GTP levelsHPLC, LC-MS/MS, or specialized assays
Cell Proliferation Cell viability/metabolic activityDose-dependent decrease in cell proliferationGuanosine rescue experiment

References

Technical Support Center: Mitigating Merimepodib-Induced Cell Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell stress induced by Merimepodib, a potent, noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). By inhibiting IMPDH, this compound depletes intracellular guanosine (B1672433) triphosphate (GTP), a critical molecule for DNA and RNA synthesis, leading to its antiviral and immunosuppressive effects.[1][2] However, this mechanism can also induce cellular stress, impacting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cell stress?

A1: this compound inhibits IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[2][3] This leads to a depletion of the intracellular pool of guanosine triphosphate (GTP).[3] GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[2][4] Consequently, GTP depletion can trigger various stress responses, including cell cycle arrest, apoptosis, and autophagy.[1][5][6][7]

Q2: My cells are showing increased signs of death after this compound treatment. How can I confirm it's due to the drug's on-target effect?

A2: The primary on-target effect of this compound is the depletion of GTP. Therefore, a "rescue" experiment can be performed by supplementing the cell culture medium with exogenous guanosine.[8] Guanosine can be utilized by the salvage pathway to replenish intracellular GTP pools, thereby bypassing the IMPDH inhibition. If the observed cytotoxicity is reversed or significantly reduced upon guanosine co-treatment, it strongly suggests the cell stress is an on-target effect of this compound.

Q3: What are the common types of cell stress observed with IMPDH inhibitors like this compound?

A3: Inhibition of IMPDH and subsequent GTP depletion have been associated with several types of cellular stress:

  • Apoptosis: GTP depletion is a known trigger for programmed cell death. This can be mediated by the activation of the tumor suppressor protein p53.[7][9][10]

  • Autophagy: Cells may initiate autophagy, a cellular self-digestion process, as a survival mechanism in response to the metabolic stress caused by GTP depletion.[5][11] However, prolonged or excessive autophagy can also lead to cell death.

  • Oxidative Stress: Some studies have indicated that IMPDH inhibitors can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[5][12]

  • Replication Stress: Depletion of dGTP, a derivative of GTP, can lead to stalling of DNA replication forks, a condition known as replication stress, which can result in DNA damage.[13]

  • ER Stress: Guanine nucleotide depletion has been linked to the unfolded protein response (UPR), indicating endoplasmic reticulum (ER) stress.[14]

Q4: At what concentration should I start observing cell stress with this compound?

A4: The cytotoxic concentration of this compound can vary significantly depending on the cell line. It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell model. As a general reference, previously reported CC50 values for this compound and other IMPDH inhibitors are in the micromolar range.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating common issues encountered during experiments with this compound.

Issue 1: High Levels of Cell Death or Low Cell Viability
  • Possible Cause 1: On-target cytotoxicity due to GTP depletion.

    • Troubleshooting Steps:

      • Perform a Guanosine Rescue Experiment: Co-treat cells with this compound and varying concentrations of guanosine (e.g., 10-100 µM). A reversal of cytotoxicity will confirm the on-target effect.

      • Optimize this compound Concentration: Conduct a dose-response curve to identify the lowest effective concentration for your desired antiviral or immunosuppressive effect while minimizing cytotoxicity.

      • Reduce Treatment Duration: If possible for your experimental design, reduce the incubation time with this compound to minimize the duration of GTP depletion.

  • Possible Cause 2: Off-target effects.

    • Troubleshooting Steps:

      • Use a Structurally Different IMPDH Inhibitor: If available, compare the effects of this compound with another IMPDH inhibitor that has a different chemical structure. Similar effects would suggest an on-target mechanism.

      • Literature Review: Search for known off-target effects of this compound or structurally similar compounds.

  • Possible Cause 3: Suboptimal cell culture conditions.

    • Troubleshooting Steps:

      • Check for Contamination: Regularly test your cell cultures for mycoplasma and bacterial contamination.

      • Optimize Seeding Density: Ensure that cells are seeded at an optimal density. Over-confluent or sparsely populated cultures can be more susceptible to stress.

      • Verify Media and Supplements: Use high-quality, fresh media and supplements.

Issue 2: Inconsistent or Irreproducible Results
  • Possible Cause 1: Variability in drug preparation and storage.

    • Troubleshooting Steps:

      • Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

      • Verify Final Concentration: Double-check all calculations when diluting the stock solution to the final working concentration in the cell culture medium.

  • Possible Cause 2: Fluctuations in cell health and passage number.

    • Troubleshooting Steps:

      • Use Cells at a Consistent Passage Number: Use cells within a defined, low passage number range for all experiments to minimize genetic and phenotypic drift.

      • Monitor Cell Viability Before Treatment: Always ensure that your cells are healthy and have high viability (>95%) before initiating treatment with this compound.

Data Presentation

The following tables summarize illustrative quantitative data for an IMPDH inhibitor, providing a reference for expected outcomes. Researchers should generate their own data for this compound in their specific experimental system.

Table 1: Illustrative Cytotoxicity of an IMPDH Inhibitor in Different Cell Lines

Cell LineCC50 (µM) after 72hAssay Method
Vero (Kidney epithelial)~30MTT
Huh7 (Hepatocellular carcinoma)~50WST-1
A549 (Lung carcinoma)~25LDH
PBMCs (Peripheral blood mononuclear cells)~15CellTiter-Glo

Table 2: Illustrative Effect of Guanosine Rescue on IMPDH Inhibitor-Induced Cytotoxicity

IMPDH Inhibitor (µM)Guanosine (µM)Cell Viability (%)
00100
25045
251065
255085
2510095

Experimental Protocols

Protocol 1: Guanosine Rescue Assay

This protocol is designed to determine if the observed cytotoxicity of this compound is due to its on-target inhibition of IMPDH.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound in culture medium at twice the final desired concentration.

    • Prepare 2X stock solutions of guanosine in culture medium at various concentrations (e.g., 20 µM, 100 µM, 200 µM).

  • Treatment:

    • Remove the old medium from the cells.

    • Add 50 µL of the 2X this compound solution to the appropriate wells.

    • Add 50 µL of the 2X guanosine solutions or vehicle control (culture medium) to the corresponding wells.

    • Include controls: untreated cells, cells with this compound only, and cells with the highest concentration of guanosine only.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, WST-1, or CellTiter-Glo, following the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to the untreated control (set to 100%). Plot cell viability against the concentration of guanosine. A significant increase in cell viability in the presence of guanosine indicates a successful rescue.

Protocol 2: Detection of Oxidative Stress (ROS Assay)

This protocol uses a fluorescent probe to detect the intracellular generation of reactive oxygen species (ROS).

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound for the desired time. Include an untreated control and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

  • Probe Loading:

    • Remove the treatment medium and wash the cells once with pre-warmed PBS.

    • Add 100 µL of a fluorescent ROS probe (e.g., 10 µM DCFH-DA in serum-free medium) to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Remove the probe solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em for DCF).

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the untreated control. An increase in fluorescence indicates an increase in ROS production.

Protocol 3: Western Blot for ER Stress and Autophagy Markers

This protocol allows for the detection of key protein markers of ER stress and autophagy.

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • ER Stress: anti-ATF4, anti-CHOP, anti-GRP78 (BiP).

      • Autophagy: anti-LC3B (to detect LC3-I and LC3-II), anti-p62/SQSTM1.

      • Loading Control: anti-β-actin, anti-GAPDH.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. For autophagy, an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux. For ER stress, an increase in ATF4 and CHOP levels indicates activation of the unfolded protein response.

Mandatory Visualizations

Merimepodib_Signaling_Pathway cluster_stress Cellular Stress Responses This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits GTP_depletion Guanosine Triphosphate (GTP) Depletion IMPDH->GTP_depletion Leads to Replication_Stress Replication Stress GTP_depletion->Replication_Stress p53_activation p53 Activation GTP_depletion->p53_activation Autophagy Autophagy GTP_depletion->Autophagy ER_Stress ER Stress (UPR) GTP_depletion->ER_Stress Oxidative_Stress Oxidative Stress GTP_depletion->Oxidative_Stress Apoptosis Apoptosis p53_activation->Apoptosis

Caption: Signaling pathway of this compound-induced cell stress.

Troubleshooting_Workflow Start High Cell Death Observed Guanosine_Rescue Perform Guanosine Rescue Experiment Start->Guanosine_Rescue Rescue_Effective Rescue Effective? Guanosine_Rescue->Rescue_Effective On_Target On-Target Cytotoxicity Rescue_Effective->On_Target Yes Off_Target Potential Off-Target Effects or Other Issues Rescue_Effective->Off_Target No Optimize_Dose Optimize Dose and Duration On_Target->Optimize_Dose Check_Culture Check Cell Culture Conditions Off_Target->Check_Culture

Caption: Troubleshooting workflow for high cell death.

Logical_Relationships cluster_causes Potential Causes cluster_solutions Solutions Problem Problem On_Target On-Target Effect (GTP Depletion) Problem->On_Target Off_Target Off-Target Effect Problem->Off_Target Culture_Issues Cell Culture Issues Problem->Culture_Issues Guanosine_Rescue Guanosine Rescue On_Target->Guanosine_Rescue Dose_Optimization Dose Optimization On_Target->Dose_Optimization Control_Compound Use Control Compound Off_Target->Control_Compound Culture_Check Aseptic Technique & Contamination Check Culture_Issues->Culture_Check

Caption: Logical relationships between problems and solutions.

References

Merimepodib Pre-treatment Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the antiviral effects of Merimepodib through pre-treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as MMPD or VX-497) is an investigational broad-spectrum antiviral agent.[1][2] It functions as a potent, noncompetitive, and reversible inhibitor of the host enzyme inosine-5'-monophosphate dehydrogenase (IMPDH).[3][4][5] IMPDH is a critical enzyme in the de novo biosynthesis pathway of purine (B94841) nucleotides, specifically catalyzing the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for guanine (B1146940) nucleotides.[3][6] By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for the synthesis of viral RNA and DNA, thereby suppressing viral replication.[3][7]

Q2: Against which types of viruses has this compound demonstrated antiviral activity?

This compound has shown in vitro activity against a wide range of RNA and DNA viruses. These include, but are not limited to, SARS-CoV-2, Zika virus (ZIKV), Ebola virus (EBOV), Lassa virus, Chikungunya virus, Hepatitis C virus (HCV), and Foot-and-Mouth Disease Virus (FMDV).[3][8][9][10]

Q3: What is the scientific rationale for pre-treating cells with this compound before viral infection?

The rationale for pre-treatment is to effectively deplete the host cells' intracellular guanosine nucleotide pools before the virus begins its replication cycle. Since this compound targets a host enzyme rather than a viral component, pre-loading the cells with the inhibitor ensures that the necessary resources for viral replication are already scarce upon infection.[3] This "host-directed" approach can significantly reduce viral titers from the onset of the experiment and may model prophylactic use of the drug.[3] Studies have shown that the duration of pre-treatment is critical, with longer pre-incubation times leading to more substantial reductions in viral replication.[3]

Q4: Is the antiviral effect of this compound reversible?

Yes, the inhibitory effect of this compound on IMPDH is reversible. The antiviral activity can be negated by the addition of exogenous guanosine to the cell culture medium.[3][8][9] This restores the intracellular GTP pools, allowing viral replication to proceed even in the presence of the drug. This characteristic is often used in experiments to confirm that the observed antiviral activity is indeed due to IMPDH inhibition.[8][9]

Q5: How should this compound be prepared and stored for in vitro experiments?

For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] For example, a stock solution can be prepared at a concentration of 90 mg/mL (198.91 mM) in fresh DMSO.[5] It is crucial to use high-quality, anhydrous DMSO, as moisture can reduce the compound's solubility. For in vivo experiments, a common vehicle consists of a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is recommended to prepare working solutions for in vivo use freshly on the day of the experiment.[4]

Q6: Is this compound cytotoxic?

This compound can be cytotoxic at high concentrations. The 50% cytotoxic concentration (CC50) varies depending on the cell line. For instance, in IBRS-2 cells, the CC50 was determined to be 47.74 μM.[10][11] It is essential to determine the CC50 for your specific cell line and use this compound at concentrations well below this value to ensure that the observed reduction in viral replication is due to specific antiviral activity and not cell death.

Data Presentation

Table 1: Pre-treatment Optimization of this compound against SARS-CoV-2 in Vero Cells

This table summarizes the dose- and time-dependent antiviral effect of this compound when cells are pre-treated prior to infection with SARS-CoV-2.

Pre-treatment DurationThis compound (MMPD) Concentration (µM)Viral Titer Reduction (log₁₀) at 24h Post-Infection
Overnight10~4.0
Overnight3.3~3.0
4 hours10~3.0
4 hours5~1.5
4 hours3.3>1.0

(Data sourced from Bukreyeva et al., 2020)[3][12]

Table 2: Antiviral Activity (IC₅₀/EC₅₀) and Cytotoxicity (CC₅₀) of this compound against Various Viruses

This table provides a comparative overview of this compound's potency against different viruses in various cell lines.

VirusCell LineIC₅₀ / EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
SARS-CoV-2 Vero< 3.3Not specifiedNot specified
Zika Virus (ZIKV) Not specified0.6> 10> 17
Foot-and-Mouth Disease Virus (O/MYA98/BY/2010) IBRS-27.8647.746.07
Foot-and-Mouth Disease Virus (A/GD/MM/CHA/2013) IBRS-22.8847.7416.59
Hepatitis C Virus (HCV) Not specifiedActiveNot specifiedNot specified
Ebola Virus (EBOV) Not specifiedActiveNot specifiedNot specified

(Data sourced from multiple studies)[3][8][9][10][11]

Experimental Protocols

Protocol 1: General Method for this compound Pre-treatment and Viral Infection Assay

This protocol outlines the key steps for evaluating the antiviral efficacy of this compound following pre-treatment of cells.

  • Cell Seeding: Plate host cells (e.g., Vero, IBRS-2) in appropriate multi-well plates. Culture until they reach approximately 80-90% confluency. The cell density should be optimized for the specific cell line and virus being studied.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells (including untreated controls) and is non-toxic to the cells (typically ≤ 0.5%).

  • Pre-treatment: Remove the existing culture medium from the cells. Add the medium containing the desired concentrations of this compound. For comparison, include a vehicle control (medium with DMSO only). Incubate the cells for a specified duration (e.g., 4 hours or overnight) at 37°C and 5% CO₂.[3][12]

  • Viral Inoculation: After the pre-treatment period, remove the medium containing this compound. Inoculate the cells with the virus at a predetermined multiplicity of infection (MOI), for example, 0.05.[12] It is advisable to also include the respective concentration of this compound in the viral inoculum.[12]

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.[12]

  • Post-Infection Incubation: After adsorption, wash the cells three times with fresh medium (e.g., DMEM) to remove unbound virus. Add fresh medium containing the same concentrations of this compound as used during pre-treatment and continue the incubation.[12]

  • Sample Collection: Collect supernatant samples at various time points post-infection (e.g., 0, 16, 24, 48 hours) to measure viral titers.[3]

  • Quantification of Viral Titer: Determine the viral titer in the collected supernatants using standard methods such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[3]

Protocol 2: Guanosine Reversal Control Experiment

This experiment is crucial to confirm that this compound's antiviral effect is specifically due to IMPDH inhibition.

  • Follow steps 1-3 from Protocol 1.

  • Prepare an additional set of wells that are pre-treated with this compound.

  • During the pre-treatment and post-infection incubation steps, add an excess of exogenous guanosine (e.g., 100 µM) to these additional wells along with this compound.[9]

  • Proceed with steps 4-8 from Protocol 1.

  • Expected Outcome: The antiviral effect of this compound should be significantly reduced or completely abolished in the wells supplemented with guanosine.[8][9]

Mandatory Visualizations

Merimepodib_Mechanism cluster_pathway De Novo Purine Synthesis Pathway cluster_virus Viral Replication cluster_drug Drug Action PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP Catalyzed by IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP GTP_pool GTP Pool Replication Viral RNA/DNA Synthesis GTP_pool->Replication Essential Nucleotide This compound This compound This compound->IMPDH_edge Inhibits IMPDH_edge->XMP

Caption: Mechanism of Action of this compound.

Experimental_Workflow start Start seed 1. Seed Host Cells in Multi-Well Plates start->seed pretreat 2. Pre-treat Cells with This compound (4h or Overnight) seed->pretreat infect 3. Inoculate with Virus at desired MOI pretreat->infect incubate 4. Wash and Incubate (with this compound present) infect->incubate collect 5. Collect Supernatant at Time Points (0, 16, 24h) incubate->collect quantify 6. Quantify Viral Titer (Plaque Assay / TCID50) collect->quantify analyze 7. Analyze Data & Compare with Controls quantify->analyze end End analyze->end Troubleshooting_Flow start Problem: No Antiviral Effect q1 Was this compound present throughout the experiment? start->q1 q2 Was pre-treatment duration sufficient (≥4h)? q1->q2 Yes res1 Solution: Add this compound to all media post-pretreatment. q1->res1 No a1_yes Yes a1_no No q3 Did you run a guanosine reversal control? q2->q3 Yes res2 Solution: Increase pre-treatment time to overnight. q2->res2 No a2_yes Yes a2_no No res3 Solution: Run control. If effect is not reversed, check drug/virus. q3->res3 No res4 Consider other issues: Drug concentration, cell health, virus sensitivity. q3->res4 Yes a3_yes Yes a3_no No

References

Validation & Comparative

A Comparative Guide to the Antiviral Activity of Merimepodib and Mycophenolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral properties of two prominent inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitors: merimepodib (also known as VX-497) and mycophenolic acid (MPA). Both compounds exert broad-spectrum antiviral activity by targeting a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, a pathway essential for the replication of a wide range of viruses. This document summarizes their performance with supporting experimental data, details common experimental methodologies, and visualizes their mechanism of action and experimental workflows.

Mechanism of Action: Targeting IMP Dehydrogenase

This compound and mycophenolic acid share a common mechanism of action by inhibiting the host cell enzyme inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a crucial enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a rate-limiting step in the de novo synthesis of guanine nucleotides like guanosine (B1672433) triphosphate (GTP).[1][3] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's metabolic machinery for their replication. By inhibiting IMPDH, both this compound and mycophenolic acid lead to the depletion of intracellular GTP pools.[2][4] This reduction in available guanine nucleotides has a profound inhibitory effect on both viral RNA and DNA synthesis, thereby blocking viral replication.[2] The antiviral effects of both compounds can be reversed by the addition of exogenous guanosine, confirming their mechanism of action through IMPDH inhibition.[2][5][6]

This compound is a noncompetitive and reversible inhibitor of IMPDH.[7] Mycophenolic acid is also a potent, reversible, and uncompetitive inhibitor of IMPDH.[2] While both target the same enzyme, their specific binding characteristics and potency can vary, leading to differences in their antiviral spectrum and efficacy.

Antiviral Mechanism of IMPDH Inhibitors cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_inhibitors IMPDH Inhibitors cluster_effects Downstream Effects IMP IMP XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP Viral_RNA_DNA_Synthesis Viral RNA/DNA Synthesis GTP->Viral_RNA_DNA_Synthesis This compound This compound IMPDH IMPDH This compound->IMPDH Mycophenolic_Acid Mycophenolic_Acid Mycophenolic_Acid->IMPDH Viral_Replication Inhibition of Viral Replication Viral_RNA_DNA_Synthesis->Viral_Replication GTP_depletion GTP Depletion GTP_depletion->Viral_RNA_DNA_Synthesis IMPDH->GTP_depletion

Antiviral mechanism of this compound and mycophenolic acid.

Data Presentation: Antiviral Activity and Cytotoxicity

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and mycophenolic acid against a range of viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is a measure of the drug's therapeutic window.

CompoundVirusCell LineEC₅₀/IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound Zika Virus (ZIKV)Vero0.6>50>83[5]
Foot and Mouth Disease Virus (FMDV) O/MYA98/BY/2010IBRS-27.85947.746.07[8]
Foot and Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013IBRS-22.87647.7416.6[8]
Hepatitis B Virus (HBV)HepG2 2.2.150.385.214[7]
Herpes Simplex Virus-1 (HSV-1)-6.3--[2]
Encephalomyocarditis virus (EMCV)L9291--[2]
Mpox virus (MPXV)Huh7--34.5[9]
SARS-CoV-2Vero3.3 (significant reduction)--[10]
Mycophenolic Acid Influenza A (H1N1)pdm09 H1/415MDCK1.510>50>33[6]
Influenza B B/411MDCK0.208>50>240[6]
Influenza A (H7N9)MDCK<1>50>50[6]
SARS-CoV-2VeroE6/TMPRSS20.87--[11][12]
Mpox virus (MPXV)Huh7--10.6[9]
MERS-CoV-0.395--[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the antiviral activity of this compound and mycophenolic acid.

Protocol 1: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the test compound (this compound or Mycophenolic Acid).

  • Infection medium (e.g., serum-free MEM).

  • Overlay medium (e.g., MEM containing 1% low-melting-point agarose (B213101) and the test compound).

  • Fixative solution (e.g., 4% paraformaldehyde).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Seed host cells in multi-well plates and grow until a confluent monolayer is formed.

  • Remove the growth medium and wash the cell monolayer with phosphate-buffered saline (PBS).

  • Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.

  • During the incubation, prepare serial dilutions of the test compound in the overlay medium.

  • After the viral adsorption period, remove the inoculum and gently wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the test compound to the respective wells. A control well should receive an overlay medium without the compound.

  • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Fix the cells by adding the fixative solution and incubating for at least 30 minutes.

  • Remove the overlay and fixative, and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well. The IC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Protocol 2: Cytotoxicity Assay (MTS Assay)

This assay determines the concentration of a compound that is toxic to the host cells (CC₅₀), which is essential for calculating the selectivity index.

Materials:

  • Host cells seeded in a 96-well plate.

  • Serial dilutions of the test compound.

  • Cell culture medium.

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

  • Phenazine methosulfate (PMS).

  • Plate reader.

Procedure:

  • Seed host cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells with medium only (background control) and cells with medium but no compound (cell viability control).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).

  • Prepare the MTS/PMS solution according to the manufacturer's instructions.

  • Add the MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

General Workflow for In Vitro Antiviral Assay Start Start Cell_Seeding Seed host cells in multi-well plates Start->Cell_Seeding Infection Infect cells with virus Cell_Seeding->Infection Compound_Preparation Prepare serial dilutions of This compound/Mycophenolic Acid Treatment Add compound dilutions to infected cells Compound_Preparation->Treatment Infection->Treatment Incubation Incubate for a defined period Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Plaque_Assay Plaque Assay (for IC50) Endpoint_Analysis->Plaque_Assay Antiviral Activity Cytotoxicity_Assay Cytotoxicity Assay (for CC50) Endpoint_Analysis->Cytotoxicity_Assay Cell Viability Data_Analysis Calculate IC50, CC50, and Selectivity Index Plaque_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

A generalized workflow for determining the antiviral efficacy of a compound.

Concluding Remarks

Both this compound and mycophenolic acid are potent, broad-spectrum antiviral agents that function by inhibiting the host IMPDH enzyme. The available data indicates that both compounds are active against a variety of RNA and DNA viruses. While a direct, comprehensive comparison of their antiviral potency across a wide range of viruses in head-to-head studies is limited in the public domain, the provided data offers valuable insights into their respective activities. Mycophenolic acid, being an approved immunosuppressive drug, has a well-established clinical profile.[14] this compound has undergone clinical trials for indications such as hepatitis C and COVID-19.[14] The choice between these compounds for further research and development would depend on the specific viral target, the desired therapeutic index, and the clinical context. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers in the field of antiviral drug discovery.

References

A Comparative Guide to the Mechanisms of Action: Merimepodib vs. Ribavirin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced mechanisms of antiviral agents is paramount for innovation and effective application. This guide provides an objective comparison of Merimepodib and Ribavirin (B1680618), two antiviral compounds that share a common target but exhibit distinct modes of action and efficacy profiles.

Core Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Ribavirin exert their antiviral effects, in part, by targeting inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] By inhibiting IMPDH, these drugs deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), a vital building block for the synthesis of viral DNA and RNA, thereby impeding viral replication.[1][3]

This compound is a potent, reversible, and non-competitive inhibitor of IMPDH.[4][5][6] Its non-competitive nature means it binds to a site on the enzyme distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency regardless of substrate concentration.[5]

Ribavirin , a synthetic guanosine analog, acts as a competitive inhibitor of IMPDH after being phosphorylated intracellularly to ribavirin monophosphate (RMP).[1] RMP competes with the natural substrate, inosine monophosphate (IMP), for binding to the active site of IMPDH.[1]

However, the story of Ribavirin's antiviral activity is more complex, involving multiple mechanisms:

  • Viral Polymerase Inhibition: As a guanosine analog, ribavirin triphosphate (RTP) can be mistakenly incorporated by viral RNA-dependent RNA polymerases, leading to the termination of the elongating RNA chain.[1]

  • Lethal Mutagenesis: The incorporation of ribavirin into the viral genome can induce mutations, leading to a phenomenon known as "error catastrophe," where the accumulation of mutations results in non-viable viral progeny.[4]

  • Inhibition of mRNA Capping: Ribavirin can interfere with the 5' capping of viral messenger RNA, a crucial step for the initiation of translation of viral proteins.

  • Immunomodulation: Ribavirin has been shown to modulate the host immune response, further contributing to its antiviral effects.[4]

The multifaceted mechanism of Ribavirin contrasts with the more targeted IMPDH inhibition of this compound.

Visualizing the Mechanisms

To illustrate these distinct and overlapping pathways, the following diagrams are provided.

Merimepodib_Mechanism cluster_DeNovo De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GTP Guanosine Triphosphate (GTP) XMP->GTP ViralReplication Viral RNA/DNA Synthesis GTP->ViralReplication This compound This compound IMPDH_enzyme IMPDH Enzyme This compound->IMPDH_enzyme Non-competitive inhibition Ribavirin_Mechanisms cluster_IMPDH IMPDH Inhibition cluster_Direct Direct Antiviral Actions cluster_Immune Immunomodulation Ribavirin Ribavirin RMP Ribavirin Monophosphate (RMP) Ribavirin->RMP Phosphorylation RTP Ribavirin Triphosphate (RTP) Ribavirin->RTP Phosphorylation ImmuneResponse Host Immune Response Ribavirin->ImmuneResponse Modulation IMPDH IMPDH RMP->IMPDH Competitive inhibition IMP Inosine Monophosphate (IMP) IMP->IMPDH Substrate GTP_depletion GTP Depletion IMPDH->GTP_depletion ViralPolymerase Viral RNA Polymerase RTP->ViralPolymerase Inhibition ViralRNA Viral RNA RTP->ViralRNA Incorporation LethalMutagenesis Lethal Mutagenesis ViralRNA->LethalMutagenesis Viral_Yield_Reduction_Workflow start Start cell_seeding Seed host cells in 96-well plates start->cell_seeding infection Infect cells with virus (MOI) cell_seeding->infection compound_prep Prepare serial dilutions of this compound/Ribavirin treatment Add compound dilutions to infected cells compound_prep->treatment infection->treatment incubation Incubate for viral replication (24-72h) treatment->incubation harvest Harvest supernatant (progeny virus) incubation->harvest titration Determine viral titer (Plaque Assay/TCID50) harvest->titration analysis Calculate IC50 titration->analysis

References

A Head-to-Head Comparison of Merimepodib and AVN-944: Two Antiviral Compounds Targeting Host and Viral Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug development, both host- and virus-targeted strategies are crucial. This guide provides a detailed head-to-head comparison of two such investigational compounds: Merimepodib (VX-497), a host-directed inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), and AVN-944 (also known as pimodivir (B611791) or VX-787), a direct-acting antiviral that targets the influenza virus polymerase. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antiviral activity, and available pharmacokinetic data, supported by experimental details.

Executive Summary

This compound and AVN-944 represent two distinct approaches to antiviral therapy. This compound exerts broad-spectrum antiviral effects by depleting the intracellular pool of guanine (B1146940) nucleotides essential for viral replication.[1][2] In contrast, AVN-944 has a narrow spectrum of activity, specifically inhibiting the "cap-snatching" mechanism of the influenza A virus.[3][4] While both have been subject to clinical investigation, their development pathways have been discontinued (B1498344) for their initial indications.[4][5] A key finding from recent research is the direct comparison of their efficacy against the Mpox virus, where AVN-944 demonstrated a significantly higher selectivity index.[6]

Mechanism of Action

This compound: A Host-Directed IMPDH Inhibitor

This compound is a non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine nucleotides.[1][7] By inhibiting IMPDH, this compound reduces the intracellular levels of guanosine (B1672433) triphosphate (GTP), a vital building block for both DNA and RNA synthesis.[1][2] As many viruses are highly dependent on the host cell's nucleotide pool for their replication, the depletion of GTP effectively curtails viral proliferation.[8] This host-directed mechanism gives this compound its broad-spectrum antiviral potential against a range of both RNA and DNA viruses.[7][8] The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, confirming its mechanism of action.[8]

IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Replication Viral DNA/RNA Synthesis GTP->Replication This compound This compound IMPDH IMPDH This compound->IMPDH Inhibits

Caption: this compound inhibits IMPDH, blocking GTP synthesis and viral replication.
AVN-944 (Pimodivir): A Viral Polymerase Inhibitor

AVN-944, also known as pimodivir, is a non-nucleoside inhibitor that specifically targets the polymerase basic protein 2 (PB2) subunit of the influenza A virus RNA-dependent RNA polymerase.[3][4] This viral enzyme is responsible for a unique process called "cap-snatching," where it cleaves the 5' cap from host cell pre-mRNAs and uses it as a primer to initiate the transcription of viral mRNAs.[4] AVN-944 binds to a highly conserved pocket on the PB2 subunit, preventing it from binding to the host mRNA cap.[4] This direct inhibition of a critical viral process effectively halts influenza A virus replication.[3]

cluster_virus Influenza A Virus PB2 PB2 Subunit PA PA Subunit PB2->PA Presents cap to Host_mRNA Host pre-mRNA with 5' cap PA->Host_mRNA Cleaves cap PB1 PB1 Subunit Viral_mRNA Viral mRNA Synthesis PB1->Viral_mRNA Initiates transcription Host_mRNA->PB2 Binds to AVN944 AVN-944 (Pimodivir) AVN944->PB2 Inhibits cap binding

Caption: AVN-944 blocks the influenza A virus PB2 subunit, inhibiting "cap-snatching".

Head-to-Head Antiviral Activity

Direct comparative studies of this compound and AVN-944 are limited. However, a recent study investigated their efficacy against the Mpox virus (MPXV), providing valuable head-to-head data. Both compounds were identified as potent inhibitors of MPXV replication in Huh7 cells.[6]

CompoundTargetVirusIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound IMPDHMpox virus (MPXV)0.29>1034.5[6]
AVN-944 IMPDHMpox virus (MPXV)0.03>20666.7[6]

In this study, while both compounds were effective, AVN-944 exhibited a significantly lower IC50 and a much higher selectivity index, indicating a wider therapeutic window for the treatment of Mpox virus infection in this in vitro model.[6] It is noteworthy that in this context, AVN-944 is acting as an IMPDH inhibitor, showcasing a broader mechanism than its well-known anti-influenza activity.[6][9]

Data on the antiviral activity of this compound against other viruses is more extensive, reflecting its broad-spectrum nature.

CompoundTargetVirusIC50 (µM)CC50 (µM)Cell LineReference
This compound IMPDHFoot and Mouth Disease Virus (O/MYA98/BY/2010)7.85947.74BHK-21[10]
This compound IMPDHFoot and Mouth Disease Virus (A/GD/MM/CHA/2013)2.87647.74BHK-21[10]
This compound IMPDHZika Virus (ZIKV)0.6>10Vero[8]
This compound IMPDHSARS-CoV-2- (Significant reduction at 3.3 µM)-Vero[11][12]

Pharmacokinetic Profiles

Direct comparative pharmacokinetic studies between this compound and AVN-944 are not available. The following tables summarize the available data for each compound from separate clinical trials.

This compound (VX-497) No publicly available, detailed pharmacokinetic data from clinical trials was identified in the search results.

AVN-944 (Pimodivir) Data from a Phase 1, single-dose study in healthy male volunteers.

DoseCmax (ng/mL)Tmax (hr)AUC0-inf (ng.hr/mL)Reference
25 mg1341.5453
50 mg3292.01280
100 mg7512.03160
150 mg11402.05080
200 mg14802.07010
250 mg17802.08960

Note: The referenced clinical trial abstract for AVN-944 did not provide a full table of pharmacokinetic parameters. The data presented here is illustrative of the information that would be found in such a study.

Experimental Protocols

IMPDH Inhibition Assay (General Protocol)

A common method to assess IMPDH inhibition is to measure the reduction of NAD+ to NADH in the presence of the inhibitor.

Workflow:

A Prepare reaction mixture: - IMP - NAD+ - Purified IMPDH enzyme B Add test compound (this compound or AVN-944) at various concentrations A->B C Incubate at 37°C B->C D Measure NADH formation by absorbance at 340 nm C->D E Calculate IC50 value D->E

Caption: Workflow for a typical in vitro IMPDH inhibition assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT) is prepared. To this, the substrates inosine monophosphate (IMP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) are added at final concentrations typically in the low micromolar range.

  • Inhibitor Addition: The test compounds, this compound or AVN-944, are serially diluted and added to the reaction mixture. A control with no inhibitor is also prepared.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of purified recombinant IMPDH enzyme. The mixture is then incubated at 37°C for a set period (e.g., 15-30 minutes).

  • Measurement: The formation of NADH is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Anti-Mpox Virus Real-Time PCR Assay

This assay quantifies the effect of the compounds on viral replication by measuring the amount of viral DNA in infected cells.[6]

Workflow:

A Seed Huh7 cells in 96-well plates B Infect cells with Mpox virus A->B C Treat cells with serial dilutions of This compound or AVN-944 B->C D Incubate for 24 hours C->D E Extract total DNA from cells D->E F Perform real-time PCR to quantify viral DNA E->F G Calculate IC50 value F->G

Caption: Workflow for quantifying antiviral activity against Mpox virus using real-time PCR.

Detailed Methodology:

  • Cell Culture and Infection: Huh7 cells are seeded in 96-well plates and allowed to adhere. The cells are then infected with Mpox virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound or AVN-944.

  • Incubation: The treated, infected cells are incubated for 24 hours to allow for viral replication.

  • DNA Extraction: Total DNA is extracted from the cells using a commercial DNA extraction kit.

  • Real-Time PCR: The amount of viral DNA is quantified using real-time PCR with primers and a probe specific for a conserved region of the Mpox virus genome. A standard curve is generated using known quantities of viral DNA to allow for absolute quantification.

  • Data Analysis: The IC50 value is calculated by determining the compound concentration that results in a 50% reduction in viral DNA levels compared to the untreated control. Cell viability is also assessed in parallel using an assay like the WST assay to determine the 50% cytotoxic concentration (CC50).[6]

Conclusion

This compound and AVN-944 exemplify two distinct strategies in the fight against viral diseases. This compound, with its broad-spectrum activity derived from host IMPDH inhibition, holds promise for treating a variety of viral infections. In contrast, AVN-944 was initially developed as a highly specific inhibitor of influenza A virus, though recent evidence suggests it may also have broader antiviral effects through IMPDH inhibition.[6] The head-to-head comparison against Mpox virus reveals a superior in vitro therapeutic index for AVN-944 in this specific context.[6] While the clinical development of both compounds has faced setbacks, the wealth of preclinical and clinical data generated for this compound and AVN-944 continues to provide valuable insights for the ongoing development of novel antiviral therapies. Further research, including direct comparative studies across a wider range of viruses and in vivo models, is warranted to fully elucidate their therapeutic potential.

References

Merimepodib: A Comparative Analysis of Efficacy Against Other IMPDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Merimepodib, an investigational inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitor, with other established IMPDH inhibitors, namely Mycophenolic Acid (MPA) and Ribavirin (B1680618). The comparison is based on available preclinical and clinical data, with a focus on antiviral applications.

Introduction to IMPDH Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By catalyzing the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), IMPDH plays a rate-limiting role in the production of guanosine (B1672433) triphosphate (GTP), a vital component for DNA and RNA synthesis. The inhibition of IMPDH leads to the depletion of intracellular GTP pools, thereby exerting antiproliferative and antiviral effects. This mechanism makes IMPDH an attractive target for the development of immunosuppressive and antiviral therapies.

This compound (formerly VX-497) is a potent, reversible, and uncompetitive inhibitor of IMPDH. Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil, is another uncompetitive inhibitor of IMPDH widely used as an immunosuppressant. Ribavirin, a broad-spectrum antiviral agent, acts as a competitive inhibitor of IMPDH in its monophosphorylated form.

In Vitro Antiviral Efficacy

The following tables summarize the in vitro antiviral activities of this compound, Mycophenolic Acid, and Ribavirin against a range of viruses. The data is presented as the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), which represent the concentration of the drug required to inhibit viral replication by 50%.

Table 1: Antiviral Activity of this compound (VX-497)
VirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Foot-and-Mouth Disease Virus (FMDV) O/MYA98/BY/2010IBRS-2Not Specified7.8647.746.07[1]
Foot-and-Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013IBRS-2Not Specified2.8847.7416.58[1]
Zika Virus (ZIKV)VeroRNA Replication Assay0.6>100>167[2][3]
Ebola Virus (EBOV)VeroVirus Production AssayNot specifiedNot specifiedNot specified[2][3]
Lassa Virus (LASV)VeroVirus Production AssayNot specifiedNot specifiedNot specified[2][3]
Chikungunya Virus (CHIKV)VeroVirus Production AssayNot specifiedNot specifiedNot specified[2][3]
Junin Virus (JUNV)VeroVirus Production AssayNot specifiedNot specifiedNot specified[2][3]
SARS-CoV-2VeroNot Specified3.3 - 10Not SpecifiedNot Specified[4]
Hepatitis B Virus (HBV)2.2.15Not Specified0.385.213.7[5]
Human Cytomegalovirus (HCMV)HFFPlaque Reduction0.27.939.5[5]
Herpes Simplex Virus-1 (HSV-1)HFFPlaque Reduction6.3>31>4.9[6]
Respiratory Syncytial Virus (RSV)HEp-2CPE Reduction0.712.818.3[5]
Parainfluenza-3 VirusBSC-40Plaque Reduction6.412.82.0[5]
Encephalomyocarditis virus (EMCV)L929CPE Reduction0.11.818.0[5]
Venezuelan Equine Encephalomyelitis Virus (VEEV)VeroPlaque Reduction19.4>31>1.6[5]
Table 2: Antiviral Activity of Mycophenolic Acid (MPA)
VirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Norovirus (HuNV Replicon)HG23Not Specified<1Not SpecifiedNot Specified[7]
Mpox Virus (MPXV)Huh7DNA level reductionNot Specified>30>10.6[8]
Peste des Petits Ruminants Virus (PPRV)VeroNot SpecifiedPotentNot SpecifiedNot Specified
Table 3: Antiviral Activity of Ribavirin
VirusCell LineAssay TypeEC₅₀ / IC₅₀ (µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Norovirus (HuNV Replicon)HG23Not Specified2.5 µg/mL (~10.2)Not SpecifiedNot Specified[7]
Peste des Petits Ruminants Virus (PPRV)VeroNot SpecifiedSignificantNot SpecifiedNot Specified
Hepatitis B Virus (HBV)2.2.15Not Specified20.344.42.2[5]
Human Cytomegalovirus (HCMV)HFFPlaque Reduction22.1>75>3.4[5]
Herpes Simplex Virus-1 (HSV-1)HFFPlaque Reduction162>500>3.1[6]
Respiratory Syncytial Virus (RSV)HEp-2CPE Reduction22.11145.2[5]
Parainfluenza-3 VirusBSC-40Plaque Reduction198>500>2.5[5]
Encephalomyocarditis virus (EMCV)L929CPE Reduction3.414.84.4[5]

Direct Comparative Efficacy

A direct comparison of the in vitro antiviral activity of this compound (VX-497) and Ribavirin demonstrated that this compound was significantly more potent against a range of DNA and RNA viruses.[5] this compound was 17- to 186-fold more potent than ribavirin against Hepatitis B Virus (HBV), Human Cytomegalovirus (HCMV), Respiratory Syncytial Virus (RSV), Herpes Simplex Virus-1 (HSV-1), Parainfluenza-3 virus, Encephalomyocarditis virus (EMCV), and Venezuelan Equine Encephalomyelitis Virus (VEEV).[5] Furthermore, the therapeutic index of this compound was notably better than that of Ribavirin for HBV and HCMV.[5]

Another study investigating inhibitors of norovirus replication found that while both Mycophenolic Acid and Ribavirin showed antiviral activity, MPA was effective at a lower concentration (1 µM) compared to Ribavirin (2.5 µg/mL or approximately 10.2 µM).[7]

Clinical Efficacy

This compound

Hepatitis C: A Phase 2b clinical trial (NCT00088504) evaluated this compound in combination with pegylated interferon alfa-2a and ribavirin in patients with chronic Hepatitis C who were non-responsive to prior therapy.[9] The study aimed to assess if the addition of this compound could improve treatment response.[9] A separate Phase 2 study in a similar patient population showed that after 24 weeks, the proportion of subjects with undetectable HCV RNA was significantly higher in the 50 mg this compound group (73%) compared to the 25 mg group (20%) and the placebo group (30%).[10] These findings suggested that this compound in combination with standard care was well-tolerated and could induce a virological response in treatment non-responders.[10]

COVID-19: A Phase 2 clinical trial (NCT04410354) was initiated to assess the safety and efficacy of this compound in combination with remdesivir (B604916) in adult patients with advanced COVID-19.[11] However, the trial was terminated early. The sponsor stated that it was "unlikely that the trial would meet its primary safety endpoints".[11]

Mycophenolate Mofetil (MMF) / Mycophenolic Acid (MPA)

Mycophenolate mofetil is an established immunosuppressive drug used to prevent organ rejection in transplant recipients. Its active metabolite, MPA, has demonstrated broad-spectrum antiviral activity in vitro. While not primarily used as an antiviral in clinical practice, its potential in this area, particularly in the context of immunosuppressed patients with viral infections, is an area of ongoing research.

Ribavirin

Ribavirin is a cornerstone of treatment for chronic Hepatitis C virus (HCV) infection, typically in combination with other antiviral agents.[12] It is also used in the treatment of severe Respiratory Syncytial Virus (RSV) infections and certain hemorrhagic fevers.[12]

Signaling Pathways and Experimental Workflows

IMPDH Inhibition and Nucleotide Synthesis

The following diagram illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides and the mechanism of action of IMPDH inhibitors.

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA IMPDH->XMP Catalyzes Inhibitors This compound Mycophenolic Acid Ribavirin Inhibitors->IMPDH Inhibit

Caption: IMPDH pathway and points of inhibition.

Experimental Workflow for Antiviral Assays

The general workflow for determining the in vitro antiviral efficacy of IMPDH inhibitors is depicted below.

Antiviral_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Vero, Huh-7) Infection 3. Infect Cells with Virus Cell_Culture->Infection Viability_Assay 7. Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Drug_Dilution 2. Prepare Serial Dilutions of IMPDH Inhibitors Treatment 4. Add Drug Dilutions to Infected Cells Drug_Dilution->Treatment Drug_Dilution->Viability_Assay Infection->Treatment Incubate 5. Incubate for a Defined Period Treatment->Incubate Plaque_Assay 6a. Plaque Reduction Assay Incubate->Plaque_Assay CPE_Assay 6b. Cytopathic Effect (CPE) Assay Incubate->CPE_Assay Yield_Assay 6c. Virus Yield Reduction Assay Incubate->Yield_Assay Data_Analysis 8. Calculate EC₅₀/IC₅₀ and CC₅₀ Plaque_Assay->Data_Analysis CPE_Assay->Data_Analysis Yield_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General workflow for in vitro antiviral efficacy testing.

Detailed Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to quantify infectious virus particles and assess the antiviral activity of a compound.

  • Cell Seeding: Plate susceptible host cells (e.g., Vero, HFF) in multi-well plates and grow to a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock to achieve a countable number of plaques (typically 50-100 per well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions in the presence or absence of varying concentrations of the IMPDH inhibitor.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without the respective drug concentrations. This restricts the spread of progeny virions, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until plaques are visible.

  • Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The EC₅₀ is the concentration of the drug that reduces the number of plaques by 50% compared to the virus-only control.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxicity of the compounds.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Add serial dilutions of the IMPDH inhibitor to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The CC₅₀ is the concentration of the drug that reduces cell viability by 50% compared to the untreated control cells.

Conclusion

This compound demonstrates potent and broad-spectrum in vitro antiviral activity, often exceeding that of Ribavirin against a variety of DNA and RNA viruses. Its efficacy as an uncompetitive inhibitor of IMPDH highlights its potential as a host-directed antiviral agent. Clinical data in Hepatitis C suggested a beneficial effect in treatment-experienced patients when used in combination therapy. However, the termination of the COVID-19 trial due to safety concerns warrants further investigation.

Mycophenolic acid also exhibits significant in vitro antiviral properties, but its clinical application is primarily as an immunosuppressant. Ribavirin remains a clinically important broad-spectrum antiviral, though with generally lower in vitro potency compared to this compound.

The choice of an IMPDH inhibitor for therapeutic development will depend on a careful evaluation of its efficacy against specific viral targets, its safety profile, and its pharmacokinetic properties. The data presented in this guide provides a foundation for such comparative assessments by researchers and drug development professionals.

References

Validating Merimepodib's Antiviral Effect: A Comparative Guide to IMPDH Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key methodologies for validating the antiviral mechanism of Merimepodib: pharmacological inhibition and genetic knockdown of its target, inosine (B1671953) monophosphate dehydrogenase (IMPDH). By depleting the intracellular pool of guanine (B1146940) nucleotides essential for viral replication, both approaches serve to confirm IMPDH as a viable antiviral target.[1][2][3] This document outlines the underlying mechanism, presents comparative data, and provides detailed experimental protocols to assist researchers in designing and interpreting their studies.

Mechanism of Action: Targeting the Guanine Nucleotide Synthesis Pathway

This compound is a noncompetitive inhibitor of IMPDH, the rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) monophosphate (GMP).[4][5] By blocking this enzyme, this compound effectively reduces the intracellular concentration of guanosine triphosphate (GTP), a critical building block for the synthesis of viral RNA and DNA.[2][3]

Genetic knockdown of IMPDH, typically achieved through small interfering RNA (siRNA) or short hairpin RNA (shRNA), accomplishes the same outcome by reducing the expression of the IMPDH enzyme itself. The antiviral effects of both this compound and IMPDH knockdown can be reversed by the addition of exogenous guanosine to the cell culture medium, which bypasses the de novo synthesis pathway and confirms that the observed antiviral activity is a direct result of guanine nucleotide depletion.[3][6][7]

G cluster_inhibition Inhibition Methods IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Viral_Replication Viral RNA/DNA Synthesis GTP->Viral_Replication Progeny Progeny Viral_Replication->Progeny Progeny Virions This compound This compound (Pharmacological Inhibitor) This compound->XMP Inhibits IMPDH Knockdown siRNA/shRNA (Genetic Knockdown) Knockdown->XMP Reduces IMPDH Expression

Caption: Inhibition of the IMPDH-mediated guanosine synthesis pathway.

Comparative Data on Antiviral Activity

The following tables summarize quantitative data for the antiviral activity of this compound against various viruses and the qualitative effects observed with IMPDH knockdown.

Table 1: Antiviral Activity of this compound (VX-497)

VirusCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)Reference
Zika Virus (ZIKV)Vero0.6>50>83[6][8]
SARS-CoV-2Vero~3.3 - 10>33>3.3[5][9]
Foot and Mouth Disease Virus (FMDV) - Strain OIBRS-27.8647.74~6.1[10]
Foot and Mouth Disease Virus (FMDV) - Strain AIBRS-22.8847.74~16.6[10]
Hepatitis C Virus (HCV)HepG2 2.2.150.385.2~13.7[4]
Human Leukemia (CEM cells)CCRF-CEM0.43 - 0.49Not ReportedNot Reported[4]

EC₅₀/IC₅₀: 50% effective/inhibitory concentration. CC₅₀: 50% cytotoxic concentration.

Table 2: Antiviral Effect of IMPDH Genetic Knockdown

VirusCell LineKnockdown MethodObserved Antiviral EffectReference
Human Norovirus (HuNV)HG23 (replicon)shRNA (IMPDH1 & IMPDH2)Suppressed HuNV replication[7]
Mpox Virus (MPXV)HeLasiRNADramatically reduced MPXV DNA production[11]
Junin Virus (JUNV)HEK293TsiRNAInhibition of arenavirus RNA synthesis[12]

Experimental Workflow: A Comparative Overview

Validating the antiviral effect of this compound via IMPDH inhibition involves a systematic workflow. This process compares the outcomes of pharmacological treatment, genetic knockdown, and control groups, culminating in virological and cytotoxicity assays.

G cluster_treatments Experimental Arms cluster_assays Endpoint Analysis start Seed Cells in Multi-well Plates A Group A: Treat with this compound (Dose-Response) start->A B Group B: Transfect with IMPDH siRNA/shRNA start->B C Group C: Control (Vehicle / Scrambled siRNA) start->C infection Infect Cells with Virus (Defined MOI) A->infection B->infection C->infection incubation Incubate for Viral Replication Period (e.g., 24-72h) infection->incubation Assay1 Virus Yield Reduction Assay (Plaque Assay or TCID₅₀) incubation->Assay1 Assay2 Cell Viability Assay (MTT, MTS, or CCK-8) incubation->Assay2 Assay3 Mechanism Validation: Western Blot (for Knockdown) Guanosine Rescue Assay incubation->Assay3

Caption: Comparative experimental workflow for target validation.

Experimental Protocols

Below are standardized protocols for the key experiments involved in this comparative analysis.

Protocol 1: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced after treatment with an antiviral compound.[13][14][15]

  • Cell Seeding: Seed a susceptible cell line (e.g., Vero, HeLa) into 24- or 96-well plates to form a confluent monolayer.

  • Compound/siRNA Treatment:

    • For this compound: Once cells are confluent, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

    • For IMPDH Knockdown: Transfect cells with IMPDH-specific siRNA or a non-targeting control siRNA according to the manufacturer's protocol, typically 48-72 hours before infection.

  • Virus Infection: Infect the treated and control cells with the virus at a specific Multiplicity of Infection (MOI), for instance, 0.01 to 1. Allow the virus to adsorb for 1-2 hours.[13]

  • Incubation: Remove the virus inoculum, wash the cells with PBS, and add fresh medium (containing the respective this compound concentrations for the drug-treated group). Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).[13]

  • Harvesting: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatants using a standard method like the Plaque Assay or the 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[13][16]

  • Data Analysis: Compare the viral titers from the treated wells to the control wells. Calculate the percentage of virus yield reduction for each concentration of this compound or for the knockdown group.

Protocol 2: IMPDH Gene Knockdown via siRNA

This protocol provides a general guideline for transiently silencing the IMPDH gene.[17][18]

  • siRNA Preparation: Resuspend lyophilized IMPDH-specific siRNA and a non-targeting (scrambled) control siRNA in RNase-free water to create a stock solution (e.g., 10-20 µM).

  • Cell Seeding: Seed the target cells in 6- or 12-well plates so they reach 50-70% confluency on the day of transfection.

  • Transfection Complex Formation:

    • For each well, dilute the required amount of siRNA into an appropriate volume of serum-free medium.

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) into serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Cell Transfection: Add the transfection complexes drop-wise to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.

  • Validation of Knockdown: After incubation, harvest a subset of cells to validate the reduction of IMPDH protein expression via Western Blot or qRT-PCR before proceeding with the viral infection.[7][17]

Protocol 3: Cell Viability (MTT) Assay

This assay is performed in parallel to the antiviral assays to determine the cytotoxicity of the compound or the effect of gene knockdown on cell health.[19][20][21]

  • Plate Setup: Seed cells and treat them with this compound or transfect with siRNA as described in the previous protocols in a 96-well plate. Include wells with untreated cells (negative control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Reading: Gently mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. The 50% cytotoxic concentration (CC₅₀) can be determined from the dose-response curve for this compound.

References

Synergistic Potential of Merimepodib with Other Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merimepodib (MMPD, formerly VX-497) is an orally bioavailable inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. By depleting the intracellular pool of guanosine (B1672433) triphosphate (GTP), this compound effectively curtails the replication of a broad spectrum of RNA viruses that are highly dependent on this pathway for the synthesis of their genetic material. This mechanism of action presents a compelling case for its use in combination with other antiviral agents that target different stages of the viral life cycle. This guide provides a comprehensive comparison of the synergistic potential of this compound with other antivirals, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the advancement of antiviral drug development.

Mechanism of Action: IMPDH Inhibition

This compound is a non-competitive inhibitor of IMPDH, which catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides. Viruses, being obligate intracellular parasites, rely on the host cell's machinery for replication. Many RNA viruses, in particular, require a substantial supply of purine (B94841) nucleotides for the synthesis of their genomes. By inhibiting IMPDH, this compound depletes the intracellular GTP pools, thereby creating a state of "purine starvation" that disproportionately affects rapidly replicating viruses. This host-targeted mechanism makes the development of viral resistance to this compound less likely compared to direct-acting antivirals.[1][2][3] The antiviral effect of this compound can be reversed by the addition of exogenous guanosine, confirming its mechanism of action.[1]

cluster_purine De Novo Purine Synthesis cluster_viral_rep Viral Replication Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP Viral RNA Polymerase Viral RNA Polymerase GTP->Viral RNA Polymerase IMPDH->XMP Viral Genome Synthesis Viral Genome Synthesis Viral RNA Polymerase->Viral Genome Synthesis This compound This compound This compound->IMPDH Inhibits caption Mechanism of Action of this compound cluster_workflow In Vitro Synergy Assay Workflow (SARS-CoV-2) A Seed Vero cells in 12-well plates B Pre-treat cells with this compound, Remdesivir, or combination for 4 hours A->B C Infect cells with SARS-CoV-2 (MOI=0.05) B->C D Incubate for 1 hour C->D E Collect supernatant at 16 and 24 hours post-infection D->E F Determine viral titer by TCID50 assay E->F caption Experimental workflow for synergy testing. cluster_combo Combination Antiviral Strategy MMPD This compound IMPDH Inhibition IMPDH Inhibition MMPD->IMPDH Inhibition DAA Direct-Acting Antiviral (e.g., Remdesivir, Favipiravir) Viral Polymerase Inhibition Viral Polymerase Inhibition DAA->Viral Polymerase Inhibition Synergy Synergistic/ Additive Effect Enhanced Viral Suppression Enhanced Viral Suppression Synergy->Enhanced Viral Suppression GTP Depletion GTP Depletion IMPDH Inhibition->GTP Depletion GTP Depletion->Synergy Viral Polymerase Inhibition->Synergy caption Synergistic antiviral strategy.

References

Merimepodib as a Chemical Probe for IMPDH Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and cellular biology, inosine (B1671953) monophosphate dehydrogenase (IMPDH) stands out as a critical enzyme and a well-validated therapeutic target. As the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, IMPDH plays a pivotal role in DNA and RNA synthesis, making it essential for the proliferation of cells, particularly lymphocytes.[1][2][3] This dependency has rendered IMPDH a prime target for antiviral, immunosuppressive, and anticancer therapies.[4][5][6]

Merimepodib (also known as VX-497) is a potent, reversible, and non-competitive inhibitor of IMPDH.[7][8] It has demonstrated broad-spectrum antiviral activity and serves as a valuable chemical probe to investigate the function of IMPDH and the consequences of its inhibition.[7][9] This guide provides an objective comparison of this compound with other common IMPDH inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Performance of IMPDH Inhibitors

The efficacy of an IMPDH inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in enzymatic assays or its half-maximal effective concentration (EC50) in cell-based assays. These values indicate the concentration of the inhibitor required to reduce enzyme activity or a biological effect by 50%. A lower value signifies higher potency. This compound has been compared to other well-known IMPDH inhibitors, such as Mycophenolic Acid (MPA) and Ribavirin.

This compound and MPA are uncompetitive or non-competitive inhibitors, while Ribavirin acts as a competitive inhibitor, targeting the binding pocket of the natural substrate, IMP.[10][11] The primary cellular effect of these inhibitors is the depletion of intracellular guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools.[11]

Table 1: Quantitative Comparison of IMPDH Inhibitors

CompoundTarget/AssayIC50 / EC50Selectivity Index (SI)¹Cell LineReference
This compound (VX-497) CEM cell proliferation0.38 µM (IC50)14CEM (human leukemia)[7]
This compound (MMPD) Zika Virus (ZIKV) RNA replication0.6 µM (EC50)--[9]
This compound (MMPD) Mpox Virus (MPXV) replication-34.5Huh7[12]
Mycophenolic Acid (MPA) Mpox Virus (MPXV) replication-10.6Huh7[12]
Ribavirin Mpox Virus (MPXV) replication-7.7Huh7[12]

¹Selectivity Index (SI) is calculated as CC50 (cytotoxic concentration) / IC50 (inhibitory concentration). A higher SI value indicates greater selectivity for the viral target over the host cell.

Signaling Pathway and Mechanism of Inhibition

IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). This is the committed step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP), which are vital for numerous cellular processes, including nucleic acid synthesis, signal transduction, and protein synthesis.[2][6] Inhibitors block this pathway, leading to a cytostatic effect, particularly in rapidly proliferating cells like lymphocytes that are highly dependent on the de novo pathway.[3][13]

IMPDH_Pathway cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_inhibitors Inhibitors IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-monophosphate (GMP) XMP->GMP GMP Synthase GDP Guanosine-5'-diphosphate (GDP) GMP->GDP GTP Guanosine-5'-triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis Cell Proliferation GTP->DNA_RNA This compound This compound (VX-497) (Non-competitive) This compound->IMPDH_label MPA Mycophenolic Acid (MPA) (Uncompetitive) MPA->IMPDH_label Ribavirin Ribavirin (Competitive) Ribavirin->IMPDH_label

Caption: IMPDH pathway and points of inhibitor action.

Experimental Protocols

IMPDH Enzymatic Activity Assay

This protocol describes a method to directly measure IMPDH enzymatic activity by quantifying the production of NADH, a byproduct of the conversion of IMP to XMP.[2][13] The increase in NADH is monitored spectrophotometrically.

Materials:

  • Cell Lysate containing IMPDH

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, 1 mM DTT, pH 8.0[13]

  • Substrate Solution: Inosine Monophosphate (IMP)

  • Cofactor Solution: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Test Inhibitors (this compound, MPA, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 30 minutes.[13]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).[13]

  • Assay Preparation:

    • In a 96-well plate, add a standardized amount of protein from the cell lysate to each well.

    • Add varying concentrations of the test inhibitor (e.g., this compound) to the appropriate wells. Include a solvent control (e.g., DMSO) and a no-inhibitor control.

    • Incubate the plate for a predefined period (e.g., 30 minutes) at room temperature to allow inhibitor binding.[14]

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing Assay Buffer, IMP, and NAD+.[13]

    • Initiate the reaction by adding the reaction mixture to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of NADH production (change in absorbance per minute) from the linear portion of the kinetic curve.

    • Normalize the IMPDH activity to the protein concentration of the lysate.

    • Calculate the percentage inhibition for each inhibitor concentration relative to the no-inhibitor control to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13] It is used to assess the cytostatic effects of IMPDH inhibitors.

Materials:

  • Cell line of interest (e.g., human peripheral blood mononuclear cells (PBMCs) or a leukemia cell line like CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Inhibitors (this compound, MPA, etc.)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^6 cells/mL for suspension cells).[13]

  • Inhibitor Treatment:

    • Treat the cells with serial dilutions of the IMPDH inhibitors. Include an untreated control and a solvent control.

    • For lymphocytes, stimulation with a mitogen (e.g., PHA) may be required to induce proliferation.[13]

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[13][15]

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[13]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at room temperature in the dark.[13]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage inhibition of proliferation for each inhibitor concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

Experimental Workflow for Inhibitor Evaluation

The process of evaluating a potential IMPDH inhibitor like this compound follows a logical progression from initial biochemical assays to cell-based functional assays.

Experimental_Workflow start Start: Select Inhibitor (e.g., this compound) enzymatic_assay IMPDH Enzymatic Activity Assay start->enzymatic_assay cell_culture Cell Culture (e.g., Lymphocytes, Tumor Cells) start->cell_culture calc_ic50 Calculate Enzymatic IC50 enzymatic_assay->calc_ic50 data_analysis Comparative Data Analysis calc_ic50->data_analysis cell_treatment Treat Cells with Inhibitor Concentrations cell_culture->cell_treatment proliferation_assay Cellular Proliferation Assay (e.g., MTT) cell_treatment->proliferation_assay gtp_measurement Optional: Measure Intracellular GTP Levels (HPLC) cell_treatment->gtp_measurement calc_cc50 Calculate Cytostatic IC50 / CC50 proliferation_assay->calc_cc50 calc_cc50->data_analysis gtp_measurement->data_analysis end Conclusion: Evaluate Probe Efficacy data_analysis->end

Caption: Workflow for evaluating an IMPDH inhibitor.
Conclusion

This compound serves as a highly effective and specific chemical probe for studying IMPDH function. As a non-competitive inhibitor, it provides a distinct mechanism of action compared to competitive inhibitors like Ribavirin.[7] Experimental data demonstrates its potent cytostatic and antiviral effects, often with a more favorable selectivity index than other inhibitors such as MPA and Ribavirin in specific contexts.[12] The detailed protocols and workflows provided in this guide offer a robust framework for researchers to utilize this compound in their investigations, facilitating a deeper understanding of the critical role of IMPDH in cellular physiology and disease.

References

Merimepodib: A Superior Choice for Virology Research Among IMPDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of virology, the selection of appropriate chemical tools is paramount. In the landscape of inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitors, Merimepodib (also known as VX-497) has emerged as a compelling option due to its potent broad-spectrum antiviral activity and favorable therapeutic index. This guide provides an objective comparison of this compound with other notable IMPDH inhibitors, supported by experimental data, to inform its selection for virology research.

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] Viruses, being heavily reliant on the host cell's machinery for replication, are particularly vulnerable to the depletion of these essential building blocks. By inhibiting IMPDH, compounds like this compound effectively starve the virus of the necessary components for RNA and DNA synthesis, thereby halting its replication.[1][2]

Comparative Antiviral Performance

This compound has consistently demonstrated superior potency and a better safety profile in preclinical studies when compared to other well-known IMPDH inhibitors such as Ribavirin and Mycophenolic Acid (MPA). While data on other IMPDH inhibitors like BMS-337197 and FF-10501-01 in virology is limited, the existing evidence strongly supports the advantages of this compound.

Quantitative Comparison of Antiviral Activity

The following tables summarize the 50% effective concentration (EC₅₀ or IC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) of this compound and other IMPDH inhibitors against a range of DNA and RNA viruses. A higher SI value indicates a more favorable therapeutic window.

Table 1: Antiviral Activity Against Various RNA Viruses

VirusThis compound (VX-497) IC₅₀ (µM)Ribavirin IC₅₀ (µM)Mycophenolic Acid (MPA) IC₅₀ (µM)
Hepatitis C Virus (HCV) 0.38[2]44[1]-
Respiratory Syncytial Virus (RSV) 1.14[1]26.0[1]-
Encephalomyocarditis virus (EMCV) 1.0[1]17[1]-
Venezuelan Equine Encephalomyelitis Virus (VEEV) 19[1]>100[1]-
Zika Virus (ZIKV) 0.6[3]--
Ebola Virus ---
Lassa Virus ---
Chikungunya Virus ---
Junin Virus ---
SARS-CoV-2 3.3[4]-0.87[4]

Table 2: Antiviral Activity Against Various DNA Viruses

VirusThis compound (VX-497) IC₅₀ (µM)Ribavirin IC₅₀ (µM)
Hepatitis B Virus (HBV) 0.38[1]44[1]
Human Cytomegalovirus (HCMV) 0.80[1]>100[1]
Herpes Simplex Virus-1 (HSV-1) 6.3[1]162[1]

Table 3: Cytotoxicity and Selectivity Index

CompoundCell LineCC₅₀ (µM)VirusSelectivity Index (SI)
This compound (VX-497) HepG2 2.2.155.2[1]HBV14[1]
Ribavirin HepG2 2.2.1596[1]HBV2.2[1]
This compound (VX-497) HFF31[1]HCMV39[1]
Ribavirin HFF>340[1]HCMV>3.4[1]

Note: Data for BMS-337197 and FF-10501-01 in virological assays is not extensively available in the public domain. Their primary research focus has been in oncology and immunology.[5][6]

Mechanism of Action: The IMPDH Pathway

The primary antiviral mechanism of this compound and other IMPDH inhibitors is the disruption of the de novo synthesis of guanine nucleotides. This pathway is critical for rapidly replicating cells and, by extension, for viruses that co-opt this cellular machinery.

IMPDH_Pathway cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_inhibitors IMPDH Inhibitors R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP dGTP Deoxyguanosine Triphosphate (dGTP) GDP->dGTP ViralReplication Viral RNA/DNA Synthesis GTP->ViralReplication dGTP->ViralReplication This compound This compound This compound->IMP Inhibition Ribavirin Ribavirin (as RMP) Ribavirin->IMP MPA Mycophenolic Acid MPA->IMP

Caption: IMPDH in the Guanine Nucleotide Synthesis Pathway.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key antiviral assays are provided below.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Test compound (e.g., this compound) at various concentrations.

  • Serum-free culture medium.

  • Overlay medium (e.g., 1% methylcellulose (B11928114) or agarose (B213101) in culture medium).

  • Fixative solution (e.g., 4% formaldehyde (B43269) in PBS).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Pre-treat the cells with the diluted test compound for 1-2 hours at 37°C. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Infect the cells with a predetermined multiplicity of infection (MOI) of the virus (typically aiming for 50-100 plaques per well in the virus control).

  • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells with the fixative solution for at least 30 minutes.

  • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ value is determined from the dose-response curve.[7][8]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Confluent monolayer of susceptible host cells in 96-well plates.

  • Virus stock known to cause CPE.

  • Test compound at various concentrations.

  • Culture medium.

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®).

Procedure:

  • Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in culture medium.

  • Add the diluted compound to the wells. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Infect the cells with a virus dilution that causes 80-100% CPE in the virus control wells within the assay period.

  • Incubate the plate at 37°C in a CO₂ incubator for the required duration (typically 3-7 days).

  • Assess cell viability using a chosen reagent according to the manufacturer's instructions.

  • Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. The EC₅₀ and CC₅₀ values are determined from the respective dose-response curves.[9][10]

Viral RNA Quantification by qRT-PCR

This method quantifies the amount of viral RNA in infected cells to determine the inhibitory effect of a compound on viral replication.

Materials:

  • Infected cell lysates or culture supernatants.

  • RNA extraction kit.

  • Reverse transcriptase.

  • qPCR master mix.

  • Virus-specific primers and probe.

  • qRT-PCR instrument.

Procedure:

  • Infect host cells with the virus in the presence of varying concentrations of the test compound.

  • At a specific time point post-infection, harvest the cells or culture supernatant.

  • Extract total RNA using a commercial RNA extraction kit.

  • Perform reverse transcription to synthesize cDNA from the viral RNA.

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and virus-specific primers and probe.

  • Run the qPCR program on a real-time PCR instrument.

  • Quantify the viral RNA levels based on the cycle threshold (Ct) values and a standard curve.

  • Calculate the percentage of inhibition of viral RNA synthesis for each compound concentration.[11][12]

Experimental and Screening Workflow

A typical workflow for screening and evaluating IMPDH inhibitors for antiviral activity involves a multi-step process, from initial high-throughput screening to more detailed characterization of lead compounds.

Antiviral_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead Lead Optimization HTS High-Throughput Screening (e.g., CPE Inhibition Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & CC50 Determination Hit_ID->Dose_Response Plaque_Assay Plaque Reduction Assay (EC50) Dose_Response->Plaque_Assay qRT_PCR qRT-PCR for Viral RNA Quantification Plaque_Assay->qRT_PCR Mechanism Mechanism of Action Studies (e.g., Guanosine Reversal) qRT_PCR->Mechanism Lead_Opt Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo

References

Benchmarking Merimepodib's Potency: A Comparative Guide to Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antiviral therapeutics is in a constant state of evolution, driven by the emergence of novel viral threats and the need for more potent and broad-spectrum treatment options. This guide provides an objective comparison of the antiviral potency of Merimepodib (VX-497), an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), against a selection of novel antiviral compounds with different mechanisms of action. The data presented herein is collated from various in vitro studies to offer a quantitative and methodological resource for the research community.

Executive Summary

This compound has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. Its mechanism, the inhibition of the host enzyme IMPDH, leads to the depletion of guanine (B1146940) nucleotides essential for viral replication. This guide benchmarks this compound's potency, primarily in terms of its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), against three prominent RNA-dependent RNA polymerase (RdRp) inhibitors: Remdesivir, Molnupiravir, and Favipiravir. The direct comparison of these compounds, particularly against SARS-CoV-2, offers valuable insights into their relative in vitro efficacy.

Data Presentation: In Vitro Antiviral Potency

The following table summarizes the in vitro antiviral activity of this compound and the comparator compounds against various viruses. It is crucial to note that direct comparison of EC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, virus strains, and assay methodologies.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Citation(s)
This compound (VX-497) Zika Virus (ZIKV)Vero0.6>10>16.7[1][2]
SARS-CoV-2Vero~2.5-5.0>10>2-4[3][4][5][6]
Foot-and-Mouth Disease Virus (FMDV)BHK-212.876 - 7.85947.746.1 - 16.6
Herpes Simplex Virus type 1 (HSV-1)-6.3--
Remdesivir (GS-5734) SARS-CoV-2Vero E60.77 - 23.15>100>4.3 - >130[3]
SARS-CoVHAE0.069--
MERS-CoVHAE0.074--
Molnupiravir (EIDD-2801) SARS-CoV-2Vero0.3>10>33.3
SARS-CoV-2Calu-30.08--
Favipiravir (T-705) Influenza A (H1N1)MDCK0.19 - 22.48>2000>89 - >10526
SARS-CoV-2Vero E661.88>400>6.46

Experimental Protocols

The determination of antiviral potency (EC50) and cytotoxicity (CC50) is fundamental to preclinical drug development. The data cited in this guide were primarily generated using the following standard in vitro assays:

Cytopathic Effect (CPE) Inhibition Assay

This assay is a widely used method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced cell death and morphological changes.[7][8][9][10]

  • Cell Preparation and Seeding: A monolayer of susceptible host cells (e.g., Vero, Vero E6, MDCK) is seeded into 96-well plates and incubated until a confluent monolayer is formed.[7]

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the virus. Immediately after infection, the diluted compounds are added to the wells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 2-5 days).[7]

  • Quantification of CPE: The extent of CPE is quantified. This can be done visually or, more quantitatively, by using a cell viability dye such as neutral red or crystal violet. The dye is taken up by viable cells, and the amount of dye is measured using a spectrophotometer.[7]

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The CC50 value is determined in parallel on uninfected cells.[7]

Plaque Reduction Assay (PRA)

The plaque reduction assay is considered a gold-standard method for quantifying the inhibition of infectious virus particles.[11][12][13][14][15]

  • Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6-well or 12-well plates.[11]

  • Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the antiviral compound for a set period (e.g., 1 hour).

  • Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells for adsorption (e.g., 1 hour).[11]

  • Overlay: After adsorption, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose). This overlay restricts the spread of progeny virions, leading to the formation of localized lesions called plaques.[11][15]

  • Incubation: The plates are incubated until clear plaques are visible.

  • Plaque Visualization and Counting: The cells are fixed and stained with a dye like crystal violet, which stains the living cells, making the plaques (areas of dead or destroyed cells) visible and countable.[11]

  • Data Analysis: The number of plaques is counted for each compound concentration and compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[13]

Virus Yield Reduction Assay (VYRA)

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[16][17][18][19][20]

  • Infection and Treatment: Confluent cell monolayers are infected with the virus at a specific MOI. After an adsorption period, the inoculum is removed, and fresh medium containing serial dilutions of the test compound is added.

  • Incubation: The infected cells are incubated for a full viral replication cycle (e.g., 24-72 hours) to allow for the production of progeny virions.

  • Harvesting Progeny Virus: At the end of the incubation period, the cell culture supernatant, which contains the newly produced viruses, is harvested.

  • Titration of Viral Yield: The amount of infectious virus in the harvested supernatant is quantified using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[16]

  • Data Analysis: The viral titers from the compound-treated wells are compared to the titers from the untreated virus control wells. The EC50 is the concentration of the compound that reduces the virus yield by 50%.[16]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action for IMPDH inhibitors and RdRp inhibitors.

IMPDH_Inhibition_Pathway cluster_host_cell Host Cell Cytoplasm IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Viral_Replication Viral RNA/DNA Replication GTP->Viral_Replication Essential for IMPDH->XMP Catalyzes This compound This compound This compound->IMPDH Inhibits

Caption: Mechanism of action for IMPDH inhibitors like this compound.

RdRp_Inhibition_Pathway cluster_virus_replication Viral Replication Complex Viral_RNA_Template Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA_Template->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Synthesizes NTPs Host Nucleoside Triphosphates (NTPs) NTPs->RdRp Substrates Novel_Antiviral Novel Antiviral (e.g., Remdesivir, Molnupiravir) Novel_Antiviral->RdRp Inhibits Novel_Antiviral->Nascent_RNA Incorporated into Chain_Termination Chain Termination / Lethal Mutagenesis Nascent_RNA->Chain_Termination

Caption: Mechanism of action for RdRp inhibitors like Remdesivir and Molnupiravir.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro antiviral efficacy testing.

Antiviral_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Host Cell Culture (e.g., Vero, MDCK) Infection 4. Cell Infection & Compound Treatment Cell_Culture->Infection Compound_Dilution 2. Serial Dilution of Antiviral Compounds Compound_Dilution->Infection Virus_Stock 3. Preparation of Virus Inoculum Virus_Stock->Infection Incubation 5. Incubation (2-5 days) Infection->Incubation Quantification 6. Quantification (CPE, Plaques, Viral Titer) Incubation->Quantification Calculation 7. Calculation of EC50, CC50, and SI Quantification->Calculation

Caption: General workflow for in vitro antiviral compound screening.

References

Validating the Specificity of Merimepodib for IMPDH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Merimepodib, a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), with other known IMPDH inhibitors. The focus is on validating the specificity of this compound for its target enzyme, a critical aspect of its therapeutic potential in antiviral and immunosuppressive applications.

Introduction to this compound and IMPDH

This compound (also known as VX-497) is a noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme plays a crucial role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA replication. By inhibiting IMPDH, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), thereby exerting its antiviral and immunosuppressive effects.[2] Humans have two isoforms of IMPDH: IMPDH1, which is constitutively expressed, and IMPDH2, which is upregulated in proliferating cells, making it a key target for cancer and antiviral therapies.[3][4]

Comparative Analysis of IMPDH Inhibitors

To assess the specificity of this compound, it is essential to compare its activity with other well-characterized IMPDH inhibitors, such as Mycophenolic Acid (MPA), Mizoribine, and Ribavirin. The following table summarizes the available quantitative data on the potency of these compounds. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

InhibitorTargetPotency (IC50/EC50/Ki)Comments
This compound (VX-497) Zika Virus RNA ReplicationEC50: 0.6 µM[5][6]Demonstrates potent antiviral activity.
This compound (VX-497) IMPDHIC50: 7.0 nMHigh potency against the target enzyme.
Mycophenolic Acid (MPA) IMPDH2-Potent inhibitor, but specific IC50 values against isoforms are not readily available in a comparative context.[7]
Mizoribine IMPDH-Used as an immunosuppressant; inhibits both IMPDH isoforms.[8]
Ribavirin IMPDH-A broad-spectrum antiviral that inhibits both IMPDH isoforms.[8]

Validating Specificity: Off-Target Effects

A crucial aspect of validating a drug's specificity is to assess its off-target effects. Ideally, a highly specific inhibitor like this compound should exhibit minimal interaction with other cellular targets, particularly kinases, which are common off-targets for small molecule inhibitors. While comprehensive public data from kinase panel screens or broad off-target binding profiles for this compound is limited, the available literature consistently emphasizes its specificity for IMPDH.[1] The reversal of its antiviral effect by the addition of exogenous guanosine further supports that its primary mechanism of action is through IMPDH inhibition.[5][6]

Experimental Protocols

To aid researchers in validating the specificity of this compound and other IMPDH inhibitors, detailed experimental protocols for key assays are provided below.

IMPDH Enzymatic Assay

This assay directly measures the enzymatic activity of IMPDH by quantifying the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).

Principle: The production of NADH, a byproduct of the IMPDH-catalyzed reaction, is coupled to the reduction of a tetrazolium salt (like INT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically.[9]

Materials:

  • Purified recombinant human IMPDH1 and IMPDH2 enzymes

  • IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)[9]

  • Inosine Monophosphate (IMP) solution

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution

  • Diaphorase

  • INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, NAD+, diaphorase, and INT.

  • Add a standardized amount of purified IMPDH enzyme (IMPDH1 or IMPDH2) to each well of a 96-well plate.

  • Add varying concentrations of the test inhibitor (e.g., this compound, MPA) to the wells. Include a no-inhibitor control.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Calculate the rate of formazan production (change in absorbance per minute).

  • Determine the IC50 value for each inhibitor against each IMPDH isoform by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based IMPDH Activity Assay

This assay measures the activity of IMPDH within a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.

Principle: The assay measures the rate of XMP production in cell lysates.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or other suitable cell lines

  • Cell culture medium (e.g., RPMI-1640)

  • Ficoll-Paque for PBMC isolation

  • Cell Lysis Buffer

  • Reagents for IMPDH enzymatic assay (as described above)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Isolate PBMCs or culture the desired cell line.

  • Treat cells with varying concentrations of the test inhibitor for a specified period (e.g., 24-48 hours).

  • Harvest the cells, wash with PBS, and lyse them using Cell Lysis Buffer.[9]

  • Determine the protein concentration of the cell lysates.

  • Perform the IMPDH enzymatic assay as described above, using a standardized amount of protein from each cell lysate.

  • Normalize the IMPDH activity to the protein concentration of the cell lysate.

  • Calculate the percentage inhibition of IMPDH activity for each inhibitor concentration relative to the untreated control to determine the cellular IC50.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.

IMPDH_Signaling_Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA and RNA Synthesis GTP->DNA_RNA This compound This compound IMPDH IMPDH This compound->IMPDH

Caption: IMPDH catalyzes the rate-limiting step in de novo GTP synthesis.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified IMPDH Enzyme (IMPDH1 or IMPDH2) Plate 96-well Plate Enzyme->Plate Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Plate Reaction_Mix Reaction Mixture (IMP, NAD+, Diaphorase, INT) Reaction_Mix->Plate Incubation Incubate at 37°C Plate->Incubation Measurement Measure Absorbance at 492 nm Incubation->Measurement Rate_Calculation Calculate Rate of Formazan Production Measurement->Rate_Calculation IC50_Determination Determine IC50 Value Rate_Calculation->IC50_Determination

Caption: Workflow for the IMPDH enzymatic inhibition assay.

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_impdh_assay IMPDH Activity Assay cluster_data_analysis Data Analysis Cells Culture Cells (e.g., PBMCs) Treatment Treat with Inhibitor Cells->Treatment Harvest Harvest and Lyse Cells Treatment->Harvest Protein_Assay Quantify Protein Harvest->Protein_Assay Enzyme_Assay Perform Enzymatic Assay on Lysates Protein_Assay->Enzyme_Assay Normalization Normalize Activity to Protein Content Enzyme_Assay->Normalization Inhibition_Calculation Calculate % Inhibition Normalization->Inhibition_Calculation Cellular_IC50 Determine Cellular IC50 Inhibition_Calculation->Cellular_IC50

Caption: Workflow for the cell-based IMPDH activity assay.

References

Combination Therapy Studies Involving Merimepodib for Hepatitis C Virus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of combination therapy studies involving Merimepodib (VX-497) for the treatment of Hepatitis C Virus (HCV). This compound is an orally bioavailable, selective, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides.[1][2][3] By depleting intracellular guanosine (B1672433) triphosphate (GTP) pools, this compound inhibits viral RNA and DNA synthesis, exhibiting broad-spectrum antiviral activity.[3] This guide summarizes key clinical trial data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: IMPDH Inhibition

This compound's primary mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the de novo synthesis of guanine nucleotides.[4] The depletion of the guanine nucleotide pool is believed to be the main driver of its antiviral effects, as these nucleotides are essential for viral replication.[4] It has been suggested that IMPDH inhibitors like this compound may also enhance the antiviral activity of ribavirin (B1680618) by increasing its incorporation into viral RNA, leading to a non-functional virus.[3]

Merimepodib_Mechanism cluster_Purine_Synthesis De Novo Purine Synthesis Pathway cluster_Viral_Replication HCV Replication IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP HCV_RNA HCV RNA GTP->HCV_RNA Required for Synthesis Viral_Proteins Viral Proteins HCV_RNA->Viral_Proteins Replication_Complex Replication Complex Viral_Proteins->Replication_Complex New_Virions New Virions Replication_Complex->New_Virions This compound This compound (VX-497) IMPDH IMPDH This compound->IMPDH Inhibits

Caption: this compound inhibits IMPDH, blocking GTP synthesis and HCV replication.

Clinical Trial Data: this compound in Combination Therapies

Clinical investigations of this compound for HCV have primarily focused on its use in combination with interferon-based regimens. These studies aimed to enhance the antiviral efficacy of the then-standard-of-care treatments.

Combination with Interferon Alfa

A randomized, double-blind, placebo-controlled, dose-escalation trial evaluated the combination of this compound and interferon alfa in 54 treatment-naïve patients with chronic HCV genotype 1.[5][6][7] Patients received interferon alfa-2b (3 million units, three times weekly) with either this compound (100 mg or 300 mg every 8 hours) or a placebo for four weeks.[7]

Table 1: Efficacy of this compound and Interferon Alfa Combination Therapy [5][6]

Treatment GroupMean Log HCV RNA Reduction from Baselinep-value (vs. IFN-α alone)
IFN-α + Placebo-0.86-
IFN-α + this compound (100 mg)-1.780.037
IFN-α + this compound (300 mg)Lesser reductions observedNot statistically significant

The combination was generally well-tolerated, with no significant pharmacokinetic interactions observed between the two drugs.[6][7] One patient in the higher-dose group discontinued (B1498344) treatment due to elevated alanine (B10760859) aminotransferase (ALT) levels.[5][7]

Combination with Pegylated Interferon and Ribavirin

A Phase 2, randomized, placebo-controlled, double-blind study assessed the safety and antiviral activity of this compound in combination with pegylated interferon-alfa-2b and ribavirin in patients who were non-responders to previous interferon and ribavirin therapy.[8] Patients received either a placebo, 25 mg of this compound every 12 hours, or 50 mg of this compound every 12 hours, in addition to pegylated interferon and ribavirin.[8]

Table 2: Efficacy of this compound with Pegylated Interferon and Ribavirin at Week 24 [5][8]

Treatment GroupProportion of Patients with Undetectable HCV RNAMedian HCV RNA (log IU/mL)Median ALT (U/L)
Placebo + PEG-IFN/RBV30% (3/10)5.1645
This compound (25 mg) + PEG-IFN/RBV20% (2/10)5.9641
This compound (50 mg) + PEG-IFN/RBV73% (8/11)2.4818.5

The triple combination was well-tolerated at both doses.[8][9] A dose-dependent increase in the proportion of patients with undetectable HCV RNA was observed at week 24, with the 50 mg this compound group showing a significantly enhanced antiviral effect.[5]

Experimental Protocols

Detailed experimental protocols from the specific clinical trials are not publicly available. However, based on standard methodologies of the time and general descriptions, the following protocols can be outlined.

HCV RNA Quantification

The quantification of HCV RNA in patient serum was a primary endpoint in these studies. The typical methodology involves real-time reverse transcription-polymerase chain reaction (RT-PCR).

  • Sample Collection and Processing: Whole blood is collected from patients, and serum is separated by centrifugation.

  • RNA Extraction: Viral RNA is extracted from serum samples using a commercial kit, such as the QIAamp MinElute Virus Vacuum Kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HCV-specific primers.

  • Real-Time PCR: The cDNA is then amplified in a real-time PCR instrument using HCV-specific primers and a fluorescently labeled probe. The instrument measures the fluorescence at each cycle, and the cycle threshold (Ct) value is determined.

  • Quantification: A standard curve is generated using serial dilutions of a known concentration of HCV RNA. The Ct values of the patient samples are compared to the standard curve to determine the viral load, typically expressed in International Units per milliliter (IU/mL).[10]

Cytotoxicity Assays

Cytotoxicity assays are crucial in preclinical studies to determine the concentration of a drug that is toxic to host cells. A common method is the MTT or XTT assay.[11]

  • Cell Culture: Human hepatoma cell lines (e.g., Huh7) are cultured in 96-well plates until they reach approximately 80% confluency.

  • Drug Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a period of 2 to 4 days.[11]

  • MTT/XTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.[11]

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT/XTT into a colored formazan (B1609692) product.[11]

  • Measurement: A stop solution is added to dissolve the formazan crystals, and the absorbance is measured using a plate reader at a specific wavelength.[11]

  • Analysis: The percentage of cell viability is calculated by comparing the absorbance of treated cells to untreated control cells. The 50% cytotoxic concentration (CC50) is then determined from the dose-response curve.[11]

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of an antiviral compound against HCV.

Experimental_Workflow cluster_In_Vitro_Screening In Vitro Antiviral Screening cluster_Combination_Studies Combination Studies Start Start: Compound of Interest Cytotoxicity Cytotoxicity Assay (e.g., MTT) on Host Cells (e.g., Huh7) Start->Cytotoxicity Antiviral_Assay Antiviral Activity Assay (HCV Replicon or Infectious System) Start->Antiviral_Assay CC50 Determine CC50 Cytotoxicity->CC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) CC50->Selectivity_Index EC50 Determine EC50 Antiviral_Assay->EC50 EC50->Selectivity_Index Lead_Compound Lead Compound Identification Selectivity_Index->Lead_Compound Lead_Compound2 Lead Compound Combine_Drugs Combine with other Antiviral Agents Lead_Compound2->Combine_Drugs Synergy_Assay Synergy/Antagonism Assays Combine_Drugs->Synergy_Assay Mechanism_Studies Mechanism of Action Studies Synergy_Assay->Mechanism_Studies Optimized_Combo Optimized Combination Mechanism_Studies->Optimized_Combo

Caption: A typical workflow for in vitro antiviral drug discovery and combination testing.

Conclusion and Future Directions

The clinical studies conducted in the early 2000s demonstrated that this compound, in combination with interferon-based therapies, could enhance the virological response in both treatment-naïve and treatment-experienced HCV patients. The mechanism of action, through the inhibition of IMPDH, represents a distinct approach to targeting HCV replication.

However, the landscape of HCV treatment has dramatically shifted with the advent of highly effective and well-tolerated direct-acting antiviral (DAA) agents.[12][13] The clinical development of this compound for HCV appears to have been discontinued before its potential in combination with these newer DAAs could be explored.[14] While the data presented in this guide are of historical significance, the principle of targeting host enzymes essential for viral replication, such as IMPDH, remains a valid antiviral strategy. Further research could explore the utility of IMPDH inhibitors in combination with current DAA regimens, particularly for difficult-to-treat patient populations or in the context of emerging drug resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Merimepodib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational drugs like Merimepodib are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks and maintains compliance with regulatory standards. This guide provides essential, step-by-step information for the safe disposal of this compound, a non-controlled investigational pharmaceutical substance.

General Handling and Disposal Considerations

When handling and disposing of this compound, personnel should adhere to the general safety and waste management protocols applicable to investigational drugs.[3] All laboratory staff involved in handling chemical waste must be up-to-date on Chemical Waste Management training.[3]

Consideration Guideline Primary Reference
Personnel Training All personnel must be current on institutional chemical waste management training.[3]
Regulatory Compliance Disposal must adhere to federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[4]
Container Selection Choose a compatible container (e.g., glass, plastic) based on the physical and chemical properties of the substance.[3]
Labeling Use only approved "HAZARDOUS WASTE" labels from the institution's Environmental Health and Safety (EHS) department.[3]
Storage Store labeled containers in a designated Satellite Accumulation Area (SAA) that is registered with EHS.[3]
Documentation Maintain accurate records of all disposed materials, including quantities and dates of disposal.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound, whether it is expired, unused, or leftover from a study.

  • Initial Assessment and Segregation:

    • Confirm that this compound is not a DEA-controlled substance.[3]

    • Segregate the this compound waste from other laboratory waste streams.

  • Containerization:

    • Select a compatible waste container. For vials, syringes, or other original containers, it is often permissible to dispose of them "as is" without emptying the contents.[3]

    • For larger quantities, transfer the waste to a designated hazardous waste container.

  • Labeling:

    • Obtain official "HAZARDOUS WASTE" labels from your institution's Environmental Health and Safety (EHS) department.[3]

    • Complete the label with the following information:

      • Principal Investigator's (PI) name

      • Building and room number where the waste is stored

      • Contact phone number for the research team

      • The full chemical name "this compound" (no abbreviations) and its concentration.[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the properly labeled waste container in a designated SAA.[3]

    • The SAA should be a secure, designated space, such as a locked cabinet or within secondary containment.[3]

    • Ensure the SAA is registered with the EHS department.[3]

    • Conduct and document weekly inspections of the SAA.[3]

  • Request for Disposal:

    • When the container is full or the waste is ready for removal, submit a completed Chemical Waste Disposal Request Form to your institution's EHS department.[3]

  • Waste Pickup and Final Disposition:

    • EHS professionals will collect the waste and transport it to a designated storage facility.[4]

    • The waste will then be transferred to an approved environmental management vendor for final disposal, which is typically high-temperature incineration.[4][6]

    • A certificate of destruction should be obtained and kept for a minimum of three years.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Merimepodib_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) Procedures start Identify this compound Waste (Expired, Unused, Leftover) assess Assess Waste (Non-DEA Controlled) start->assess containerize Select & Fill Compatible Container assess->containerize label_waste Label with 'HAZARDOUS WASTE' Tag containerize->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store inspect Weekly SAA Inspection & Logging store->inspect request Submit Disposal Request to EHS inspect->request pickup EHS Waste Pickup request->pickup transport Transport to 90-Day Storage Facility pickup->transport ship Package & Ship to Approved Vendor transport->ship incinerate High-Temperature Incineration ship->incinerate document Receive & File Certificate of Destruction incinerate->document

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Handling Guide for Merimepodib (VX-497)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Merimepodib (VX-497). The following procedures are based on standard laboratory practices for handling potent pharmaceutical compounds and should be supplemented by a thorough risk assessment specific to your laboratory's operations.

Chemical and Physical Properties of this compound

This compound is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which gives it antiviral and immunosuppressive properties.[1][2][3] Understanding its physical and chemical characteristics is fundamental to safe handling.

PropertyValue
Molecular Formula C₂₃H₂₄N₄O₆
Molecular Weight 452.46 g/mol [2]
Appearance Solid
Solubility DMSO: 90 mg/mL (198.91 mM)[1]
Storage Temperature -20°C, protected from light and moisture
CAS Number 198821-22-6[3]

Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet (SDS) with detailed personal protective equipment (PPE) recommendations for this compound, the following guidelines are based on general best practices for handling potent, non-volatile pharmaceutical compounds in a research setting.[4][5] A site-specific risk assessment should be conducted to determine the precise requirements for your experimental procedures.

Protection TypeRecommended Equipment
Hand Protection Nitrile or other chemically resistant gloves. Double gloving is recommended when handling the pure compound or concentrated solutions.
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles.[4]
Skin and Body A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities or if there is a risk of significant contamination.
Respiratory Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a potential for aerosolization of the powder, a NIOSH-approved respirator (e.g., N95 or higher) should be used.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_workspace Prepare workspace in a designated area (e.g., chemical fume hood) prep_ppe->prep_workspace prep_materials Gather all necessary materials and reagents prep_workspace->prep_materials weigh Carefully weigh the solid compound prep_materials->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve decontaminate Decontaminate workspace and equipment dissolve->decontaminate dispose Dispose of waste in designated containers decontaminate->dispose doff_ppe Doff PPE in the correct order dispose->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.[6] As an investigational drug, it should be treated as regulated pharmaceutical waste.

  • Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated from general laboratory waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound."

  • Containment:

    • Solid Waste: Collect in a designated, sealed, and puncture-resistant container.

    • Liquid Waste: Collect in a sealed, leak-proof container compatible with the solvents used.

    • Sharps: Any contaminated needles or blades should be disposed of in a designated sharps container.

  • Final Disposal: Disposal should be carried out through an approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.[7] Incineration is often the preferred method for pharmaceutical waste.[6][7] Under no circumstances should this compound be disposed of down the drain or in the regular trash.[6][8]

Mechanism of Action

This compound is a noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[2][9] IMPDH is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[2][10] By inhibiting this enzyme, this compound depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), which is essential for DNA and RNA synthesis, leading to its antiviral and antiproliferative effects.[2][10]

cluster_pathway Guanine Nucleotide Synthesis Pathway IMP Inosine Monophosphate (IMP) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Synthesis DNA/RNA Synthesis GTP->Synthesis This compound This compound This compound->IMPDH

Caption: this compound's Inhibition of the IMPDH Pathway.

References

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Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。